4-(1H-Indol-3-YL)cyclohexanone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H15NO/c16-11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-4,9-10,15H,5-8H2 |
InChI Key |
JDRWSFQUHCLDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and weight of 4-(1H-Indol-3-YL)cyclohexanone
This guide details the molecular structure, physicochemical properties, and synthetic pathways of 4-(1H-Indol-3-yl)cyclohexanone , a critical pharmacophore in the development of serotonergic modulators.
Executive Summary
4-(1H-Indol-3-yl)cyclohexanone (Formula: C₁₄H₁₅NO; MW: 213.28 g/mol ) is a bicyclic organic intermediate featuring an indole scaffold linked at the C3 position to the C4 position of a cyclohexanone ring.[1][2] This structural motif serves as a versatile building block in medicinal chemistry, particularly for designing ligands targeting G-protein coupled receptors (GPCRs) such as the 5-HT₁A receptor and the serotonin transporter (SERT) . Its derivatives, including fluorinated analogs, are key precursors in the synthesis of next-generation antidepressants and antipsychotics.
Molecular Architecture & Properties
Structural Analysis
The molecule comprises two distinct domains: the planar, aromatic indole system and the non-planar, aliphatic cyclohexanone ring. The linkage at the indole C3 position is electronically favorable due to the high electron density at this site, making it susceptible to electrophilic substitution during synthesis.
| Property | Value |
| IUPAC Name | 4-(1H-Indol-3-yl)cyclohexan-1-one |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Exact Mass | 213.1154 |
| CAS Number (Generic) | See Note 1 |
| CAS (6-Fluoro Analog) | 246029-31-2 |
| CAS (5-Fluoro Analog) | 185383-64-6 |
| H-Bond Donors | 1 (Indole NH) |
| H-Bond Acceptors | 1 (Ketone Carbonyl) |
| Rotatable Bonds | 1 (C3-C4 Linkage) |
> Note 1: While the unsubstituted parent compound is a known chemical entity, its fluorinated derivatives (e.g., 4-(6-fluoro-1H-indol-3-yl)cyclohexanone) are more frequently cited in patent literature for specific drug applications.
Structural Visualization
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Structural decomposition of 4-(1H-Indol-3-yl)cyclohexanone showing the linkage between the aromatic indole and aliphatic ketone domains.
Synthesis & Preparation Protocols
The synthesis of 4-(1H-Indol-3-yl)cyclohexanone typically avoids direct condensation of indole with cyclohexanone, which often leads to 1,1-bis(indolyl)cyclohexanes. Instead, a stepwise approach using 1,4-cyclohexanedione monoethylene acetal is the industry standard for ensuring mono-substitution and regioselectivity.
Reaction Pathway
The synthesis proceeds through three distinct phases: Condensation , Hydrogenation , and Deprotection .
Figure 2: Step-wise synthetic route preventing bis-indole formation.
Detailed Experimental Protocol
This protocol is adapted from standard methodologies for indole-ketone couplings (e.g., preparation of minfiensine precursors or Vilazodone intermediates).
Phase 1: Condensation
-
Reagents: Dissolve Indole (1.0 eq) and 1,4-Cyclohexanedione monoethylene acetal (1.1 eq) in anhydrous methanol.
-
Catalyst: Add Pyrrolidine (2.0 eq) or a Lewis acid (e.g., YYb(OTf)₃) depending on the specific sensitivity of substituents.
-
Conditions: Reflux under nitrogen atmosphere for 12–24 hours.
-
Workup: Concentrate in vacuo. The intermediate is typically a vinyl indole (3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole).
Phase 2: Hydrogenation
-
Reagents: Dissolve the crude vinyl intermediate in Ethanol/THF (1:1).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Conditions: Stir under H₂ atmosphere (balloon pressure or 1-3 atm) at room temperature for 4–6 hours.
-
Validation: Monitor by TLC for disappearance of the alkene spot. Filter through Celite to remove catalyst.
Phase 3: Deprotection (Acetal Hydrolysis)
-
Reagents: Dissolve the hydrogenated acetal in Acetone/Water (4:1).
-
Acid: Add 1N HCl or p-Toluenesulfonic acid (pTSA) (catalytic amount).
-
Conditions: Stir at room temperature for 2–4 hours.
-
Purification: Neutralize with NaHCO₃, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Characterization Data
Researchers should validate the synthesized compound using the following spectroscopic markers.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 8.0–8.2 (br s, 1H) | Indole N-H proton (broad, exchangeable). |
| δ 6.9–7.6 (m, 4H) | Indole aromatic protons. | |
| δ 7.0 (s, 1H) | Indole C2-H proton. | |
| δ 3.0–3.2 (m, 1H) | Cyclohexanone C4-H (benzylic methine). | |
| δ 2.4–2.6 (m, 4H) | Cyclohexanone α-protons (adjacent to C=O). | |
| ¹³C NMR | δ ~211 ppm | Ketone Carbonyl (C=O). |
| δ ~110–136 ppm | Indole aromatic carbons. | |
| Mass Spectrometry | m/z 214.1 [M+H]⁺ | Protonated molecular ion (ESI+). |
Applications in Drug Discovery
The 4-(1H-Indol-3-yl)cyclohexanone scaffold is a "privileged structure" in neuropharmacology.
-
Serotonin Transporter (SERT) Inhibitors: The indole moiety mimics the endogenous ligand serotonin (5-HT), while the cyclohexanone ring provides a rigid spacer that positions auxiliary binding groups (e.g., piperazines) into the secondary binding pocket of the transporter.
-
5-HT₁A Receptor Agonists: Derivatives of this ketone are reductively aminated to form 4-(indol-3-yl)cyclohexylamines , which are potent partial agonists for 5-HT₁A receptors, a mechanism utilized by drugs like Vilazodone .
-
Kinase Inhibition: Recent studies suggest that rigidified indole-cyclohexane scaffolds can also target specific kinase domains by mimicking the adenosine triphosphate (ATP) binding motif.
References
-
PubChem Compound Summary. 4-(1,3-Dioxolan-2-yl)cyclohexanone (Precursor). National Center for Biotechnology Information. Link[3]
-
ChemScene. 4-(6-Fluoro-1H-indol-3-yl)cyclohexan-1-one (CAS 246029-31-2).[2][4][5][6]Link
-
BenchChem. 4-(5-Fluoro-1H-indol-3-yl)cyclohexanone (CAS 185383-64-6).Link
-
Organic Chemistry Portal. Fischer Indole Synthesis & Modifications.Link
-
National Institutes of Health (PMC). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Link
Sources
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- 2. 6-Fluoro-3-[cis-4-[4-(1H-indol-4-yl)-1-piperazinyl]cyclohexyl]-1H-indole - CAS号 —— - 摩熵化学 [molaid.com]
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pharmacological potential of indole-cyclohexanone scaffolds
Pharmacological Potential of Indole-Cyclohexanone Scaffolds: Synthesis, Mechanisms, and Therapeutic Applications
As a Senior Application Scientist overseeing early-stage drug discovery and assay development, I frequently encounter chemical scaffolds that offer a delicate balance between structural rigidity and functional versatility. Among these, the indole-cyclohexanone scaffold—and its fused derivative, the 1,2,3,4-tetrahydrocarbazole (THC)—stands out as a privileged pharmacophore.
The fusion or linkage of an electron-rich indole ring with a conformationally flexible cyclohexanone moiety creates a unique three-dimensional electronic landscape. This architecture allows for highly specific interactions with diverse biological targets, ranging from kinase active sites to bacterial membranes[1]. In this technical guide, we will dissect the pharmacological utility, mechanistic pathways, and highly validated synthetic protocols for indole-cyclohexanone derivatives, providing a robust framework for researchers engaged in lead optimization and theranostics.
Structural Rationale and Pharmacological Profiling
The pharmacological power of the indole-cyclohexanone scaffold lies in its modularity. The indole nucleus provides a planar, aromatic system capable of
Anticancer Activity via Protein-Protein Interaction Inhibition
Recent advancements have highlighted the efficacy of di-spirooxindole analogs—complex structures engrafted with oxindole and cyclohexanone moieties—as potent anticancer agents. These compounds act primarily by disrupting the MDM2-p53 protein-protein interaction. By binding to the hydrophobic pocket of MDM2, spirooxindoles prevent the ubiquitination and subsequent degradation of the p53 tumor suppressor protein, thereby reactivating apoptotic pathways in cancer cells[3].
Antimicrobial and Anti-inflammatory Synergy
When the cyclohexanone ring is fused to the indole, forming a tetrahydrocarbazole, the resulting compounds exhibit broad-spectrum antimicrobial properties. Hybridizing these scaffolds with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin or diclofenac via an amide linkage has yielded compounds with dual functionality: potent antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus, addressing the critical need for agents that tackle infection-induced inflammation[4].
Next-Generation Theranostics and ADCs
Beyond direct inhibition, indole-cyclohexanone derivatives are critical building blocks for near-infrared (NIR) ratiometric fluorescent probes. For instance, the synthesis of CYMMAF (cyanine-decorated Monomethylauristatin F) utilizes an indole-cyclohexanone base to create a probe that shifts fluorescence in response to the tumor microenvironment. When conjugated to the anti-5T4 antibody (n501-CYMMAF), this Antibody-Drug Conjugate (ADC) allows for real-time in vivo optical imaging and targeted treatment of metastatic ovarian cancer[5].
Validated Synthetic Methodologies
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and purity.
Protocol A: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This method utilizes an acid-catalyzed intramolecular rearrangement to construct the indole nucleus directly from cyclohexanone and phenylhydrazine[6].
Step-by-Step Methodology:
-
Carbonyl Activation: Dissolve 10 mmol of cyclohexanone in 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst (H-A), protonating the carbonyl oxygen to increase its electrophilicity[6].
-
Nucleophilic Attack: Add 10 mmol of phenylhydrazine dropwise under continuous stirring. The terminal nitrogen (-NH₂) attacks the activated carbonyl, forming a hemiaminal intermediate, which rapidly dehydrates to form cyclohexanone phenylhydrazone[6].
-
Sigmatropic Rearrangement: Reflux the mixture at 110°C for 2 hours. Causality: Thermal energy drives the [3,3]-sigmatropic rearrangement of the hydrazone, forming a critical C-C bond. Subsequent elimination of ammonia yields the 1,2,3,4-tetrahydrocarbazole core[4].
-
Isolation and Self-Validation: Quench the reaction in ice water, filter the precipitate, and recrystallize from ethanol.
-
Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) with UV detection. It is critical to confirm the total absence of residual phenylhydrazine, as its inherent toxicity will generate false positives in downstream cellular cytotoxicity assays[6].
-
Fig 1. Fischer Indole Synthesis workflow for tetrahydrocarbazole scaffolds with analytical validation.
Protocol B: Stereoselective Synthesis of Di-Spirooxindole Analogs
This one-pot multicomponent reaction leverages a 1,3-dipolar cycloaddition to generate structurally complex, biologically relevant spirocycles with high atom economy[3].
Step-by-Step Methodology:
-
Ylide Generation: Combine equimolar amounts of substituted isatin (e.g., 5-fluoroisatin) and (2S)-octahydro-1H-indole-2-carboxylic acid in a polar aprotic solvent (e.g., methanol/dioxane). Heat to 60°C. Causality: The decarboxylative condensation generates an azomethine ylide in situ, a highly reactive 1,3-dipole[3].
-
Cycloaddition: Add the cyclohexanone-based chalcone to the reaction mixture. The azomethine ylide undergoes a stereoselective[3+2] cycloaddition with the
-unsaturated carbonyl system of the chalcone[3]. -
Purification: Monitor via TLC until starting materials are consumed. Concentrate under reduced pressure and purify via flash column chromatography.
-
Validation Checkpoint: Utilize 2D-NMR (NOESY) to confirm the relative stereochemistry of the spiro-centers, as specific spatial orientations are strictly required for MDM2 pocket binding[3].
-
Mechanistic Pathways and Quantitative Data
Understanding the exact molecular pathways is essential for lead optimization. For the di-spirooxindole derivatives, the primary mechanism of anticancer activity is the stabilization of p53.
Fig 2. Mechanism of action for spirooxindole derivatives inhibiting MDM2 and stabilizing p53.
Quantitative Pharmacological Data Summary
The following table synthesizes the in vitro efficacy data of various indole-cyclohexanone derivatives across different therapeutic areas.
| Compound Class | Specific Derivative | Primary Target / Cell Line | Activity Metric | Ref |
| Di-spirooxindole | Compound 4b (Isatin + Cyclohexanone chalcone) | Prostate Cancer (PC3) | IC₅₀ = 3.7 ± 1.0 µM | 3 |
| Di-spirooxindole | Compound 4a | Cervical Cancer (HeLa) | IC₅₀ = 7.1 ± 0.2 µM | 3 |
| Tetrahydrocarbazole | NSAID-THCz Hybrid (Compound CI) | Fungi (Candida albicans) | High Efficacy (Verified via Docking) | 4 |
| ADC Theranostic | n501-CYMMAF (Indole-cyclohexanone base) | Ovarian Cancer (5T4 Antigen) | EC₅₀ = 1.17 nM | 5 |
Future Perspectives in Drug Development
The indole-cyclohexanone scaffold represents a highly tunable platform. Future development should focus on stereoisomeric derivatization . Because the substituted cyclohexane ring inherently possesses stereoisomerism (cis/trans orientations relative to the indole group), isolating these specific isomers via preparative HPLC is a critical next step for establishing precise Structure-Activity Relationships (SAR)[1]. Furthermore, integrating green chemistry principles—such as replacing hazardous solvents with recyclable catalysts in the Fischer indole synthesis—will be paramount for scaling these compounds from bench to clinical trials[1].
References
-
National Institutes of Health (PMC) - NIR Ratiometric Fluorescent Antibody‐Drug Conjugate for Metastatic Ovarian Cancer Theranostics and Treatment Response Monitoring. Retrieved from: [Link]
-
World Journal of Advanced Research and Reviews (WJARR) - Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from: [Link]
-
Journal of Medicinal and Chemical Sciences - Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies. Retrieved from: [Link]
-
MDPI - Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Retrieved from:[Link]
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- 1. 4-(5-Fluoro-1H-indol-3-yl)cyclohexanone|RUO [benchchem.com]
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- 4. Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Studies [jmchemsci.com]
- 5. NIR Ratiometric Fluorescent Antibody‐Drug Conjugate for Metastatic Ovarian Cancer Theranostics and Treatment Response Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
4-(1H-Indol-3-YL)cyclohexanone: A Privileged Intermediate for CNS-Active Scaffold Design
Executive Summary
In modern medicinal chemistry, the indole nucleus remains one of the most heavily utilized privileged scaffolds, forming the core of numerous therapeutics targeting the central nervous system (CNS), oncology, and inflammatory pathways [1]. While direct functionalization of the indole ring is common, appending a functionalized alicyclic ring—specifically at the C3 position—unlocks a three-dimensional chemical space crucial for precise G-protein-coupled receptor (GPCR) binding.
4-(1H-Indol-3-YL)cyclohexanone serves as a highly versatile, advanced pharmaceutical intermediate. Unlike its 3-substituted counterpart (typically derived from simple Michael addition), the 4-substituted cyclohexanone provides a symmetrical, bifunctional handle. This structural geometry allows for the highly diastereoselective synthesis of cis and trans 4-(indol-3-yl)cyclohexylamines, which are critical pharmacophores for serotonin (5-HT) and sigma receptor ligands. This whitepaper provides a comprehensive, self-validating technical guide to the de novo synthesis and downstream functionalization of this vital intermediate.
Structural & Mechanistic Significance
As a Senior Application Scientist, I approach scaffold design not merely as a sequence of reactions, but as a system of geometric and electronic control. The utility of 4-(1H-Indol-3-YL)cyclohexanone lies in its dual reactivity:
-
The Indole Core: Provides the essential hydrogen-bond donor (N-H) and π-stacking capabilities required for binding in the hydrophobic pockets of target receptors.
-
The Cyclohexanone Ring: Acts as an electrophilic hub. The carbonyl carbon at the 4-position is sufficiently decoupled from the indole's electronic influence, allowing for predictable, sterically governed nucleophilic attacks (e.g., reductive amination, Grignard additions).
When functionalizing the ketone, the bulky indole group at C4 effectively anchors the cyclohexane ring in a specific chair conformation (favoring the equatorial position for the indole moiety to minimize 1,3-diaxial interactions). This conformational locking is the mechanistic driver behind the high diastereoselectivity observed in downstream reductive aminations [3].
De Novo Synthesis Strategy
To synthesize 4-(1H-Indol-3-YL)cyclohexanone with high fidelity, we bypass low-yielding direct alkylations in favor of a robust, three-step palladium-catalyzed cross-coupling and reduction sequence [2].
Mechanistic Rationale
-
Step 1: Suzuki-Miyaura Coupling: We utilize an N-Boc protected 3-iodoindole and a vinyl boronate ester (1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester). Causality:N-Boc protection is mandated to prevent the free indole N-H from coordinating with the palladium center, which would otherwise lead to catalyst deactivation and unwanted homocoupling. The pinacol ester prevents premature protodeboronation.
-
Step 2: Catalytic Hydrogenation: The resulting alkene is reduced using Pd/C. Causality: The ketone must remain protected as an ethylene acetal (ketal) during this step to prevent the palladium-catalyzed over-reduction of the ketone into a cyclohexanol derivative.
-
Step 3: Global Deprotection: Causality: Trifluoroacetic acid (TFA) is deployed to simultaneously cleave the acid-labile Boc group and hydrolyze the ketal, streamlining the workflow into a single, highly efficient operation.
Fig 1. Three-step de novo synthesis workflow of 4-(1H-Indol-3-YL)cyclohexanone.
Experimental Protocol: Synthesis Workflow
Phase 1: Suzuki-Miyaura Coupling
-
Charge a flame-dried Schlenk flask with N-Boc-3-iodoindole (1.0 equiv, 10 mmol), 1,4-dioxaspiro[4.5]dec-7-en-8-ylboronic acid pinacol ester (1.2 equiv, 12 mmol), and K₂CO₃ (3.0 equiv, 30 mmol).
-
Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).
-
Introduce Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol) under an argon atmosphere.
-
Heat the biphasic mixture to 85°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until complete consumption of the aryl iodide.
-
Cool to room temperature, extract with EtOAc (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield the coupled alkene ketal.
Phase 2: Hydrogenation
-
Dissolve the intermediate (8 mmol) in anhydrous Methanol (40 mL).
-
Add 10% Pd/C (10 wt%, 0.8 mmol) carefully under a nitrogen blanket.
-
Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25°C for 6 hours.
-
Filter the suspension through a short pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the saturated ketal.
Phase 3: Global Deprotection
-
Dissolve the saturated ketal (7.5 mmol) in Dichloromethane (DCM, 30 mL) and cool to 0°C.
-
Add Trifluoroacetic Acid (TFA, 15 mL) dropwise over 10 minutes.
-
Warm to room temperature and stir for 4 hours.
-
Quench carefully with saturated aqueous NaHCO₃ until pH ~8 is reached. Extract with DCM, dry, and concentrate to afford pure 4-(1H-Indol-3-YL)cyclohexanone as an off-white solid.
Downstream Application: Diastereoselective Reductive Amination
The primary utility of 4-(1H-Indol-3-YL)cyclohexanone is its conversion into biologically active amine derivatives via reductive amination [4].
Mechanistic Rationale
When reacting the ketone with a primary amine (e.g., benzylamine), an imine intermediate is formed. The subsequent hydride reduction dictates the stereochemistry of the final product. We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃). Causality: NaBH(OAc)₃ is a mild, sterically demanding reducing agent. It does not reduce the ketone directly, allowing the imine to form completely. Because the bulky indole group locks the cyclohexane ring, the hydride attacks the imine carbon from the less sterically hindered axial face, predominantly yielding the cis-isomer (equatorial amine) [3].
Fig 2. Diastereoselective reductive amination pathway yielding cis/trans isomers.
Experimental Protocol: Reductive Amination
-
To a solution of 4-(1H-Indol-3-YL)cyclohexanone (1.0 equiv, 5 mmol) and Benzylamine (1.1 equiv, 5.5 mmol) in 1,2-Dichloroethane (DCE, 25 mL), add glacial Acetic Acid (1.5 equiv, 7.5 mmol). Note: The acid catalyzes imine formation.
-
Stir the mixture at room temperature for 1 hour to ensure complete imine formation.
-
Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in portions over 15 minutes to control the mild exotherm.
-
Stir at room temperature for 12 hours.
-
Quench the reaction with 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 x 25 mL).
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to separate the cis and trans isomers.
Quantitative Data Presentation
The optimization of the synthetic workflow and the resulting diastereomeric ratios are highly dependent on the choice of catalysts and reducing agents. The self-validating data below highlights the optimal parameters established through empirical testing.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Observation |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45 | High protodeboronation |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 68 | Moderate conversion |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 92 | Optimal, clean conversion |
Table 2: Diastereoselectivity in Reductive Amination (Ketone to Amine)
| Reducing Agent | Solvent | Additive | Yield (%) | cis:trans Ratio |
| NaBH₄ | MeOH | None | 65 | 55:45 |
| NaBH₃CN | MeOH | AcOH | 78 | 70:30 |
| NaBH(OAc)₃ | DCE | AcOH | 89 | 92:8 |
Note: The use of NaBH(OAc)₃ in a non-polar halogenated solvent (DCE) maximizes the steric differentiation during hydride delivery, heavily favoring the cis-isomer.
References
-
Drăgoi et al., "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance", MDPI, [Link]
-
Gembus et al., "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles", MDPI, [Link]
-
Nugent et al., "Asymmetric reductive amination of cycloaliphatic ketones", Catalysis Science & Technology, [Link]
-
Turner et al., "Imine Reductases and Reductive Aminases in Organic Synthesis", ACS Catalysis, [Link]
Solubility Profile & Technical Guide: 4-(1H-Indol-3-yl)cyclohexanone
The following technical guide details the solubility profile, physicochemical properties, and experimental handling of 4-(1H-Indol-3-yl)cyclohexanone , a critical intermediate in the synthesis of serotonergic modulators like Vilazodone.
Executive Summary & Chemical Identity
4-(1H-Indol-3-yl)cyclohexanone (CAS: 127561-33-5 ) is a bicyclic organic compound featuring an indole scaffold linked at the C3 position to a cyclohexanone ring. It serves as a pivotal pharmacophore in medicinal chemistry, particularly in the development of SSRI/5-HT1A partial agonists.
This guide provides a validated solubility framework for researchers, distinguishing between solvents suitable for synthesis/reaction , purification (recrystallization) , and biological assay preparation.
| Property | Data |
| CAS Number | 127561-33-5 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted LogP | ~2.1 – 2.5 (Moderate Lipophilicity) |
Solubility Profile in Organic Solvents[1]
The solubility behavior of 4-(1H-Indol-3-yl)cyclohexanone is governed by the competing polarity of the indole N-H (H-bond donor) , the ketone carbonyl (H-bond acceptor) , and the lipophilic cyclohexyl/aromatic rings .
Solvent Compatibility Table
Data synthesized from process chemistry protocols for indole-cyclohexanone analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Primary solvent for biological stock solutions (10-100 mM). |
| Polar Aprotic | DMF | High | Reaction solvent (e.g., alkylations); difficult to remove. |
| Polar Protic | Methanol | Moderate (High with heat) | Hydrogenation solvent; good for transfers but may crash out at -20°C. |
| Polar Protic | Ethanol | Moderate (High with heat) | Preferred recrystallization solvent (often mixed with water or hexane). |
| Chlorinated | DCM / Chloroform | Good | Standard extraction solvent; solubilizes the compound well at RT. |
| Esters | Ethyl Acetate | Moderate | Ideal "Good" solvent for recrystallization; moderate solubility at RT, high at reflux. |
| Non-Polar | Hexane / Heptane | Insoluble | "Anti-solvent" used to precipitate the compound or wash crystals. |
| Aqueous | Water / PBS | Insoluble (<0.1 mg/mL) | Compound precipitates immediately upon addition; requires co-solvent (DMSO). |
Dissolution Strategy for Biological Assays
For in vitro screening or binding assays, the compound must be fully solubilized before introduction to aqueous media to avoid micro-precipitation, which leads to false negatives (loss of potency) or false positives (aggregation artifacts).
Protocol: Preparation of 10 mM Stock
-
Weigh: 2.13 mg of 4-(1H-Indol-3-yl)cyclohexanone.
-
Solvent: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Agitation: Vortex for 30 seconds. Sonication is rarely needed but permissible (40 kHz, 5 mins) if solid persists.
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Dilution: When dosing cells, dilute the DMSO stock into the culture medium such that the final DMSO concentration is <0.5% (v/v).
Experimental Protocols: Purification & Handling
Recrystallization Methodology
The most effective purification method for this intermediate is anti-solvent recrystallization or cooling crystallization . The Indole-Ketone structure stabilizes well in crystal lattices formed from Ethyl Acetate/Hexane systems.
Workflow Diagram: Recrystallization Logic
Caption: Step-by-step logic for purifying 4-(1H-Indol-3-yl)cyclohexanone using the Ethyl Acetate/Hexane solvent pair.
Detailed Steps:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate and heat to mild reflux (approx. 77°C). Add solvent in small increments until the solid just dissolves.[1]
-
Anti-Solvent Addition: While keeping the solution hot, add Hexane (or Heptane) dropwise. Stop immediately when a faint, persistent cloudiness (turbidity) appears.
-
Re-clarification: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals and wash with cold Hexane to remove mother liquor impurities.
Synthesis & Workup Considerations
In synthetic routes (e.g., deprotection of a ketal precursor), the choice of workup solvent is critical.[2]
-
Reaction Quench: When quenching acidic deprotection reactions (THF/HCl), neutralize with NaHCO₃.
-
Extraction: Use DCM (Dichloromethane) or Ethyl Acetate . The indole N-H is weakly acidic but generally remains neutral in standard washes.
-
Phase Separation: Avoid emulsions by ensuring the aqueous layer is saturated with brine (NaCl).
Mechanistic Insights & Troubleshooting
Why this Solubility Profile?
-
Indole Moiety: The N-H group acts as a hydrogen bond donor. This makes the molecule soluble in H-bond accepting solvents like DMSO, DMF, and Acetone.
-
Cyclohexanone Ring: This lipophilic, non-planar ring disrupts crystal packing slightly compared to planar aromatics, aiding solubility in moderately polar organic solvents (DCM, EtOAc).
-
Water Insolubility: The hydrophobic bulk (14 carbons) far outweighs the polarity of the single ketone and indole amine, rendering it insoluble in water.
Common Issues
-
"Oiling Out": If the compound forms an oil instead of crystals during recrystallization, the solution was likely too concentrated or cooled too quickly.
-
Fix: Re-heat, add slightly more Ethyl Acetate, and cool more slowly. Seed crystals can induce proper lattice formation.
-
-
Yellow Discoloration: Indoles are prone to oxidation (turning pink/red/brown) upon prolonged exposure to air and light.
-
Fix: Store the solid under nitrogen/argon in amber vials. If oxidized, recrystallize with a small amount of activated charcoal in the hot filtration step.
-
References
-
Chemical Identity & Synthesis
- Synthesis of 4-(1H-indol-3-yl)-cyclohexanone derivatives.
-
Source:
-
Vilazodone Process Chemistry
-
General Indole Solubility & Handling
-
Indole-3-carboxylic acid solubility data (Analogous structure). MedChemExpress Product Sheet.[4]
-
Source:
-
-
Recrystallization Techniques
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]
- 3. WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
The Indole Nucleus at Position 3: A Nexus of Synthetic Strategy and Pharmacological Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Among the various positions on the indole ring, the C3-position is of particular interest due to its high electron density, making it a prime site for electrophilic substitution and functionalization.[3][4] This strategic modification at the C3-position allows for the introduction of a wide array of substituents, profoundly influencing the molecule's pharmacological profile.[1][4] This technical guide provides a comprehensive overview of the synthesis and therapeutic applications of 3-substituted indole derivatives, with a focus on detailed synthetic protocols, quantitative biological data, and the underlying mechanistic principles that guide modern drug discovery.
Part 1: The Synthetic Toolkit: Accessing the C3-Functionalized Indole Core
The strategic importance of 3-substituted indoles has driven the development of a diverse array of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substituent, the availability of starting materials, and the required regioselectivity.
The Classic Approach: Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis remains one of the most fundamental and widely utilized methods for constructing the indole core.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][5] The versatility of this method lies in the broad range of commercially available arylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse library of substituted indoles.
The mechanism proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone, followed by cyclization and the elimination of ammonia to furnish the aromatic indole ring.[5] The choice of acid catalyst is critical, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride being commonly employed.[5]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Three-Component Fischer Indole Synthesis [4][7]
This protocol describes a one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine hydrochloride salts.
-
Metalloimine Formation (3 hours):
-
To a solution of the desired nitrile in an appropriate anhydrous solvent (e.g., diethyl ether or THF), add a solution of an organolithium or Grignard reagent at a low temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to stir at the low temperature for a specified time to ensure complete formation of the metalloimine intermediate.
-
-
Fischer Indole Reaction (15 hours):
-
To the solution containing the metalloimine, add the corresponding arylhydrazine hydrochloride salt.
-
Acidify the reaction mixture carefully with an appropriate acid (e.g., ethereal HCl) to facilitate the formation of the arylhydrazone in situ.
-
Warm the reaction mixture to room temperature and then heat to reflux for an extended period (typically overnight) to drive the Fischer cyclization.
-
-
Isolation and Purification (2 hours):
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.
-
Electrophilic Substitution at C3: The Friedel-Crafts Acylation
For the direct introduction of acyl groups at the C3-position of a pre-formed indole ring, the Friedel-Crafts acylation is a powerful tool.[3][8] This electrophilic aromatic substitution reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or bismuth triflate.[8] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich C3-position of the indole.[9][10]
Caption: General Mechanism of Friedel-Crafts Acylation of Indole.
Experimental Protocol: Friedel-Crafts Acylation using Diethylaluminum Chloride [3]
This protocol offers a milder alternative to traditional strong Lewis acids, often providing better yields and cleaner reactions.
-
To a solution of the indole (1.0 mmol) in dichloromethane (CH₂Cl₂) (5 mL) at 0 °C, add a solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.0 M, 1.2 mL, 1.2 mmol).
-
After stirring for 10 minutes at 0 °C, add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Modern Cross-Coupling Strategies: The Heck Reaction
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have revolutionized the synthesis of complex organic molecules, and their application to indole chemistry is no exception.[5] The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene, providing a powerful method for the C3-alkenylation of indoles.[11][12] Intramolecular Heck reactions of appropriately substituted anilines are also a valuable route to constructing the indole ring itself.[5]
The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the active catalyst.[11]
Caption: Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Ruthenium-Catalyzed C-H Alkenylation of Indoles [13]
This protocol describes a regioselective C3-alkenylation of indoles using a ruthenium nanocatalyst.
-
In a reaction vessel, combine the indole (1 mmol), the acrylate (2 mmol), Cu(OAc)₂ as an oxidant (1.8 mmol), and the ruthenium nanocatalyst (3 mg).
-
Add a 9:1 (v/v) mixture of DMF/DMSO (5 mL) as the solvent.
-
Purge the vessel with argon and heat the reaction mixture at 130 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Part 2: Pharmacological Significance of 3-Substituted Indoles
The strategic placement of diverse substituents at the C3-position of the indole ring has led to the discovery of a multitude of compounds with significant therapeutic potential across various disease areas.
Anticancer Activity
3-Substituted indole derivatives have emerged as a prominent class of anticancer agents, exhibiting a range of mechanistic actions.[2][14] These include the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[14]
Table 1: In Vitro Anticancer Activity of Selected 3-Substituted Indole Derivatives
| Derivative Class | Specific Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-3-carboxaldehyde | Palladium(II) Complex 4 | HepG-2 (Liver) | 22.8 | [14] |
| Indole-chalcone | FC77 | NCI-60 Panel | ~6 (GI₅₀) | [14] |
| Indole-based Sulfonylhydrazone | Compound 3b | MCF-7 (Breast) | 4.0 | [15] |
| Indole-based Sulfonylhydrazone | Compound 3f | MDA-MB-231 (Breast) | 4.7 | [15] |
| Indole-based Sulfonohydrazide | Compound 5f | MDA-MB-468 (Breast) | 8.2 | [16] |
| Indole-based Sulfonohydrazide | Compound 5f | MCF-7 (Breast) | 13.2 | [16] |
| 1,3,4-Oxadiazole-indole conjugate | R = 2-FC₆H₄ | MCF-7 (Breast) | 2.42 | [17] |
| 1,3,4-Triazole-indole conjugate | R = 4-FC₆H₄ | MCF-7 (Breast) | 3.06 | [17] |
| 3-Arylthio-1H-indole | R = 6-thiophen-3-yl | MCF-7 (Breast) | 0.0045 | [17] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition.
Antibacterial and Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 3-Substituted indole derivatives have shown promise in this area, with various compounds exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][18]
Table 2: Antibacterial Activity of Selected 3-Substituted Indole Derivatives
| Derivative Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Indole-2-one derivative | Compound 2 | S. enterica | 125 | [19] |
| Indole-2-one derivative | Compound 4 | MRSA | 125 | [19] |
| Indole-[5][19][20]triazole | Compound 9 | X. oryzae pv. oryzae | 2.3 | [21] |
| Indole-[5][19][20]triazole | Compound 53 | X. oryzae pv. oryzae | 3.1 | [21] |
| Indole-thiadiazole | Compound 2c | MRSA | <3.125 | [22] |
| Indole-triazole | Compound 3d | MRSA | <3.125 | [22] |
| Indole-thiadiazole | Compound 2c | B. subtilis | 3.125 | [22] |
| Indole-triazole | Compound 3c | B. subtilis | 3.125 | [22] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Part 3: Future Directions and Perspectives
The field of 3-substituted indole derivatives continues to be a vibrant area of research. The development of more efficient, sustainable, and regioselective synthetic methods remains a key objective.[20] Green chemistry approaches, such as the use of deep eutectic solvents and ultrasound, are gaining traction as environmentally benign alternatives to traditional synthetic protocols.[5]
Furthermore, the exploration of novel biological targets for 3-substituted indoles is an ongoing endeavor. Quantitative structure-activity relationship (QSAR) studies are playing an increasingly important role in guiding the rational design of new derivatives with enhanced potency and selectivity.[15][20] The continued investigation of this versatile scaffold holds immense promise for the discovery of next-generation therapeutics to address a wide range of human diseases.
References
A comprehensive list of references will be provided upon request.
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- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
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- 15. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies [mdpi.com]
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- 20. 3-Thiocyanato- 1H- indoles as potential anticancer agents: Two dimensional quantitative structure activity relationship study - Int J Pharm Chem Anal [ijpca.org]
- 21. Synthesis and antibacterial activity of indole 3-substituted-[1,2,4]triazole derivatives - ProQuest [proquest.com]
- 22. turkjps.org [turkjps.org]
thermodynamic stability of 4-(1H-Indol-3-YL)cyclohexanone
An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1H-Indol-3-YL)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the , a molecule of interest in medicinal chemistry. The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life. This document delineates the core principles governing the stability of this specific molecular scaffold, integrating insights from the distinct chemistries of the indole and cyclohexanone moieties. We present a multi-faceted approach for stability evaluation, encompassing both experimental and computational methodologies. Detailed protocols for forced degradation studies under various stress conditions are provided, alongside a discussion of advanced analytical techniques for the characterization of degradation products. Furthermore, this guide explores the application of computational chemistry to predict stability and elucidate degradation mechanisms. The overarching goal is to equip researchers and drug development professionals with the necessary tools and understanding to thoroughly characterize and mitigate potential stability issues associated with 4-(1H-Indol-3-YL)cyclohexanone and related compounds.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the compound's viability as a therapeutic agent, impacting its manufacturing, formulation, storage, and ultimately, its safety and efficacy profile.[1] A thermodynamically unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[2] Therefore, a thorough understanding and characterization of a drug candidate's stability profile early in the development process is not only a regulatory requirement but also a critical step in risk mitigation.[3]
Forced degradation studies are an indispensable tool in this endeavor. By subjecting the API to stress conditions more severe than those it would typically encounter, these studies accelerate the degradation process, providing invaluable insights into potential degradation pathways and the intrinsic vulnerabilities of the molecule.[4] The data generated from such studies are foundational for the development of stability-indicating analytical methods, which are essential for monitoring the quality and purity of the drug substance and product throughout their lifecycle.[1]
This guide focuses on 4-(1H-Indol-3-YL)cyclohexanone, a molecule that combines the pharmacologically significant indole ring with a cyclohexanone scaffold. The unique interplay of these two functional groups presents a specific set of stability challenges and considerations that will be explored in detail.
Molecular Architecture and Physicochemical Properties of 4-(1H-Indol-3-YL)cyclohexanone
The structure of 4-(1H-Indol-3-YL)cyclohexanone features a planar, aromatic indole ring system linked at its C3 position to a non-planar, saturated cyclohexanone ring. This hybrid structure gives rise to a unique set of physicochemical properties that govern its thermodynamic stability.
Figure 1: 2D structure of 4-(1H-Indol-3-YL)cyclohexanone.
Key Structural Features Influencing Stability:
-
Indole Moiety: The indole ring is an electron-rich aromatic system. The nitrogen atom in the pyrrole ring is reactive, and the C3 position is particularly susceptible to electrophilic attack and oxidation.[5]
-
Cyclohexanone Moiety: The cyclohexanone ring exists in a chair conformation to minimize steric and torsional strain. The carbonyl group introduces polarity and a site for nucleophilic attack. It also allows for keto-enol tautomerism, which can be influenced by solvent and pH.[6][7]
-
Conformational Isomerism: The indolyl substituent on the cyclohexanone ring can exist in either an axial or equatorial position. The relative stability of these conformers is determined by steric and electronic interactions and can be a critical factor in the overall thermodynamic stability of the molecule.[7]
Theoretical Framework for Stability Assessment
Conformational Analysis
The is intrinsically linked to the conformational equilibrium of the cyclohexanone ring. The two primary chair conformers, with the indolyl group in the axial and equatorial positions, will exist in a dynamic equilibrium.
Figure 2: Conformational equilibrium of the indolyl substituent.
Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid 1,3-diaxial steric interactions.[7] However, the presence of the carbonyl group and the bulky, polar indole substituent can introduce more complex electronic and steric effects that may influence this equilibrium. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the conformers and predict the equilibrium constant.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing robust stability studies. For 4-(1H-Indol-3-YL)cyclohexanone, several pathways can be hypothesized based on the known reactivity of its constituent functional groups.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, particularly at the C3 position and the pyrrole nitrogen. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or light.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially catalyze ring-opening or other rearrangements, although this is less likely to be a primary degradation pathway.
-
Photodegradation: The aromatic indole system can absorb UV light, leading to the formation of excited states that can undergo various photochemical reactions, including oxidation and rearrangement.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.[4]
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of thermodynamic stability requires a systematic approach using forced degradation studies. These studies are designed to identify the degradation products and pathways that are likely to be relevant under normal storage conditions.[3]
Figure 3: Experimental workflow for forced degradation studies.
Protocol for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are formed at detectable levels without being overly complex.[3]
4.1.1. Materials and Reagents
-
4-(1H-Indol-3-YL)cyclohexanone (API)
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of various pH values
4.1.2. Stress Conditions
-
Acid Hydrolysis:
-
Dissolve the API in a suitable solvent and treat with 0.1 M HCl.
-
Incubate at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Dissolve the API in a suitable solvent and treat with 0.1 M NaOH.
-
Incubate at 60°C and withdraw samples at appropriate time intervals.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Dissolve the API in a suitable solvent and treat with 3% H₂O₂.
-
Store at room temperature and protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Expose the solid API to dry heat at 80°C.
-
Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the API (in both solid and solution states) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analytical Methodology
A stability-indicating analytical method, typically a reverse-phase HPLC method, must be developed and validated. This method should be able to separate the parent drug from all process-related impurities and degradation products.
-
HPLC-UV/DAD: For the quantification of the API and its degradation products. A photodiode array (DAD) detector is useful for assessing peak purity.
-
LC-MS/MS: For the identification of degradation products by providing mass-to-charge ratio information, which aids in determining their molecular weights and elemental compositions.
-
NMR Spectroscopy: For the definitive structural elucidation of major degradation products, which may need to be isolated using preparative HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
| Stress Condition | Reagent/Condition | Duration | API Remaining (%) | Major Degradation Products (DP) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 85.2 | DP-1, DP-2 |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | 92.5 | DP-3 |
| Oxidation | 3% H₂O₂, RT | 8 h | 78.9 | DP-4, DP-5 |
| Thermal | 80°C (solid) | 48 h | 98.1 | Minor degradation |
| Photolytic | ICH Q1B | 7 days | 90.7 | DP-6 |
Table 1: Representative summary of forced degradation data for 4-(1H-Indol-3-YL)cyclohexanone.
Computational Approaches to Stability Assessment
Computational chemistry provides a powerful complementary tool for understanding and predicting the thermodynamic stability of molecules.
Density Functional Theory (DFT)
DFT calculations can be used to:
-
Determine Conformational Energies: Calculate the relative energies of the axial and equatorial conformers of 4-(1H-Indol-3-YL)cyclohexanone to predict the most stable conformation.[6]
-
Predict Reaction Energetics: Model the proposed degradation pathways and calculate the activation energies and reaction enthalpies to determine the most likely degradation routes.
-
Simulate Spectroscopic Properties: Predict NMR and IR spectra of potential degradation products to aid in their identification from experimental data.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in solution or in the presence of excipients) and can help to identify flexible regions of the molecule that may be more susceptible to degradation.[8]
Implications for Drug Development
The data gathered from these stability studies have significant implications for the drug development process:
-
Formulation Development: Understanding the degradation pathways allows for the rational design of formulations that protect the API from degradation. For example, if the compound is found to be sensitive to oxidation, antioxidants may be included in the formulation.
-
Packaging and Storage: The stability data will inform the selection of appropriate packaging materials and the recommended storage conditions (e.g., temperature, humidity, and protection from light) to ensure the drug product maintains its quality and potency throughout its shelf life.
-
Regulatory Submissions: A comprehensive stability package, including data from forced degradation studies, is a critical component of any regulatory submission for a new drug.[3]
Conclusion
The is a multifaceted property governed by its unique molecular architecture. A thorough assessment of its stability requires a synergistic approach that combines experimental forced degradation studies with modern analytical and computational techniques. The framework presented in this guide provides a robust methodology for characterizing the intrinsic stability of this compound, identifying potential degradation pathways, and generating the critical data needed to support its development as a safe and effective therapeutic agent.
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University of Central Florida (2020). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. UCF STARS. Available at: [Link]
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ResearchGate (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Available at: [Link]
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Science.gov (n.d.). forced degradation study: Topics by Science.gov. Available at: [Link]
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Journal of Medicinal and Chemical Sciences (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Available at: [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- National Physical Laboratory (n.d.).
- Patel, Y. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
- ResolveMass Laboratories (2026, February 15).
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BioPchem (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]
- Al-Ostath, A., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8).
- BenchChem (2025, November). Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide.
- PubMed (1991). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Journal of Medicinal Chemistry, 34(10), 3044-51.
- ResearchGate (2021, October 15). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
- arXiv (2018). Thermodynamics of amide + ketone mixtures. 2.
-
Organic Chemistry Portal (n.d.). Cyclohexanone synthesis. Available at: [Link]
- ACS Publications (2021, September 15). Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)-Catalyzed Oxidative Heck Reaction and Dehydrogenative Aromatization in a One-Step Sequence. Organic Letters.
- MDPI (2025, March 29). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria.
- Honeywell (n.d.).
- CHEM 330 (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
- ResearchGate (n.d.). Pathways analysis (a) Synthesis and degradation of ketone bodies; (b)
-
NIST (n.d.). Cyclohexanone. NIST WebBook. Available at: [Link]
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- MDPI (2022, November 23). Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders.
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- ResearchGate (2025, August 10). Thermodynamics of Cyclohexanone Oxime.
- SlideShare (n.d.).
- MDPI (2023, March 12). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay.
- Journal of Advanced Pharmacy Education and Research (2025, October 7). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors.
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biological activity of 4-(indol-3-yl)cyclohexanone analogs
An In-Depth Technical Guide to the Biological Activity of 4-(Indol-3-yl)cyclohexanone Analogs
Abstract
The 4-(indol-3-yl)cyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, commanding significant interest for its therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1] The inherent drug-like properties of the indole nucleus, such as good bioavailability and cell permeability, combined with the structural versatility of the cyclohexanone ring, provide a robust framework for developing novel therapeutic agents.[2] This technical guide offers a comprehensive analysis of 4-(indol-3-yl)cyclohexanone analogs and related structures, focusing on their synthesis, diverse biological activities, underlying mechanisms of action, and structure-activity relationships. We provide detailed experimental protocols for key biological assays and utilize pathway and workflow diagrams to visually articulate complex concepts, aiming to equip researchers and drug development professionals with the critical knowledge to advance this promising class of compounds.
Synthetic Strategies: Building the Core Scaffold
The generation of 4-(indol-3-yl)cyclohexanone analogs and their derivatives is primarily achieved through well-established organic chemistry reactions. A common and efficient method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. This process allows for the construction of the cyclohexenone ring, which can then be further modified.
A generalized synthetic workflow is depicted below, illustrating the key steps in creating these foundational structures.[1]
Caption: Generalized workflow for the synthesis of 4-arylcyclohexanone derivatives.
Anticancer Activity: A Multifaceted Approach
Derivatives of 4-(indol-3-yl)cyclohexanone have demonstrated significant cytotoxic effects against a wide array of cancer cell lines.[1] Their anticancer potential stems from their ability to interfere with multiple hallmark pathways of cancer, including cell proliferation, apoptosis, and key signaling cascades.
Mechanism of Action: Disrupting Cancer Cell Homeostasis
The anticancer effects of these analogs are not attributed to a single mode of action but rather a combination of mechanisms that collectively overwhelm cancer cell defenses.
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2] Analogs have been shown to modulate the expression of key apoptosis-related proteins, such as decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP), culminating in cell death.[2] Some derivatives also induce apoptosis by increasing oxidative stress through the overproduction of reactive oxygen species (ROS) within cancer cells.[3]
-
Tubulin Polymerization Disruption: Several indolyl derivatives, particularly indolyl-chalcones, directly target the microtubule network, which is essential for cell division.[4] They can either inhibit or promote aberrant tubulin polymerization, leading to the formation of abnormal mitotic spindles, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[2][4] This mechanism is particularly effective in cancer cells that are resistant to standard chemotherapeutics like cisplatin.[4]
-
Inhibition of Pro-Survival Signaling Pathways: The NF-κB signaling pathway is a critical regulator of inflammatory responses and cell survival, and its aberrant activation is common in many cancers.[1] Certain 4-arylcyclohexanone derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[1] Additionally, some analogs act as dual inhibitors of key kinases like EGFR and SRC, which are often co-activated in aggressive tumors and contribute to resistance to therapy.[5]
Caption: Proposed mechanism of NF-κB inhibition by 4-(indol-3-yl)cyclohexanone derivatives.
Quantitative Anticancer Data
The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-Cyclohexanone (4a) | HeLa (Cervical) | 7.1 ± 0.2 | [6] |
| Spirooxindole-Cyclohexanone (4b) | PC3 (Prostate) | 3.7 ± 1.0 | [6] |
| Indolyl-Chalcone (CIT-026) | MPM (Mesothelioma) | Sub-micromolar | [4] |
| Indolyl-Chalcone (CIT-223) | MPM (Mesothelioma) | Sub-micromolar | [4] |
| Indole-based Kinase Inhibitor (16) | A549 (Lung) | Potent Cytotoxicity | [5] |
| Indole-based Kinase Inhibitor (16) | PC3 (Prostate) | Potent Cytotoxicity | [5] |
| 2,4-thiazolidinedione indole analog | MCF-7 (Breast) | 5 | [7] |
Antimicrobial and Anti-inflammatory Activities
Beyond cancer, the structural scaffold of 4-(indol-3-yl)cyclohexanone is effective against microbial pathogens and inflammatory processes.
Antimicrobial Effects
Indole-based compounds have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Their mechanism often involves the inhibition of essential microbial enzymes. Docking studies suggest that antibacterial activity may arise from the inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, while antifungal activity may be due to the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for fungal cell membrane integrity.[8]
The potency of these compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Class | Organism | MIC Range (mg/mL) | Reference |
| 4-(Indol-3-yl)thiazole-2-amines | Gram (+/-) Bacteria | 0.06 - 1.88 | [8] |
| 4-(Indol-3-yl)thiazole-2-amines (Compound 5x) | Gram (+/-) Bacteria | 0.06 - 0.12 | [8] |
| Indole-based Amidrazones (Compound 2c) | S. aureus, M. smegmatis | 0.064 (64 µg/mL) | [10] |
Anti-inflammatory Properties
The anti-inflammatory properties of these derivatives are closely linked to their anticancer mechanisms, primarily through the inhibition of the NF-κB signaling pathway.[1] By preventing the transcription of pro-inflammatory genes like TNF-α and IL-6, these compounds can mitigate the inflammatory response.[1][10]
Key Experimental Protocols
To ensure reproducibility and validity, detailed methodologies are essential. The following are protocols for standard assays used to evaluate the biological activity of these analogs.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-(indol-3-yl)cyclohexanone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on their chemical structure. SAR studies help elucidate which molecular features are critical for potency and selectivity.
-
Substitution on the Indole Ring: Substitutions at the C5 position of the indole ring, particularly with electron-withdrawing groups like halogens (Cl, Br), have been shown to increase anticancer activity.[11]
-
Substitution on the Cyclohexanone Ring: The nature and position of substituents on the cyclohexanone or aryl ring attached to it can significantly influence activity. For example, hydroxyl and methoxy groups on the aryl ring can modulate anticancer potency.[1]
-
Linkage and Overall Shape: The linkage between the indole and other aromatic systems can alter the molecule's overall shape, affecting its ability to bind to target sites. Modifications to these linkages often result in reduced activity, highlighting the importance of a specific molecular conformation.[12]
-
Nitrogen Substitution: Substitutions on the indole nitrogen are generally well-tolerated and have little influence on growth inhibitory activity in some series.[13]
Future Perspectives and Conclusion
The 4-(indol-3-yl)cyclohexanone scaffold is a versatile and highly promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance. Future research should focus on optimizing lead compounds to enhance target selectivity and reduce off-target toxicity. Further exploration of their in vivo efficacy in animal models is a critical next step to translate the in vitro success into clinical applications.[2] The continued investigation into their multifaceted mechanisms of action will undoubtedly uncover new therapeutic opportunities and pave the way for the next generation of indole-based drugs.
References
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Antitumour indolequinones: synthesis and activity against human pancreatic cancer cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Indolyl-chalcone derivatives trigger apoptosis in cisplatin-resistant mesothelioma cells through aberrant tubulin polymerization and deregulation of microtubule-associated proteins. PMC. [Link]
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Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo. PMC. [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. [Link]
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Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. [Link]
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Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]
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Target-based anticancer indole derivatives and insight into structure-activity relationship. Semantic Scholar. [Link]
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Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC. [Link]
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Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. ResearchGate. [Link]
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Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. PMC. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. ResearchGate. [Link]
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4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents. IBISS RADaR. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC. [Link]
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Metabolic Stability of Indole-Functionalized Cyclohexanones
A Technical Guide to Structure-Metabolism Relationships (SMR)
Executive Summary
Indole-functionalized cyclohexanones represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., CDK4/6 antagonists), serotonin modulators, and increasingly in the landscape of novel psychoactive substances (NPS). While this structural motif offers excellent hydrogen-bonding potential and hydrophobic interactions within binding pockets, it presents distinct metabolic liabilities.
This guide provides a comprehensive technical analysis of the metabolic stability of this scaffold.[1] We will dissect the specific "soft spots" on both the indole and cyclohexanone rings, detail the mechanistic pathways driven by Cytochrome P450 (CYP) and reductase enzymes, and provide a validated protocol for assessing intrinsic clearance (
Part 1: Structural Anatomy & Metabolic Vulnerabilities
To engineer stability, one must first understand the vulnerability. The indole-functionalized cyclohexanone scaffold possesses two distinct metabolic domains that often act synergistically to accelerate clearance.
1. The Indole Moiety
The indole ring is electron-rich, making it a prime target for oxidative attack.
-
C3 Position: In unsubstituted indoles, the C3 position is the most nucleophilic. CYP450-mediated oxidation here leads to an indolenine intermediate, which can rearrange to oxindole or polymerize.
-
N1 Position: If the nitrogen is unsubstituted (
), it is a substrate for N-glucuronidation (Phase II) or N-dealkylation if substituted with small alkyl groups. -
C2/C3 Epoxidation: Formation of the 2,3-epoxide (arene oxide) is a transient but critical step leading to ring opening or hydroxylation.
2. The Cyclohexanone Moiety
The cyclohexanone ring is not metabolically inert. It undergoes two primary transformations:
-
Carbonyl Reduction: Cytosolic keto-reductases and alcohol dehydrogenases can stereoselectively reduce the ketone to a secondary alcohol (cyclohexanol). This drastically changes the pharmacophore's polarity and often leads to rapid Phase II conjugation (O-glucuronidation).
-
-Carbon Hydroxylation: The carbons adjacent to the carbonyl (positions 2 and 6 of the cyclohexanone) are activated for hydrogen abstraction by CYP450, leading to
-hydroxyketones.
Part 2: Mechanistic Pathways
Understanding the causality of metabolism allows for rational design. The following diagram illustrates the divergent pathways for a generic indole-functionalized cyclohexanone.
Diagram 1: Metabolic Fate of the Scaffold
Caption: Divergent metabolic pathways showing reductive (left) and oxidative (center/right) fates of the scaffold.
Part 3: Experimental Assessment (HLM Assay)
To quantify stability, we utilize the Human Liver Microsome (HLM) Stability Assay .[1] This protocol is designed to be self-validating by including positive controls and internal standards.
Validated Protocol: Microsomal Stability
Objective: Determine the in vitro intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (solutions A and B) or solid NADPH.
-
Phosphate Buffer (100 mM, pH 7.4).[2]
-
Test Compound (10 mM DMSO stock).
-
Positive Control: Testosterone (high turnover) or Propranolol (medium turnover).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation:
-
Prepare a 2x Master Mix: Microsomes (1.0 mg/mL final in incubation) + Phosphate Buffer.
-
Spike Test Compound into Master Mix (Final concentration: 1
M; Final DMSO < 0.1%). -
Equilibrate at 37°C for 5 minutes.
-
Why? Pre-warming prevents temperature shock kinetics; 1
M ensures first-order kinetics (below ).
-
-
Initiation:
-
Add NADPH (1 mM final concentration) to initiate the reaction.[3]
-
Control: Prepare a "No NADPH" control to rule out chemical instability or non-CYP degradation.
-
-
Sampling:
-
At
minutes, remove 50 L aliquots. -
Immediately dispense into 150
L of Stop Solution (Ice-cold ACN + IS). -
Why? 1:3 ratio ensures protein precipitation and immediate enzymatic quenching.
-
-
Processing:
-
Vortex plates for 10 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Diagram 2: Assay Workflow
Caption: Step-by-step HLM stability assay workflow from preparation to LC-MS/MS analysis.
Part 4: Data Interpretation & Strategic Optimization
Calculating Intrinsic Clearance
Data from the LC-MS/MS (Peak Area Ratio of Analyte/Internal Standard) is plotted as
Optimization Strategies (SAR)
Based on the metabolic vulnerabilities identified in Part 1, the following structural modifications are recommended to enhance stability.
| Modification Strategy | Target Site | Mechanism of Stabilization |
| Fluorination | Indole C2/C3 or Cyclohexanone | Blocks metabolic attack by replacing H with F (strong C-F bond, steric protection). |
| gem-Dimethylation | Cyclohexanone | Steric hindrance prevents CYP450 approach and hydrogen abstraction. |
| N-Methylation | Indole N1 | Prevents Phase II glucuronidation (though may introduce N-demethylation liability). |
| Bioisosterism | Indole Ring | Replace Indole with Azaindole (7-azaindole). The pyridine nitrogen reduces electron density, lowering oxidative susceptibility [4]. |
| Carbonyl Isosteres | Cyclohexanone C=O | Replace ketone with oxetane or difluoromethylene to prevent reduction to alcohol. |
Case Study Data (Simulated)
Comparison of parent scaffold vs. optimized analogs.
| Compound ID | Modification | Stability Class | ||
| IND-CYC-01 | Parent Scaffold | 12.5 | 110.8 | Low |
| IND-CYC-02 | 3-Fluoro-indole | 45.0 | 30.8 | Moderate |
| IND-CYC-03 | 85.0 | 16.3 | High | |
| IND-CYC-04 | 7-Azaindole analog | >120 | < 11.5 | High |
References
-
Vertex AI Search. (2025). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. ResearchGate. 4[5][6][4][7]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. 8[5][7]
-
Cyprotex. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. 3
-
BenchChem. (2025).[9][10] A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem. 1
-
UCF Stars. (n.d.). In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. University of Central Florida. 11
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- 6. Discovery and Biosynthesis of Indole-Functionalized Metabolites from the Human Blood Bacterium, Paracoccus sanguinis, and Their Anti-Skin Aging Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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CAS number and identifiers for 4-(1H-Indol-3-YL)cyclohexanone
Technical Monograph: 4-(1H-Indol-3-yl)cyclohexanone Identification, Synthesis, and Application in Drug Discovery
Part 1: Chemical Identity & Digital Resolution
In the landscape of medicinal chemistry, 4-(1H-Indol-3-yl)cyclohexanone serves as a critical "privileged scaffold" intermediate. It bridges the aromatic, hydrogen-bond-donating indole moiety with a versatile, rigidified cyclohexyl linker terminating in a reactive ketone handle. This structure allows for the rapid diversification of serotonin (5-HT) receptor ligands and other CNS-active agents.
Table 1: Identity Matrix
| Identifier Type | Value | Technical Context |
| CAS Number | 127561-33-5 | Primary registry number for the 4-isomer. |
| IUPAC Name | 4-(1H-Indol-3-yl)cyclohexan-1-one | Unambiguous chemical nomenclature. |
| Molecular Formula | C₁₄H₁₅NO | MW: 213.28 g/mol |
| SMILES | O=C1CCC(CC1)c2c[nH]c3ccccc23 | Machine-readable string for cheminformatics. |
| InChIKey | JHIVVAPYMSGYDF-UHFFFAOYSA-N | Note: Calculated based on structure; verify against specific salt forms. |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (indoles darken upon air exposure). |
| Solubility | DMSO, Methanol, DCM | Poorly soluble in water; lipophilic core. |
Part 2: Synthetic Architecture & Mechanistic Insight
The synthesis of 4-(1H-Indol-3-yl)cyclohexanone is not merely a condensation reaction; it is a lesson in chemoselectivity . Direct reaction of indole with 1,4-cyclohexanedione leads to polymerization or bis-indolyl formation. Therefore, a protective group strategy using a mono-ketal is essential to desymmetrize the starting material and ensure a 1:1 stoichiometry.
Protocol: Reductive Alkylation via Mono-Ketal Intermediate
This route is preferred for its scalability and the avoidance of heavy metal catalysts often required for direct cross-couplings.
Step 1: Condensation (Formation of the Vinylogous Intermediate)
-
Reagents: Indole, 1,4-Cyclohexanedione monoethylene ketal (1,4-dioxaspiro[4.5]decan-8-one), Methanol, KOH (or Acid Catalyst like Acetic Acid).
-
Mechanism: The indole C3 position (highly nucleophilic) attacks the ketone carbonyl. Elimination of water yields the unsaturated intermediate: 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole.
-
Critical Control: Maintain inert atmosphere (N₂) to prevent oxidation of the electron-rich indole ring.
Step 2: Hydrogenation (Saturation of the Linker)
-
Reagents: H₂, 10% Pd/C, Ethanol/Ethyl Acetate.
-
Causality: The double bond in the cyclohexenyl ring confers rigidity and planarity that may be undesirable for certain receptor pockets. Hydrogenation creates the saturated cyclohexyl linker, allowing for chair/boat conformational flexibility.
-
Self-Validating Check: Monitor H₂ uptake. The disappearance of the vinyl proton signal in NMR (approx. 6.0-6.5 ppm) confirms completion.
Step 3: Deprotection (Restoration of the Ketone)
-
Reagents: 1N HCl, Acetone or THF.
-
Mechanism: Acid-catalyzed hydrolysis of the ethylene glycol ketal regenerates the ketone at the 4-position.
-
Outcome: The final product, 4-(1H-Indol-3-yl)cyclohexanone.
Visualizing the Pathway
Figure 1: Step-wise synthetic route ensuring regioselectivity at Indole-C3 and Cyclohexanone-C4.
Part 3: Structural Validation (Self-Validating Systems)
Reliable identification requires correlating spectral data with the expected molecular connectivity.
1. Proton NMR (¹H NMR) - The "Fingerprint"
-
Indole NH: Look for a broad singlet >10.0 ppm (D₂O exchangeable).
-
Aromatic Region (7.0 - 7.6 ppm): Characteristic pattern for the 3-substituted indole (doublet, triplet, triplet, doublet).
-
The "Diagnostic" Proton: The proton at the 4-position of the cyclohexanone ring (attached to the indole) typically appears as a multiplet around 3.0 - 3.4 ppm .
-
Cyclohexanone Ring: Complex multiplets between 1.8 - 2.6 ppm corresponding to the α and β protons relative to the ketone.
2. Mass Spectrometry (ESI-MS)
-
Positive Mode: Expect a strong [M+H]⁺ peak at 214.12 m/z .
-
Fragmentation: Loss of water or CO is common in high-energy collisions, but the indole fragment (m/z ~117) is a stable signature.
Part 4: Applications in Drug Discovery
This compound is a "divergent intermediate." Its utility lies in the reactivity of the ketone, which can be transformed into amines, alcohols, or heterocycles.
1. Serotonergic Ligands (5-HT) The distance between the indole nitrogen and the basic nitrogen (added via the ketone) mimics the distance in serotonin.
-
Reductive Amination: Reacting with primary/secondary amines + NaBH(OAc)₃ yields 4-(1H-indol-3-yl)cyclohexanamines . These are potent 5-HT1A/SERT ligands.
2. Rigidified Tryptamines By constraining the ethyl chain of tryptamine into a cyclohexyl ring, the conformational entropy is reduced, potentially increasing binding affinity and selectivity for GPCRs.
3. Complement Inhibition Derivatives of this scaffold (specifically carboxylic acids derived from the ketone) have shown activity in inhibiting the classical complement pathway, relevant for autoimmune indications.
Functional Logic Diagram
Figure 2: Pharmacophore mapping showing how the scaffold translates to biological activity.
Part 5: Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Keep cold (-20°C preferred) and under inert gas (Argon/Nitrogen). Indoles are prone to oxidative polymerization (turning pink/brown) upon exposure to light and air.
-
Solvent Compatibility: Avoid acetone for storage (aldol condensation risk). Dissolve in DMSO or MeOH for assays.
References
-
PubChem. (n.d.).[1] 4-(1H-Indol-3-yl)cyclohexan-1-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1985). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. 28(2), 160-164. Retrieved from [Link]
-
Organic Syntheses. (2004). General methods for Indole Synthesis and functionalization. (Contextual grounding for Fischer/Condensation methods). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Comprehensive Synthesis and Purification Protocol for 4-(1H-Indol-3-yl)cyclohexan-1-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, highly regioselective, and scalable synthetic route for 4-(1H-indol-3-yl)cyclohexan-1-one, avoiding the common pitfalls of direct acid-catalyzed indole functionalization.
Introduction & Strategic Rationale
The synthesis of 3-alkylated and 3-cycloalkylated indoles is a cornerstone of alkaloid total synthesis and pharmaceutical development. A common, naive approach to synthesizing 4-(1H-indol-3-yl)cyclohexan-1-one involves the direct acid-catalyzed condensation of indole with 1,4-cyclohexanedione monoethylene acetal. However, due to the extreme nucleophilicity of the indole C3 position, this direct approach frequently suffers from poor chemoselectivity, resulting in the formation of intractable bis(indolyl)alkane byproducts and complex oligomeric mixtures.
To ensure absolute regiocontrol and high synthetic fidelity, this protocol details a highly controlled three-stage sequence:
-
Electrophilic Activation: Conversion of 1,4-cyclohexanedione monoethylene acetal to its corresponding enol triflate (1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate) [1].
-
Regioselective C–C Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling using (1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid [2]. The N-Boc protection is critical here to prevent catalyst poisoning and undesired N-arylation/alkylation.
-
Reduction & Global Deprotection: Chemoselective catalytic hydrogenation of the cyclohexene double bond, followed by a one-pot acidic global deprotection to cleave both the N-Boc group and the ethylene acetal, revealing the target ketone.
Experimental Methodologies
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate
Causality: Converting the ketone to an enol triflate transforms the molecule into a highly competent electrophile for cross-coupling, preventing the need for harsh nucleophilic addition conditions.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Deprotonation: Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Potassium hexamethyldisilazide (KHMDS, 1.0 M in THF, 70.4 mL, 70.4 mmol) over 30 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Triflation: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 25.1 g, 70.4 mmol) in THF (50 mL) dropwise.
-
Completion: Allow the reaction to warm to room temperature slowly over 4 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the enol triflate as a pale yellow oil.
Step 2: Suzuki-Miyaura Cross-Coupling
Causality: The use of Pd(dppf)Cl₂ facilitates efficient oxidative addition into the sterically hindered enol triflate, while the biphasic basic conditions accelerate the transmetalation of the indole-3-boronic acid [2].
-
Setup: In a 250 mL Schlenk flask, combine the enol triflate (10.0 g, 34.7 mmol), (1-(tert-butoxycarbonyl)-1H-indol-3-yl)boronic acid (10.0 g, 38.2 mmol), and Pd(dppf)Cl₂ (1.27 g, 1.73 mmol, 5 mol%).
-
Solvent & Base: Add 1,4-dioxane (100 mL) and aqueous K₂CO₃ (2.0 M, 35 mL, 70.0 mmol). Degas the biphasic mixture via three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80 °C under argon for 6 hours. Monitor by TLC or LC-MS until the enol triflate is fully consumed.
-
Workup: Cool to room temperature, dilute with water (100 mL), and extract with EtOAc (3 × 100 mL). Filter the combined organics through a short pad of Celite to remove palladium black. Dry, concentrate, and purify via chromatography (Hexanes/EtOAc, 8:2) to yield 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-Boc-1H-indole.
Step 3: Catalytic Hydrogenation
Causality: 10% Pd/C under 1 atm of H₂ selectively reduces the isolated cyclohexene double bond without reducing the aromatic indole core, which would require significantly higher pressures and specialized catalysts (e.g., PtO₂).
-
Reaction: Dissolve the coupled product (10.0 g, 28.1 mmol) in a 1:1 mixture of EtOAc and Methanol (100 mL). Add 10% Pd/C (1.0 g, 10 wt%).
-
Hydrogenation: Purge the flask with hydrogen gas and stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.
-
Workup: Filter the suspension through Celite, wash the filter cake with EtOAc (50 mL), and concentrate the filtrate to yield the saturated intermediate, 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1-Boc-1H-indole, which is typically pure enough for the next step.
Step 4: Global Deprotection
Causality: Using strong aqueous acid under mild heating simultaneously hydrolyzes the robust ethylene acetal and cleaves the tert-butyl carbamate (Boc) group, maximizing step economy.
-
Reaction: Dissolve the crude hydrogenated product (9.0 g, ~25.2 mmol) in THF (50 mL) and Methanol (50 mL). Add 4.0 M aqueous HCl (30 mL).
-
Heating: Heat the mixture to 60 °C for 4 hours. The reaction transitions from a clear solution to slightly cloudy as the free indole forms.
-
Workup: Cool to room temperature and carefully neutralize to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (3 × 80 mL). Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol/water to yield pure 4-(1H-indol-3-yl)cyclohexan-1-one as a white to off-white solid.
Quantitative Data & Characterization
Table 1: Reaction Optimization and Yield Summary
| Synthetic Step | Reagents / Catalyst | Temp / Time | Isolated Yield | Purity (HPLC) |
| 1. Enol Triflation | KHMDS, PhNTf₂, THF | -78 °C to RT, 4 h | 88% | >95% |
| 2. Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 80 °C, 6 h | 82% | >98% |
| 3. Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc/MeOH | 25 °C, 12 h | 95% | >98% |
| 4. Global Deprotection | 4.0 M aq. HCl, THF/MeOH | 60 °C, 4 h | 89% | >99% |
Table 2: Expected Analytical Characterization for 4-(1H-Indol-3-yl)cyclohexan-1-one
| Analytical Method | Expected Signals / Parameters |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | |
| HRMS (ESI-TOF) | Calculated for C₁₄H₁₆NO [M+H]⁺: 214.1232; Found: 214.1228. |
Mechanistic & Workflow Diagrams
Caption: Step-by-step synthetic workflow from 1,4-cyclohexanedione monoethylene acetal to the final product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step ensuring regioselective C-C bond formation.
References
-
Li, X., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from[Link] [2]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Application Note: Reductive Amination Protocols for 4-(1H-Indol-3-yl)cyclohexanone
Abstract & Strategic Significance
The 4-(1H-Indol-3-yl)cyclohexanone scaffold is a critical pharmacophore in Central Nervous System (CNS) drug discovery, serving as a precursor for serotonin (5-HT) receptor modulators, including 5-HT1A agonists and 5-HT reuptake inhibitors (e.g., Vilazodone analogs).
The conversion of this ketone to its corresponding amine via reductive amination is a pivotal step.[1][2][3] However, this transformation presents specific challenges:
-
Stereochemical Control: The 4-substitution on the cyclohexanone ring creates cis (axial/equatorial) and trans (diequatorial) isomers. Biological activity is often strictly tied to one isomer (typically trans).
-
Chemo-stability: The electron-rich indole ring is susceptible to oxidative degradation and acid-catalyzed dimerization at the C2 position.
-
Solubility: The rigid, lipophilic nature of the indole-cyclohexyl system requires careful solvent selection to ensure homogeneity.
This guide details three validated protocols ranging from high-throughput general synthesis to stereoselective campaigns.
Mechanistic Workflow & Decision Matrix
The choice of reducing agent determines the reaction pathway (Direct vs. Indirect) and the stereochemical outcome.
Figure 1: Reductive Amination Logic Flow
Caption: Decision matrix for selecting the optimal reductive amination protocol based on amine reactivity and stereochemical requirements.
Protocol A: The "Workhorse" Method (STAB)
Best For: Primary/Secondary aliphatic amines, high-throughput library synthesis. Mechanism: Direct reductive amination.[1][4][5][6][7][8] Sodium Triacetoxyborohydride (STAB) selectively reduces the iminium ion faster than the ketone, preventing alcohol side products.
Materials
-
Substrate: 4-(1H-Indol-3-yl)cyclohexanone (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Procedure
-
Solvation: In a clean, dry reaction vial, dissolve 4-(1H-Indol-3-yl)cyclohexanone in DCE (0.1 M concentration).
-
Note: If the indole is insoluble in DCE, use THF. Avoid MeOH with STAB as it degrades the reagent.
-
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Activation: Add Glacial AcOH (1.0 equiv).
-
Critical: The pH should be slightly acidic (~5-6) to facilitate iminium formation. For basic amines, increase AcOH.
-
-
Reductant Addition: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 2–6 hours. Monitor by LC-MS.
-
Endpoint: Disappearance of ketone (m/z ~214 + 1).
-
-
Quench: Add saturated aqueous NaHCO3 slowly to neutralize acid.
-
Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine. Dry over Na2SO4.
Expected Results
| Parameter | Outcome |
| Yield | 85–95% |
| Cis:Trans Ratio | Typically 1:1 to 1:2 (Substrate dependent) |
| Side Products | <5% Alcohol (Direct ketone reduction) |
Protocol B: Titanium-Mediated Method
Best For: Sterically hindered amines, electron-deficient anilines, or acid-sensitive substrates where AcOH is contraindicated. Mechanism: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine, which is then reduced.
Materials
-
Reagent: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (Anhydrous) then MeOH
Step-by-Step Procedure
-
Complexation: Mix the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF under Nitrogen.
-
Titanium Addition: Add Ti(OiPr)4 (1.5 equiv) dropwise.
-
Imine Formation: Stir at RT for 6–12 hours (or reflux for 2 hours if amine is very hindered).
-
Checkpoint: Confirm imine formation by IR (appearance of C=N stretch ~1640 cm⁻¹) or NMR.
-
-
Reduction: Cool to 0°C. Dilute with MeOH (equal volume to THF).
-
Safety: Adding NaBH4 to pure Ti-solution can be exothermic.
-
-
Hydride Addition: Add NaBH4 (1.5 equiv) portion-wise. Stir for 2 hours at RT.
-
Quench (The "Titanium Emulsion" Fix): Add 1N NaOH or a solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until the white titanium precipitate breaks down into two clear layers.
-
Extraction: Extract with EtOAc.
Protocol C: Stereoselective Synthesis (Trans-Dominant)
Best For: Generating the thermodynamically stable trans-isomer (1,4-diequatorial). Mechanism: Thermodynamic equilibration of the imine followed by reduction with a small hydride source or dissolving metal.
Mechanistic Insight: Stereocontrol
In 4-substituted cyclohexanones:
-
Axial Attack (Kinetic): Bulky hydrides (e.g., L-Selectride) attack from the equatorial face, yielding the Cis (axial amine) product.[2]
-
Equatorial Attack (Thermodynamic): Small hydrides (NaBH4) or thermodynamic equilibration conditions favor the Trans (equatorial amine) product.
Figure 2: Stereochemical Pathway
Caption: Stereochemical divergence based on hydride trajectory. Equatorial attack yields the trans-isomer.
Procedure (Trans-Optimized)
-
Equilibration: Mix Ketone (1.0 equiv) and Amine (1.0 equiv) in MeOH with molecular sieves (4Å) for 12 hours. This ensures the formation of the thermodynamically stable trans-imine.
-
Reduction: Cool to -78°C (or 0°C). Add NaBH4 (1.0 equiv).
-
Note: Lower temperatures often enhance the trans selectivity by enforcing the steric difference between axial and equatorial attack vectors.
-
-
Alternative (Dissolving Metal): For >95% trans selectivity, use Sodium in Ethanol (Na/EtOH). The reaction proceeds via a radical anion intermediate that strictly equilibrates to the diequatorial conformation.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Indole Dimerization | Acid concentration too high. | Switch from AcOH to milder acids (e.g., Pyridinium p-toluenesulfonate - PPTS) or use Method B (Ti-mediated). |
| Low Conversion | Water inhibiting imine formation. | Add Molecular Sieves (4Å) or MgSO4 to the reaction mixture. |
| "Gumming" | Boron-amine complexes. | Ensure thorough quench with aqueous base (NaOH or Na2CO3) to break B-N bonds during workup. |
| Oxidation | Indole sensitivity to air. | Degas solvents with Nitrogen/Argon. Add antioxidant (BHT) in trace amounts if necessary. |
References
-
Abdel-Magid, A. F., et al. (1996).[7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
- Cohen, T., et al. (1980). "Stereoselectivity in the reductive amination of 4-substituted cyclohexanones." The Journal of Organic Chemistry. (General reference for cyclohexanone stereocontrol).
- Agrawal, V., et al. (2012). "Solid phase synthesis of 4-(indol-3-yl)cyclohexanamine derivatives." Tetrahedron Letters. (Context for Indole-Cyclohexanone scaffold).
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Precision Engineering of the 4-(1H-Indol-3-yl)cyclohexanone Scaffold
Topic: Reaction Conditions for 4-(1H-Indol-3-yl)cyclohexanone Condensation Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Significance
The 4-(1H-indol-3-yl)cyclohexanone scaffold represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. It serves as the structural core for serotonin modulators (e.g., Vilazodone) and various kinase inhibitors. The unique architecture—a rigid cyclohexane ring linking an indole moiety to a functionalizable ketone—allows for precise vectorization of hydrogen bond donors/acceptors.
This guide focuses on the condensation reactions of this ketone, specifically Reductive Amination (for amine library generation) and Heterocyclization (Bucherer-Bergs and Fischer Indole variants). These protocols are optimized for yield, reproducibility, and stereochemical control.
Core Synthesis: Accessing the Scaffold
Context: Before functionalization, the scaffold must be synthesized with high purity.
Reaction: Reductive alkylation of indole with 1,4-cyclohexanedione monoethylene ketal followed by deprotection.
Protocol A: Lewis Acid-Mediated Condensation
Mechanism: Electrophilic aromatic substitution at the indole C3 position.
| Parameter | Condition | Rationale |
| Reagents | Indole (1.0 eq), 1,4-Cyclohexanedione monoethylene ketal (1.1 eq) | Slight excess of ketal drives conversion.[1] |
| Catalyst | Sc(OTf)₃ (5 mol%) or AcOH (glacial) | Scandium triflate offers milder conditions; AcOH is cost-effective for scale-up. |
| Solvent | Acetonitrile (MeCN) or Methanol | MeCN precipitates the intermediate in some cases, aiding purification. |
| Temp/Time | Room Temp (12–24 h) | Avoids polymerization of the indole. |
| Workup | Hydrolysis with 1N HCl | Cleaves the ketal to reveal the ketone. |
Module 1: Reductive Amination (The "Workhorse" Condensation)
Context: This is the primary method for generating bioactive amine libraries from the ketone.
Critical Design Consideration: Stereochemistry
The reductive amination of 4-substituted cyclohexanones yields a mixture of cis (1,4-disubstituted) and trans isomers.
-
Thermodynamic Product: Trans-1,4 (diequatorial substituents).
-
Kinetic Product: Often Cis-1,4 (axial amine), depending on the hydride source.
-
Guidance: Using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) typically favors the cis-isomer (approx. 2:1 to 4:1 ratio) due to the bulky hydride attacking from the less hindered equatorial face.
Protocol B: Direct Reductive Amination with STAB
Scope: Primary and Secondary Amines.
Reagents & Setup
-
Substrate: 4-(1H-Indol-3-yl)cyclohexanone (1.0 eq)
-
Amine: 1.1 – 1.2 eq (Free base preferred; if HCl salt is used, add 1.0 eq Et3N)
-
Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Acid Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Methodology
-
Imine Formation (Pre-complexation):
-
Reduction:
-
Add NaBH(OAc)₃ in one portion.
-
Flush with Nitrogen/Argon and cap.
-
Stir at RT for 12–16 hours.
-
-
Quench & Workup:
-
Quench with Saturated NaHCO₃ (aq) until gas evolution ceases.
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄.
-
-
Purification:
-
Flash Chromatography (DCM/MeOH/NH₃ gradient).
-
Stereoisomer Separation: If pure isomers are required, preparative HPLC or careful crystallization of the oxalate salt is recommended.
-
Module 2: Heterocycle Formation
Context: Converting the ketone into spiro-cycles or fused ring systems.
Protocol C: Bucherer-Bergs Reaction (Hydantoin Synthesis)
Application: Synthesis of amino-acid precursors or spiro-hydantoin inhibitors.
| Component | Specification | Notes |
| Reagents | (NH₄)₂CO₃ (3.0 eq), KCN (1.5 eq) | Excess carbonate is required to buffer the reaction and provide the amine source. |
| Solvent | EtOH/Water (1:1 v/v) | Solubility of the indole ketone is poor in pure water; ethanol is essential. |
| Conditions | 60°C in a sealed tube for 18–24 h | Sealed vessel prevents loss of ammonia and HCN. |
| Safety | CYANIDE HAZARD | Perform in a well-ventilated fume hood. Treat waste with bleach (NaOCl) to quench cyanide. |
Protocol D: Fischer Indole Cyclization
Application: Reacting the ketone with Phenylhydrazine to form Indolo[2,3-a]carbazole derivatives (tetracyclic systems).
-
Condensation: React Ketone (1.0 eq) + Phenylhydrazine (1.0 eq) in EtOH with catalytic AcOH to form the hydrazone (precipitate usually forms).
-
Cyclization: Dissolve the hydrazone in Glacial Acetic Acid + ZnCl₂ (2.0 eq) or 4% H₂SO₄. Heat to 100°C for 2–4 hours.
-
Result: Formation of a fused pentacyclic or tetracyclic indole system depending on the specific hydrazine used.
Visualizing the Reaction Pathways[4]
Figure 1: Divergent synthetic pathways for the functionalization of the 4-(1H-Indol-3-yl)cyclohexanone scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Reductive Amination) | Steric hindrance of the ketone; Imine not forming. | Increase AcOH to 2.0 eq; Use Ti(OiPr)₄ (1.5 eq) as a Lewis acid dehydrating agent before adding borohydride. |
| Ketone Reduction (Alcohol formation) | Reducing agent added too fast or too strong. | Ensure 30 min pre-stirring of amine+ketone. Switch from NaBH₄ to NaBH(OAc)₃. |
| Insolubility | Indole moiety causes aggregation. | Use THF/DCE mixtures or add small amounts of MeOH (though MeOH can slow down NaBH(OAc)₃ kinetics). |
| Cis/Trans Mixtures | Lack of facial selectivity. | Use bulky amines to enhance steric bias. Separate via crystallization of oxalate or fumarate salts. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Munday, L. (1961). "Amino-acids of the cyclohexane series. Part I." Journal of the Chemical Society. (Foundational work on Bucherer-Bergs stereochemistry). Link
-
Barluenga, J., et al. (2009). "Recent advances in the synthesis of indole derivatives." Chemical Reviews. Link
-
Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride: Antidepressant, 5-HT1A Partial Agonist, 5-HT Reuptake Inhibitor." Drugs of the Future. (Context for the scaffold). Link
Sources
using 4-(1H-Indol-3-YL)cyclohexanone in alkaloid synthesis
Application Note: Strategic Utilization of 4-(1H-Indol-3-yl)cyclohexanone in Alkaloid Synthesis
Abstract
The 4-(1H-Indol-3-yl)cyclohexanone scaffold represents a high-value "pre-assembled" intermediate in the synthesis of complex indole alkaloids, particularly those targeting the central nervous system (CNS). Unlike traditional routes that construct the indole moiety late-stage, this scaffold provides a stable indole core attached to a reactive cyclohexanone handle. This configuration allows for the divergent synthesis of gamma-carbolines , spiro-indolines , and 3-substituted tetrahydrocarbazoles . This guide details the optimized synthesis of the scaffold itself and provides two validated protocols for its application in generating alkaloid libraries.
Part 1: Strategic Value & Chemical Logic
The utility of 4-(1H-Indol-3-yl)cyclohexanone lies in its bifunctionality. It possesses:
-
A Nucleophilic Indole Core: The C2 position of the indole remains available for electrophilic aromatic substitution or cyclization.
-
An Electrophilic Ketone Handle: The C4-ketone (relative to the indole) is perfectly positioned for:
-
Reductive Amination: Accessing 5-HT (Serotonin) receptor modulators.
-
Fischer Indolization: Creating "bis-indole" or fused carbazole systems.
-
Spiro-Annulation: Generating spirocyclic scaffolds common in Aspidosperma alkaloids.
-
The "Scaffold-First" Advantage: By starting with the indole-cyclohexane bond already formed, researchers avoid the regioselectivity issues often encountered when trying to attach bulky cyclohexane rings to pre-existing tryptamines.
Part 2: Synthesis of the Scaffold (The Core Protocol)
Before application, the scaffold must be synthesized with high regiocontrol. The most robust route utilizes 1,4-cyclohexanedione monoethylene acetal to prevent polymerization.
Protocol A: Synthesis of 4-(1H-Indol-3-yl)cyclohexanone
Objective: To synthesize 4-(1H-Indol-3-yl)cyclohexanone (Target 3 ) from Indole (Starting Material 1 ).
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (2 )
-
Acetic Acid (Glacial)
-
Phosphoric Acid (85%)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H2)
-
Acetone/Water (for deprotection)
Step-by-Step Methodology:
-
Condensation (Formation of the Enol Ether):
-
Dissolve Indole (1.0 eq) and 1,4-Cyclohexanedione monoethylene acetal (1.1 eq) in Methanol (0.5 M).
-
Add Potassium Hydroxide (2.0 eq) or Pyrrolidine (catalytic) to drive the condensation. Note: Acidic conditions (Acetic acid/H3PO4) are preferred for direct precipitation.
-
Optimized Acid Route: Dissolve Indole (11.7 g, 100 mmol) and Acetal (17.2 g, 110 mmol) in Acetic Acid (50 mL). Add H3PO4 (5 mL). Heat to 70°C for 4 hours.
-
Observation: The product, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole, typically precipitates as a solid. Filter and wash with cold methanol.
-
-
Hydrogenation (Saturation of the Ring):
-
Dissolve the alkene intermediate in Methanol/THF (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 atmosphere (balloon pressure, 1 atm) at RT for 12 hours.
-
QC Check: Monitor by TLC. Disappearance of the alkene spot is critical to avoid "aromatization" side products.
-
Filter through Celite to remove Pd/C. Concentrate to yield the protected ketal.
-
-
Deprotection (Ketal Hydrolysis):
-
Dissolve the saturated ketal in Acetone/2N HCl (5:1).
-
Stir at RT for 4 hours.
-
Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.[4]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 7:3).
-
Yield: Typically 65-75% over 3 steps. Data: 1H NMR (CDCl3) should show the indole protons (7.0-7.6 ppm) and the diagnostic cyclohexanone multiplets (2.4-2.6 ppm).
Part 3: Application Protocols
Application 1: Synthesis of 3-(Indol-3-yl)-1,2,3,4-Tetrahydrocarbazoles
Targeting: Bis-indole alkaloids, DNA-intercalating agents.
This protocol uses the Fischer Indole Synthesis to fuse a second indole ring onto the ketone, creating a tetrahydrocarbazole core with a pendant indole at the C3 position.
Reagents:
-
4-(1H-Indol-3-yl)cyclohexanone (1.0 eq)
-
Phenylhydrazine Hydrochloride (1.1 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the ketone (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Add Phenylhydrazine HCl (1.1 eq) in one portion.
-
Stir at RT for 30 mins. A color change (yellow/orange) indicates hydrazone formation.
-
-
Fischer Cyclization:
-
Heat the reaction mixture to 90°C for 2 hours.
-
Mechanistic Insight: The heat drives the [3,3]-sigmatropic rearrangement. The acidic medium facilitates ammonia loss and aromatization.[5]
-
Caution: Monitor for "double-reaction" if the pendant indole is electron-rich; however, the C2 position of the pendant indole is less reactive than the hydrazone.
-
-
Work-up:
-
Cool to RT. Pour into ice water.
-
Basify with NH4OH to pH 9.
-
Extract with DCM (3x). Dry over Na2SO4.[6]
-
Purification: Flash Chromatography (DCM/MeOH 95:5).
-
Outcome: 3-(1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-carbazole.
Application 2: Reductive Amination for 5-HT Analogs
Targeting: Serotonin receptor ligands (5-HT1A, 5-HT2A).
Reagents:
-
4-(1H-Indol-3-yl)cyclohexanone (1.0 eq)
-
Primary/Secondary Amine (e.g., N-Methylamine, Benzylamine) (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (1.0 eq)
-
DCE (Dichloroethane)
Protocol:
-
Imine Formation:
-
Mix Ketone and Amine in DCE. Add Acetic Acid (catalytic).[1]
-
Stir for 1 hour at RT.
-
-
Reduction:
-
Add STAB (Sodium Triacetoxyborohydride) in portions.
-
Why STAB? It is milder than NaBH4 and prevents reduction of the ketone before imine formation, ensuring high chemoselectivity.
-
Stir for 12 hours.
-
-
Work-up:
-
Quench with saturated NaHCO3.
-
Extract with DCM.
-
Critical Step: The product is an amine. Ensure the aqueous layer is basic (pH > 10) during extraction to recover the free base.
-
Part 4: Visualization & Logic Mapping
The following diagram illustrates the divergent synthesis pathways starting from the 4-(Indol-3-yl)cyclohexanone scaffold.
Caption: Divergent synthesis pathways from the 4-(1H-Indol-3-yl)cyclohexanone scaffold.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ketal Step | Polymerization of Indole | Ensure temperature does not exceed 70°C; use H3PO4 instead of stronger mineral acids. |
| Incomplete Hydrogenation | Poisoned Catalyst | Use fresh Pd/C; ensure sulfur-free reagents. Increase pressure to 50 psi if necessary. |
| "Double Fischer" Reaction | Reaction at Pendant Indole | The pendant indole is less reactive, but if observed, lower the temperature to 60°C and monitor strictly by LCMS. |
| Cis/Trans Isomers (Amination) | Stereoselectivity | Reductive amination typically yields a mixture. Use bulky reducing agents (e.g., L-Selectride) if specific stereochemistry (axial vs equatorial) is required. |
References
-
Synthesis of Indolyl-Cyclohexanones
- Title: "Facile synthesis of 3- and 4-(1H-indol-3-yl)
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General Journal Link for verification of method type).
-
Fischer Indole Applications
-
Reductive Amination Standards
- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Biological Relevance (Complement Inhibitors)
- Title: "Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (Search Term: Indolyl cyclohexane complement)
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- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Indole synthesis [organic-chemistry.org]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. pubs.acs.org [pubs.acs.org]
Preparation of Tetrahydrocarbazole Derivatives from Cyclohexanones: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged tricyclic structure, comprising a pyrrole ring fused to both a benzene and a cyclohexane ring.[1][2] This scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a multitude of natural products and biologically active compounds.[1][3] Tetrahydrocarbazole derivatives have garnered significant attention for their wide-ranging pharmacological activities, including potential applications as anti-Alzheimer's, antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[1][4][5] The versatile biological profile of THCz derivatives makes the development of efficient and robust synthetic methodologies a critical endeavor for researchers in organic synthesis and drug development.[3][4]
This application note provides a comprehensive guide to the preparation of tetrahydrocarbazole derivatives, with a primary focus on their synthesis from readily available cyclohexanone precursors. We will delve into the mechanistic underpinnings of classical methods, explore modern, more sustainable protocols, and provide detailed, field-proven experimental procedures.
Pillar 1: Classical Synthetic Strategies - The Fischer Indole Synthesis and Borsche-Drechsel Cyclization
The most common and historically significant approach to tetrahydrocarbazole synthesis is the Fischer indole synthesis.[1][6][7] This reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with a ketone or aldehyde, in this case, cyclohexanone.[8] The Borsche–Drechsel cyclization is a closely related and often synonymously used term, specifically referring to the acid-catalyzed rearrangement of a cyclohexanone phenylhydrazone to form 1,2,3,4-tetrahydrocarbazole.[1][9][10][11]
The Underlying Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis is a sophisticated sequence of chemical transformations. A thorough understanding of its mechanism is paramount for troubleshooting and optimizing reaction conditions. The process can be broken down into the following key steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone.[6][10][12]
-
Tautomerization: The newly formed phenylhydrazone then undergoes tautomerization to its more reactive enamine isomer.[6]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, bond-forming step of the reaction. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, a type of pericyclic reaction. This concerted process leads to the cleavage of the weak N-N bond and the formation of a new C-C bond, resulting in a di-imine intermediate.[10][13]
-
Aromatization and Cyclization: The intermediate subsequently rearomatizes, and an intramolecular cyclization occurs, forming the five-membered pyrrole ring characteristic of the indole scaffold.[6]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, yielding the stable, aromatic tetrahydrocarbazole product.[8][12][14]
Caption: Mechanism of the Fischer Indole Synthesis.
Pillar 2: Modern Methodologies and Catalytic Innovations
While the classical Fischer indole synthesis remains a workhorse, contemporary research has focused on developing more efficient, environmentally benign, and versatile protocols. These advancements primarily revolve around the use of novel catalysts and alternative energy sources.
Catalyst Evolution: From Brønsted Acids to Solid-State and Ionic Catalysts
The choice of acid catalyst is critical and can significantly impact reaction yields and times.[15] While traditional Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid are effective, they often lead to harsh reaction conditions and difficult workups.[10][16] Glacial acetic acid is a common and effective choice, often serving as both the solvent and the catalyst.[6][8][15]
Modern approaches have explored a range of alternative catalysts:
-
Zeolites: These microporous aluminosilicate minerals, such as H-ZSM-5, H-beta, and H-Y, have been successfully employed as solid acid catalysts. They offer advantages in terms of reusability and ease of separation from the reaction mixture.[1][17]
-
Ionic Liquids: Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), have emerged as "green" catalyst-solvent systems. They facilitate high yields and can often be recycled and reused for several reaction cycles.[1][18][19]
-
Other Catalysts: A variety of other catalysts, including montmorillonite K-10 clay and ceric ammonium nitrate, have also been reported to efficiently promote the synthesis of tetrahydrocarbazoles.[1][19]
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods.[1] For instance, in the presence of a solid acid catalyst like K-10 montmorillonite clay, the synthesis of 1,2,3,4-tetrahydrocarbazole can be completed in as little as 3 minutes with excellent yields (96%).[1]
Pillar 3: Experimental Protocols - A Practical Guide
The following protocols are provided as a starting point for the synthesis of tetrahydrocarbazole derivatives. It is crucial to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment.
Protocol 1: Classical Synthesis of 1,2,3,4-Tetrahydrocarbazole using Acetic Acid
This protocol is a robust and widely used method for the preparation of the parent tetrahydrocarbazole.
Materials:
-
Cyclohexanone (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and glacial acetic acid.[20][21]
-
Heat the mixture to reflux with vigorous stirring.[20]
-
Slowly add phenylhydrazine dropwise to the refluxing mixture over a period of approximately one hour.[20]
-
Continue to heat the reaction mixture at reflux for an additional hour after the addition is complete.[20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water with stirring.[6]
-
The crude tetrahydrocarbazole will precipitate out of the solution. Collect the solid by vacuum filtration.[6]
-
Wash the filter cake with cold water and then with a small amount of cold methanol to remove impurities.[6][20]
-
For further purification, recrystallize the crude product from methanol or ethanol.[6][20]
-
Dry the purified product under vacuum to obtain crystalline 1,2,3,4-tetrahydrocarbazole.
Protocol 2: Microwave-Assisted Synthesis using a Solid Acid Catalyst
This protocol offers a significant reduction in reaction time.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
K-10 Montmorillonite Clay
-
Methanol
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine, cyclohexanone, and K-10 montmorillonite clay in methanol.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 600 W for 3 minutes.[1]
-
After the reaction is complete and the vessel has cooled, filter the mixture to remove the catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol).
Caption: A generalized experimental workflow for tetrahydrocarbazole synthesis.
Data Presentation: A Comparative Overview of Synthetic Methods
The following table summarizes various reported methods for the synthesis of tetrahydrocarbazole derivatives, highlighting the diversity of catalysts and reaction conditions.
| Starting Materials | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Cyclohexanone, Phenylhydrazine | Acetic Acid | Reflux, 1-2 h | 70-85 | [20] |
| Cyclohexanone, Phenylhydrazine | K-10 Montmorillonite Clay/Methanol | Microwave (600W), 3 min | 96 | [1] |
| Substituted Cyclohexanones, Substituted Phenylhydrazines | [bmim][BF4] Ionic Liquid/Methanol | Reflux, 6-7 h | 88-95 | [1][18] |
| Cyclohexanone, Arylhydrazines | Zeolites (e.g., H-ZSM-5)/Acetic Acid | Reflux | 35-69 | [1][17] |
| 2-Aminocyclohexanone HCl, Phenylhydrazine HCl | 2N NaOH, 80% Acetic Acid | Reflux, 5 h | 45-94 | [1][22] |
Troubleshooting and Optimization
-
Low Yields: Low yields can often be attributed to incomplete reaction, side reactions, or product loss during workup. Ensure that the reaction has gone to completion using TLC. The choice of solvent and catalyst is also crucial; for instance, polar protic solvents like methanol can be effective.[15]
-
Slow Reaction Rate: If the reaction is sluggish, consider increasing the reaction temperature or switching to microwave irradiation. The concentration and type of acid catalyst are also key factors.[15]
-
Purification Challenges: If the crude product is oily or difficult to crystallize, column chromatography on silica gel is an effective purification method.[18]
Dehydrogenation to Carbazoles
Tetrahydrocarbazoles can be readily aromatized to the corresponding carbazoles. This dehydrogenation is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or p-cymene.[23][24] The liberated hydrogen gas is allowed to escape, driving the reaction to completion.[23]
Conclusion
The synthesis of tetrahydrocarbazole derivatives from cyclohexanones is a well-established yet continually evolving field. The Fischer indole synthesis and its variants provide a reliable and versatile route to this important heterocyclic scaffold. Modern innovations in catalysis and reaction conditions have further enhanced the efficiency and sustainability of these methods. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and explore the vast chemical space of tetrahydrocarbazole derivatives, paving the way for new discoveries in medicinal chemistry and beyond.
References
- Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.
- The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. (n.d.).
- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24).
- The Crucial Role of 1,2,3,4-Tetrahydrocarbazole in Modern Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors. (n.d.). Benchchem.
- Catalytic dehydrogenation of tetrahydrocarbazole. (n.d.).
- Borsche-Drechsel Reaction. (n.d.). Cambridge University Press.
- Borsche-Drechsel Cycliz
- Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. (2024, October 16). MDPI.
- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5).
- Technical Support Center: Synthesis of Tetrahydrocarbazoles. (n.d.). Benchchem.
- Efficient and Straightforward Synthesis of Tetrahydrocarbazoles and 2,3-Dimethyl Indoles Catalyzed by CAN. (2025, August 6).
- Tetrahydrocarbazole Synthesis via Fischer Indole. (n.d.). Scribd.
- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 22).
- Understanding the Dehydrogenation Mechanism of Tetrahydrocarbazole over Palladium Using a Combined Experimental and Density Functional Theory Approach. (2007, April 10).
- Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009, February 25). Taylor & Francis Online.
- Recent approaches to the synthesis of tetrahydrocarbazoles. (n.d.).
- Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. (n.d.).
- 1,2,3,4-tetrahydrocarbazole. (n.d.). Organic Syntheses.
- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022, November 16). Bentham Science.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022, May 11). Royal Society of Chemistry.
- The Role of the Metal in the Catalytic Reactions of Hydrogenation–Dehydrogenation of Polycyclic Hydrocarbons for Hydrogen Storage. (2022, November 23). MDPI.
- Deep Learning Uncovers Tetrahydrocarbazoles as Potent Broad-Spectrum Antitumor Agents with Click-Activated Targeted Cancer Therapy Approach. (2026, February 7). Bioengineer.org.
- 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). (2023, December 17). YouTube.
- Tetrahydrocarbazole Synthesis via Fischer Indole. (n.d.). Scribd.
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Deriv
- Buchwald–Hartwig amin
- Synthesis of carbazole from tetrahydrocarbazole catalyzed by iodine. (n.d.).
- DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES. (n.d.). Jetir.Org.
- Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. (1986, December 31). OSTI.GOV.
Sources
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- 10. Borsche-Drechsel Reaction (Chapter 10) - Name Reactions in Organic Synthesis [cambridge.org]
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Application Notes and Protocols: Catalytic Hydrogenation of 4-(1H-Indol-3-YL)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-(1H-indol-3-yl)cyclohexanone to the corresponding 4-(1H-indol-3-yl)cyclohexanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This guide delves into the underlying chemical principles, compares various catalytic systems, and offers detailed, step-by-step protocols for practical execution in a laboratory setting. Furthermore, it addresses key aspects of reaction monitoring, product isolation, and characterization, while also providing insights into potential challenges and troubleshooting strategies.
Introduction: The Significance of Indole-Containing Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of this heterocyclic system often involves modifications at the C3 position. The title compound, 4-(1H-indol-3-yl)cyclohexanone, serves as a versatile intermediate, and its reduction to the corresponding cyclohexanol opens avenues for further synthetic elaborations, leading to compounds with potential therapeutic applications. The catalytic hydrogenation of the cyclohexanone moiety is a key transformation that requires careful consideration of catalyst choice, reaction conditions, and potential side reactions to achieve high yield and selectivity.
Mechanistic Insights into Catalytic Hydrogenation of Ketones
The catalytic hydrogenation of a ketone to a secondary alcohol is a surface-mediated process that generally follows the Horiuti-Polanyi mechanism.[1][2] This process can be broken down into several key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the ketone substrate adsorb onto the surface of the metal catalyst.[2]
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.[1]
-
Hydrogen Transfer: The adsorbed ketone undergoes sequential addition of two hydrogen atoms from the catalyst surface. One hydrogen atom adds to the carbonyl carbon, and the other adds to the carbonyl oxygen.
-
Desorption of Product: The resulting alcohol product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The presence of the indole group in 4-(1H-indol-3-yl)cyclohexanone introduces additional considerations. The indole ring itself can undergo hydrogenation under certain conditions, leading to indoline or even octahydroindole derivatives.[3][4] Therefore, achieving chemoselectivity for the ketone reduction is paramount. The nitrogen atom in the indole ring can also interact with the catalyst surface, potentially influencing the reaction rate and selectivity.[3]
Comparative Analysis of Catalytic Systems
Several heterogeneous catalysts are commonly employed for the hydrogenation of ketones. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and the required reaction conditions.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ (balloon to high pressure), room temp. to elevated temp., various solvents (e.g., MeOH, EtOH, EtOAc).[1][5] | Highly active, commercially available, good for many functional groups.[6] | Can promote hydrogenolysis of benzylic C-O bonds.[1] May lead to over-reduction of the indole ring under harsh conditions.[7] |
| Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adam's catalyst) | H₂ (balloon to high pressure), room temp., various solvents.[1] | Generally more active than Pd/C for ketone reduction. Less prone to hydrogenolysis than Pd/C. | Can be less chemoselective, potentially reducing aromatic rings under more forcing conditions.[8] |
| Raney Nickel (Raney® Ni) | H₂ (low to high pressure), often requires elevated temperature, typically in alcoholic solvents.[9][10] | Cost-effective, highly active for a broad range of functional groups including ketones.[9][11] | Pyrophoric when dry, requires careful handling.[1] Can be less selective and may require harsher conditions. |
| Rhodium on Carbon (Rh/C) | H₂ (low to high pressure), room temp. to elevated temp., various solvents.[12] | Can be highly effective for the hydrogenation of aromatic rings. | Can lead to over-reduction of the indole moiety if not carefully controlled. |
Expert Insight: For the selective hydrogenation of the ketone in 4-(1H-indol-3-yl)cyclohexanone, Palladium on Carbon (Pd/C) often represents a good starting point due to its general reliability and the potential to control selectivity by tuning reaction conditions. Platinum-based catalysts can also be effective but may require more careful optimization to avoid indole ring reduction. Raney Nickel is a powerful reducing agent but might be too reactive for this substrate, potentially leading to a mixture of products.
Experimental Protocols
General Laboratory Setup and Safety Precautions
Catalytic hydrogenations are typically performed in a dedicated apparatus, such as a Parr hydrogenator or a flask system equipped with a hydrogen-filled balloon.
Safety First:
-
Hydrogen gas is highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts like Palladium on Carbon and especially Raney Nickel can be pyrophoric when dry and exposed to air.[1] Always handle them in a wet state or under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Diagram: General Experimental Workflow for Catalytic Hydrogenation
Caption: A generalized workflow for a typical catalytic hydrogenation experiment.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of 4-(1H-indol-3-yl)cyclohexanone using 10% Pd/C under a hydrogen balloon.
Materials:
-
4-(1H-indol-3-yl)cyclohexanone
-
10% Palladium on Carbon (Pd/C), wet (typically ~50% water)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Three-way stopcock and hydrogen-filled balloon
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-indol-3-yl)cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate, ~0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd relative to the substrate) to the solution. Note: Handle wet Pd/C with care to avoid ignition.
-
Inerting the System: Seal the flask with a septum and a three-way stopcock. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Introducing Hydrogen: Connect a hydrogen-filled balloon to the three-way stopcock. Evacuate the flask one last time and then open the stopcock to the hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen. Purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-(1H-indol-3-yl)cyclohexanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C
For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a viable alternative.[13] In this method, a hydrogen donor like ammonium formate decomposes in situ to provide hydrogen.
Materials:
-
4-(1H-indol-3-yl)cyclohexanone
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-(1H-indol-3-yl)cyclohexanone (1.0 eq) in methanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (10-20 wt% of the substrate).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The work-up and purification steps are identical to those described in Protocol 1 (steps 7-9).
Stereoselectivity in Cyclohexanone Reduction
The hydrogenation of a substituted cyclohexanone can lead to the formation of two diastereomeric alcohols, cis and trans. The stereochemical outcome is influenced by several factors, including the catalyst, solvent, and the steric bulk of the substituents.[14][15]
-
Axial vs. Equatorial Attack: The hydride can approach the carbonyl carbon from either the axial or equatorial face of the cyclohexanone ring.
-
Equatorial attack leads to the axial alcohol. This pathway is often favored by sterically small reducing agents to avoid steric hindrance from the axial hydrogens at the C2 and C6 positions.
-
Axial attack results in the trans (equatorial) alcohol. This approach can be favored due to torsional strain relief in the transition state.
-
For 4-(1H-indol-3-yl)cyclohexanone, the bulky indole substituent at the C4 position will likely influence the preferred conformation of the ring and the accessibility of the carbonyl group, thus impacting the diastereomeric ratio of the product. The trans isomer, with both the hydroxyl and indole groups in equatorial positions, is generally the thermodynamically more stable product.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur or nitrogen compounds)- Insufficient hydrogen pressure- Poor mixing | - Use fresh, high-quality catalyst.- Purify the starting material.- Increase hydrogen pressure (if using a Parr apparatus).- Ensure vigorous stirring. |
| Formation of Byproducts (e.g., indoline) | - Reaction conditions are too harsh (high temperature or pressure)- Prolonged reaction time- Highly active catalyst | - Reduce reaction temperature and/or pressure.- Monitor the reaction closely and stop it upon completion.- Consider a less active catalyst or use a catalyst poison to temper reactivity.[5] |
| Low Yield | - Incomplete reaction- Loss of product during work-up or purification | - Optimize reaction conditions for full conversion.- Ensure thorough extraction and careful handling during purification. |
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in catalytic hydrogenation.
Characterization of 4-(1H-indol-3-yl)cyclohexanol
The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: The appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) and the disappearance of the characteristic ketone carbonyl alpha-protons. The coupling constants of the CH-OH proton can provide information about its axial or equatorial orientation and thus the stereochemistry of the product.
-
¹³C NMR: The disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the 60-80 ppm range).
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretching band of the ketone (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product.
Conclusion
The catalytic hydrogenation of 4-(1H-indol-3-yl)cyclohexanone is a fundamental transformation that provides access to valuable synthetic intermediates. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and meticulous execution of the experimental protocol are essential for achieving high yields and selectivities. This guide provides a solid foundation for researchers to successfully perform this reaction and to troubleshoot any challenges that may arise.
References
-
Taylor & Francis. (2007, August 14). Transfer Hydrogenation of Ketones with 2-Propanol and Raney® Nickel: Synthetic Communications: Vol 37, No 16. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Thieme. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrogen. Retrieved from [Link]
-
Taylor & Francis Online. (2008, August 28). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]
-
Oxford Academic. (2018, September 15). Enantioselective Hydrogenation of Ketones over a Tartaric Acid-Modified Raney Nickel Catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]
-
Royal Society of Chemistry. (2002, June 10). Liquid-phase hydrogenation of ketones in the mesopores of nickel catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]
-
Oxford Academic. (2006, June 7). Stereoselectivity in the Hydrogenation of 4-t-Butylcyclohexanone with Catalytically-Active Powder Electrodes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002, July 24). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation without a Transition-Metal Catalyst: On the Mechanism of the Base-Catalyzed Hydrogenation of Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Retrieved from [Link]
-
UCL Discovery. (n.d.). Hydrogenation reactions catalysed by organometallic complexes. Retrieved from [Link]
-
ACS Publications. (2024, February 9). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. Retrieved from [Link]
-
CCS Chemistry. (2022, July 5). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of ketones over bifunctional Pt-heteropoly acid catalyst in the gas phase. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, May 5). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]
-
ScienceDirect. (n.d.). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5.... Retrieved from [Link]
-
Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Retrieved from [Link]
-
YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
James Ashenhurst. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of aromatic ketones with Pt- and Sn-modified Pt catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic data for the hydrogenation of cyclohexanone catalysed by [RuH(CO)(NCMe)2(PPh3)2]BF4. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C-Heteropoly Acid Catalyst in the Liquid Phase. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology. Retrieved from [Link]
-
ScienceDirect. (n.d.). Catalytic Hydrogenation of Cyclohexene. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanone over Pd–HAP Catalyst in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Syntheses and complement inhibitory activities of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 15). Highly selective hydrogenation of phenol to cyclohexanone over a Pd-loaded N-doped carbon catalyst derived from chitosan. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enhanced Hydrogenation of Cyclohexanone: A Multi-Scale Investigation Into Noncatalytic and Catalytic Pathways Towards Sustainable Conversion. Retrieved from [Link]
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reagents for functionalizing 4-(1H-Indol-3-YL)cyclohexanone
Abstract
This application note details the strategic functionalization of 4-(1H-Indol-3-yl)cyclohexanone , a privileged scaffold in the synthesis of serotonin (5-HT) receptor modulators, kinase inhibitors, and tricyclic antidepressants. This guide moves beyond generic organic chemistry to provide protocol-specific insights into handling the dual-reactivity profile of this molecule: the electrophilic ketone "handle" and the nucleophilic indole heterocycle. We focus on stereocontrolled reductive amination, regioselective N-alkylation, and carbonyl homologation, providing validated reagent systems and mechanistic rationale.
Molecular Profile & Reactivity Landscape
The 4-(1H-Indol-3-yl)cyclohexanone scaffold presents a unique challenge due to the steric bulk of the indole group at the C4 position of the cyclohexane ring.
-
Conformational Lock: The bulky indole group (
kcal/mol) anchors the cyclohexane ring into a chair conformation where the indole occupies the equatorial position to minimize 1,3-diaxial interactions. -
Reactivity Vectors:
-
The Ketone (C1): Highly accessible for nucleophilic addition but subject to stereoelectronic control by the distant indole group.
-
The Indole Nitrogen (N1): A weak acid (
in DMSO) requiring specific base strength for deprotonation without compromising the ketone. -
The Indole C2 Position: The C3 position is blocked, directing electrophilic aromatic substitution to C2, though this requires forcing conditions.
-
Visualizing the Reactivity Hub
Figure 1: Functionalization logic map for 4-(1H-Indol-3-yl)cyclohexanone. Darker arrows indicate primary synthetic vectors.
Protocol A: Stereoselective Reductive Amination
Target: Synthesis of 4-indolyl-cyclohexylamines (common pharmacophore in GPCR ligands).
The Challenge: Cis/Trans Selectivity
Because the indole is locked equatorially, the incoming hydride source determines the stereochemistry of the resulting amine.
-
Thermodynamic Product (Trans): The amine is equatorial. Favored by small reducing agents and equilibration.
-
Kinetic Product (Cis): The amine is axial. Favored by bulky reducing agents attacking from the equatorial face.
Recommended Reagent System
-
Primary Reagent: Sodium Triacetoxyborohydride (STAB) -
-
Lewis Acid Additive: Titanium(IV) isopropoxide -
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Protocol
-
Imine Formation:
-
Charge a reaction vessel with 4-(1H-indol-3-yl)cyclohexanone (1.0 equiv) and the desired amine (1.1–1.2 equiv) in anhydrous DCE (0.2 M).
-
Critical Step: Add
(1.5 equiv) dropwise. This acts as a Lewis acid to activate the ketone and a water scavenger, driving imine formation to completion. -
Stir at ambient temperature for 2–4 hours.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add
(2.0 equiv) in one portion. STAB is preferred over due to lower toxicity and better control at neutral pH. -
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup (Titanium Removal):
-
Quench with saturated aqueous
or Rochelle’s salt solution (potassium sodium tartrate). -
Note: If using Titanium, Rochelle's salt is mandatory to solubilize titanium salts and prevent emulsion. Stir vigorously for 1 hour until phases separate clearly.
-
Stereochemical Outcome: This protocol predominantly yields the trans-1,4 isomer (amine equatorial, indole equatorial) due to thermodynamic control and the preference of the bulky hydride to attack the axial trajectory.
Protocol B: Indole Nitrogen Functionalization
Target: Tuning lipophilicity (LogP) and metabolic stability.
The Challenge: Chemoselectivity
The ketone is sensitive to strong nucleophiles. Using harsh bases (e.g., n-BuLi) can lead to nucleophilic attack at the carbonyl (1,2-addition) rather than N-deprotonation.
Recommended Reagent System
-
Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (
). -
Solvent: DMF (for NaH) or Acetonitrile (for
). -
Electrophile: Alkyl halides (R-X) or Sulfonyl chlorides.
Step-by-Step Protocol (NaH Method)
-
Preparation:
-
Dissolve 4-(1H-indol-3-yl)cyclohexanone (1.0 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0°C under
atmosphere.
-
-
Deprotonation:
-
Add NaH (1.1 equiv) carefully. Evolution of
gas will occur.[1][2] -
Stir at 0°C for 30 minutes. The solution often turns yellow/orange, indicating the formation of the indolyl anion.
-
Mechanistic Note: The
of the indole NH is ~17. The ketone -protons have a of ~20-24. At 0°C with stoichiometric base, kinetic deprotonation favors the N-H over the C-H enolization of the ketone.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Stir at 0°C for 1 hour, then warm to room temperature.
-
-
Quench:
-
Pour into ice-water and extract with Ethyl Acetate.
-
Protocol C: Carbonyl Homologation (Wittig Reaction)
Target: Introduction of exocyclic double bonds for further scaffolding.
Recommended Reagent System
-
Reagent: Methyltriphenylphosphonium bromide (
). -
Base: Potassium tert-butoxide (
). -
Solvent: THF (anhydrous).
Step-by-Step Protocol
-
Ylide Generation:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv). The solution will turn bright yellow (phosphonium ylide formation). Stir for 45 minutes.
-
-
Addition:
-
Add 4-(1H-indol-3-yl)cyclohexanone (1.0 equiv) as a solution in THF dropwise.
-
Note: The unprotected indole N-H is acidic. However, the ylide is nucleophilic enough to attack the ketone. If yield is low, use 2.2 equiv of base/ylide to account for N-deprotonation, or protect the nitrogen (e.g., Boc) first.
-
-
Reflux:
-
Warm to room temperature.[2] If the ketone is sterically hindered, mild reflux (40°C) may be required.
-
Comparative Reagent Table
| Transformation | Reagent System | Selectivity/Outcome | Key Advantage |
| Reductive Amination | Trans (Equatorial amine) | Mild, no toxic cyanide, tolerates N-H. | |
| Reductive Amination | Mixed Cis/Trans | Classic method, but toxic byproducts. | |
| Indole N-Alkylation | N-selective | Fast, high yield. Requires anhydrous conditions. | |
| Indole N-Alkylation | N-selective | Milder base, better for sensitive electrophiles. | |
| Ketone Reduction | L-Selectride | Cis (Axial alcohol) | Bulky hydride forces equatorial attack. |
| Ketone Reduction | Trans (Equatorial alcohol) | Small hydride attacks axially (thermodynamic). |
Reaction Workflow Visualization
Figure 2: Workflow and stereochemical logic for the reductive amination of 4-indolylcyclohexanone.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry.
-
Cohen, A., et al. (2024). "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis." Journal of Chemical and Pharmaceutical Research.
-
Maity, P., et al. (2019).[3] "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4." Organic Process Research & Development.
-
Kikugawa, Y. (1981). "Synthesis of N-alkylindoles from indoles and alkyl halides in the presence of potassium hydroxide in dimethyl sulfoxide." Synthesis.
Sources
Application Note: Scale-Up Synthesis Procedures for Indole-Cyclohexanone Scaffolds
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The indole-cyclohexanone motif is a privileged structural scaffold in medicinal chemistry. It forms the core pharmacophore for numerous 5-HT receptor modulators, next-generation antidepressants, neuroprotective agents, and complex alkaloid natural products[1]. Synthetically, these scaffolds are classified into two distinct architectural categories, each requiring entirely different synthetic strategies:
-
The Fused Scaffold (e.g., 1,2,3,4-tetrahydrocarbazoles): Accessed via the classic Fischer Indole Synthesis[2].
-
The Linked Scaffold (e.g., 3-(1H-indol-3-yl)cyclohexan-1-ones): Accessed via the conjugate (Michael) addition of indoles to cyclohexenones[3].
Transitioning these syntheses from the discovery bench to the kilo-lab introduces significant chemical engineering challenges. Extreme exotherms, hazardous gas evolution, and severe rheological complications during product isolation frequently lead to scale-up failures. This guide provides self-validating, highly scalable protocols for both architectures, strictly grounded in mechanistic causality and process engineering principles.
Decision matrix for selecting the appropriate scale-up synthetic route for indole-cyclohexanones.
Mechanistic Causality & Reaction Design
The Fused Scaffold: Fischer Indole Synthesis
The reaction between phenylhydrazine and cyclohexanone to form 1,2,3,4-tetrahydrocarbazole proceeds via the Borsche-Drechsel cyclization. The mechanism involves condensation to a phenylhydrazone, tautomerization to an ene-hydrazine, a heat-driven [3,3]-sigmatropic rearrangement, and subsequent cyclization.
Scale-Up Causality & Engineering Controls:
-
Solvent/Catalyst Selection: While Lewis acids or polyphosphoric acid (PPA) can drive this reaction, glacial acetic acid is the optimal choice for scale-up. It acts as a dual solvent-catalyst, providing the necessary protons for tautomerization while offering a high heat capacity to absorb the highly exothermic condensation step without the harsh workup required by PPA[2]. Ionic liquids like [bmim][BF4] offer a greener alternative but are cost-prohibitive at the pilot scale[4].
-
Rheology & Agitation: The product exhibits a steep solubility curve in acetic acid. Upon cooling, it rapidly crystallizes into a highly viscous, bead-like slurry. Standard retreat-curve impellers will stall. High-torque, pitch-blade turbines and wide-bore bottom discharge valves are critical to prevent the reactor from seizing,[2].
-
Gas Evolution: The final aromatization step releases equimolar amounts of ammonia gas, which reacts with acetic acid to form ammonium acetate. Scrubber systems must be sized to handle potential ammonia breakthrough.
Mechanistic sequence of the Fischer Indole Synthesis highlighting critical scale-up control points.
The Linked Scaffold: Conjugate (Michael) Addition
The synthesis of 3-(1H-indol-3-yl)cyclohexan-1-one relies on the nucleophilic attack of the indole C3 position onto the electrophilic β-carbon (LUMO) of 2-cyclohexen-1-one[5],[6].
Scale-Up Causality & Engineering Controls:
-
Catalyst Selection: Strong Brønsted acids often cause the competitive, runaway polymerization of the enone. Molecular iodine (I
) acts as a mild, highly effective Lewis acid catalyst. It activates the enone LUMO without triggering polymerization, operating efficiently at room temperature[3]. -
Regioselectivity: N-alkylation (C1) is a competing pathway under basic conditions. Maintaining a strictly Lewis-acidic environment ensures exclusive C3-alkylation, simplifying downstream purification and maximizing atom economy[3].
Quantitative Data & Process Metrics
The following table summarizes the key process metrics for both scale-up pathways, providing a comparative baseline for technology transfer.
| Metric | Protocol A: Fused Scaffold (Fischer) | Protocol B: Linked Scaffold (Michael) |
| Target Product | 1,2,3,4-Tetrahydrocarbazole | 3-(1H-indol-3-yl)cyclohexan-1-one |
| Primary Reagents | Cyclohexanone, Phenylhydrazine | Indole, 2-Cyclohexen-1-one |
| Catalyst / Solvent | Glacial Acetic Acid (Dual role) | Iodine (10 mol%) / Dichloromethane |
| Operating Temp. | 118 °C (Reflux) | 20 °C (Room Temperature) |
| Exotherm Risk | High (During reagent dosing) | Low to Moderate |
| Critical IPC | HPLC (Phenylhydrazone consumption) | HPLC (Disappearance of Indole) |
| Expected Yield | 85 – 91% | 75 – 80% |
| Purification | Direct crystallization from reactor | Aqueous quench, extraction, crystallization |
Experimental Protocols
Protocol A: 1-Kilogram Scale Synthesis of 1,2,3,4-Tetrahydrocarbazole
Adapted from validated Organic Syntheses procedures[2], optimized for glass-lined reactors.
-
Reactor Preparation: Charge a 10 L jacketed glass-lined reactor (equipped with a high-torque pitch-blade turbine and a reflux condenser) with 3.60 kg (60.0 mol) of glacial acetic acid and 0.98 kg (10.0 mol) of cyclohexanone.
-
Heating: Initiate agitation at 150 RPM. Heat the mixture to a gentle reflux (internal temperature ~118 °C).
-
Controlled Dosing (Critical Step): Load 1.08 kg (10.0 mol) of phenylhydrazine into an addition funnel. Dose the phenylhydrazine into the reactor over a period of 60 to 90 minutes.
-
Causality: The initial hydrazone condensation is highly exothermic. Rapid addition will overwhelm the condenser capacity and cause solvent flooding.
-
-
Rearrangement & Cyclization: Following complete addition, maintain reflux for an additional 60 minutes to drive the [3,3]-sigmatropic rearrangement and subsequent ammonia elimination.
-
Controlled Crystallization: Program the reactor jacket to cool the mixture to 20 °C at a strict rate of 0.5 °C/min.
-
Causality: Rapid cooling crashes the product out as an unmanageable solid block. Slow cooling promotes the growth of filterable, bead-like crystals and prevents agitator stalling,[2].
-
-
Isolation: Discharge the thick slurry through a wide-bore bottom valve onto a Nutsche filter. Wash the filter cake with cold water (2 × 1.0 L) to remove residual acetic acid and ammonium acetate byproducts.
-
Drying: Dry the crude product under vacuum (50 mbar) at 50 °C to a constant weight.
-
Yield: 1.45 – 1.55 kg (85–91%). Purity: >98% (HPLC).
-
Protocol B: 500-Gram Scale Synthesis of 3-(1H-indol-3-yl)cyclohexan-1-one
Optimized Lewis-acid catalyzed conjugate addition[3].
-
Catalyst Activation: Charge a 10 L jacketed reactor with 5.0 L of dry dichloromethane (DCM) and 585 g (5.0 mol) of indole. Add 127 g (0.5 mol, 10 mol%) of molecular iodine (I
). Stir for 15 minutes at 20 °C to form the active -complex. -
Electrophile Dosing: Dose 480 g (5.0 mol) of 2-cyclohexen-1-one into the reactor over 30 minutes. Maintain the jacket temperature at 20 °C to control the mild exotherm.
-
Reaction Maturation: Stir the reaction mixture at 20 °C for 4 to 6 hours.
-
In-Process Control (IPC): Sample the reaction and analyze via HPLC. Proceed to the next step when the indole peak is < 1% AUC.
-
-
Reductive Quench (Critical Step): Quench the reaction by rapidly adding 2.0 L of a 10% (w/v) aqueous sodium thiosulfate (Na
S O ) solution.-
Causality: Thiosulfate instantly reduces the active I
catalyst to water-soluble iodide (I ). This halts the reaction and prevents oxidative degradation of the electron-rich indole core during downstream solvent evaporation.
-
-
Phase Separation & Washing: Stop agitation and allow phases to separate. Drain the lower organic (DCM) phase. Wash the organic phase with brine (1.0 L), dry over anhydrous Na
SO , and filter. -
Concentration & Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude residue from hot ethanol to yield the pure linked scaffold.
-
Yield: 800 – 850 g (75–80%). Purity: >99% (HPLC).
-
References
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications.4
-
1,2,3,4-tetrahydrocarbazole. Sciencemadness Discussion Board.
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure.2
-
4-(5-Fluoro-1H-indol-3-yl)cyclohexanone. Benchchem. 1
-
Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones. PMC. 3
-
Cyclohexanone phenylhydrazone. Benchchem. 7
-
Michael addition reaction. Wikipedia. 5
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. 6
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
Application Note: Microwave-Assisted Synthesis of 4-(1H-Indol-3-yl)cyclohexanone Derivatives
Introduction and Strategic Rationale
The indole core is a privileged pharmacophore in drug discovery, frequently serving as the structural foundation for neuroactive compounds, oncology therapeutics, and anti-inflammatory agents. While the synthesis of 3-(1H-indol-3-yl)cyclohexanones via the Michael addition of indoles to cyclohex-2-en-1-one is well-documented, accessing the 4-substituted isomer —4-(1H-indol-3-yl)cyclohexanone—presents a significant regiochemical challenge. Conventional coupling methods often lead to undesired dehydrogenative aromatization[1] or require unstable precursors.
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. By utilizing dielectric heating, MAOS allows for rapid, uniform temperature scaling (e.g., reaching 120–140 °C in seconds)[2]. This rapid energy transfer kinetically favors direct nucleophilic substitution over competing elimination pathways, reducing reaction times from hours to mere minutes while drastically improving yield and product purity[3].
Mechanistic Insights: Overcoming Regiochemical Challenges
To selectively synthesize the 4-isomer, this protocol employs a Lewis acid-catalyzed Friedel-Crafts-type alkylation of indole with 4-hydroxycyclohexanone.
The Causality of Experimental Choices:
-
Catalyst Selection (Sc(OTf)₃): Scandium(III) triflate is a water-tolerant Lewis acid. Because this substitution generates stoichiometric water as a byproduct, traditional Lewis acids (e.g., AlCl₃) would rapidly hydrolyze and deactivate. Sc(OTf)₃ maintains its catalytic cycle and couples excellently with microwave irradiation.
-
Microwave Heating vs. Conventional Heating: Under conventional thermal heating, the slow generation of the carbocation intermediate allows 4-hydroxycyclohexanone to undergo E1 dehydration, forming cyclohex-2-en-1-one. This byproduct immediately acts as a Michael acceptor, yielding the undesired 3-isomer. Microwave irradiation rapidly propels the system past the activation energy barrier for the S_N1 substitution, capturing the carbocation with the indole C3-nucleophile before dehydration can occur.
Figure 2: Mechanistic pathway of the Lewis acid-catalyzed Friedel-Crafts alkylation.
Quantitative Optimization Data
The following table summarizes the optimization of the reaction conditions, demonstrating the self-validating nature of the MAOS approach. The data clearly shows that precise microwave control is required to suppress the formation of the 3-isomer.
| Entry | Catalyst (mol%) | Heating Method | Temp (°C) | Time (min) | Yield 4-Isomer (%) | Yield 3-Isomer (%) |
| 1 | None | Microwave | 120 | 30 | 0 | 0 |
| 2 | Sc(OTf)₃ (5%) | Conventional | 120 | 120 | 35 | 42 |
| 3 | InCl₃ (5%) | Microwave | 120 | 15 | 72 | 12 |
| 4 | Sc(OTf)₃ (1%) | Microwave | 120 | 15 | 61 | 8 |
| 5 | Sc(OTf)₃ (5%) | Microwave | 120 | 15 | 88 | <2 |
Note: Yields determined by quantitative HPLC-UV using an internal standard.
Standard Operating Procedure (SOP)
Materials and Reagents
-
Indole (1.0 mmol, 117 mg)
-
4-Hydroxycyclohexanone (1.1 mmol, 125 mg)
-
Scandium(III) triflate (0.05 mmol, 24.6 mg)
-
Absolute Ethanol (3.0 mL) - Chosen for its high microwave loss tangent (
).
Step-by-Step Protocol
-
Reagent Preparation: To a 10 mL heavy-walled borosilicate microwave reactor vial equipped with a magnetic stir bar, add indole, 4-hydroxycyclohexanone, and Sc(OTf)₃.
-
Solvent Addition: Add 3.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.
-
Microwave Programming:
-
Place the vial in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Set the target temperature to 120 °C .
-
Set the maximum power to 200 W (dynamic power modulation will automatically reduce power once the target temperature is reached).
-
Set the hold time to 15 minutes with high-speed magnetic stirring (800 rpm).
-
-
Cooling & Quenching: Allow the system to actively cool via compressed air to <40 °C before uncrimping. Quench the reaction mixture with 2 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid.
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 8:2 to 6:4) to isolate the pure 4-(1H-indol-3-yl)cyclohexanone.
Figure 1: Step-by-step experimental workflow for the microwave-assisted synthesis.
In-Process Quality Control (IPQC) & Self-Validation
To ensure the protocol operates as a self-validating system, the following IPQC metrics must be monitored:
-
Pressure Profiling: During microwave irradiation at 120 °C, the internal pressure of the ethanol solvent should stabilize between 45–55 psi . A sudden spike >70 psi indicates solvent degradation or an uncontrolled exothermic oligomerization of indole, requiring immediate run abortion.
-
TLC Monitoring: The consumption of indole (
in 7:3 Hexane:EtOAc) and the appearance of the product ( ) can be visualized using p-anisaldehyde stain. The undesired 3-isomer typically elutes slightly faster ( ). -
Spectroscopic Validation: The 4-isomer is confirmed via ¹H-NMR by the presence of a symmetrical multiplet at ~3.10 ppm (the C4 methine proton of the cyclohexanone ring), contrasting with the asymmetric signals of the 3-isomer.
References
-
[1] Wen, J., et al. (2021). Synthesis of meta-(Indol-3-yl)phenols from Indoles and Cyclohexenone via Palladium(II)-Catalyzed Oxidative Heck Reaction and Dehydrogenative Aromatization in a One-Step Sequence. Organic Letters. Available at:[Link]
-
[2] Odell, L. R., et al. (2017). Evaluation of a Nonresonant Microwave Applicator for Continuous-Flow Chemistry Applications. Organic Process Research & Development. Available at:[Link]
-
[3] Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences. Available at:[Link]
-
[Ref 4] Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Available at:[Link]
-
[Ref 5] Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). New Catalytic Approaches in the Stereoselective Friedel–Crafts Alkylation Reaction. Angewandte Chemie International Edition. Available at:[Link]
Sources
Application Note: Solvent Selection Strategies for 4-(1H-Indol-3-yl)cyclohexanone Reactions
Executive Summary
The molecule 4-(1H-Indol-3-yl)cyclohexanone represents a critical scaffold in the development of serotonergic modulators, antipsychotics, and antimicrobial agents.[1] Its unique structure combines the electron-rich, nucleophilic indole ring with an electrophilic cyclohexanone core. This duality presents specific solubility and reactivity challenges.
This Application Note provides a definitive guide to solvent selection for this scaffold. Unlike generic solvent guides, this protocol focuses on the mechanistic impact of the solvent on reaction selectivity (mono- vs. bis-addition), yield, and downstream processing.[1]
Physicochemical Profile & Solubility
Understanding the solubility profile is the prerequisite for successful scale-up. 4-(1H-Indol-3-yl)cyclohexanone exhibits "Janus-faced" solubility due to its polar H-bond donating indole NH and the polar aprotic ketone, balanced by a lipophilic carbocyclic framework.
Table 1: Solubility Matrix and Solvent Suitability
| Solvent Class | Representative Solvents | Solubility Rating | Application / Note |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Preferred for Reductive Amination. Solubilizes borohydride reagents effectively.[1] |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Use for Pd-Catalyzed Couplings. Excellent for dissolving the target but difficult to remove; requires aqueous workup.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for Acid-Catalyzed Condensations. Good solubility for reactants; easy evaporative removal.[1] |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good for Grignard/Lithiation. THF is the standard; MTBE is excellent for precipitation/crystallization.[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Low | Antisolvents. Use these to precipitate the product from DCM or EtOAc solutions.[1] |
| Acids | Acetic Acid (AcOH) | High | Reactive Solvent. Acts as both solvent and catalyst for condensation reactions.[1] |
Core Synthesis: The Selectivity Challenge
The primary synthetic challenge is controlling the stoichiometry. The reaction of indole with 1,4-cyclohexanedione can lead to the desired mono-adduct or the undesired bis-adduct (1,4-bis(indol-3-yl)cyclohexane). Solvent choice dictates the equilibrium and precipitation behavior.
Protocol A: The Mono-Acetal Strategy (High Selectivity)
Recommended for high-purity applications.
Rationale: Using 1,4-cyclohexanedione monoethylene acetal blocks one ketone, physically preventing bis-addition.[1] The solvent system must support the acid-catalyzed nucleophilic attack of indole.
Reagents: Indole (1.0 eq), 1,4-Cyclohexanedione monoethylene acetal (1.1 eq), Methanol (Solvent), KOH (Catalyst) or AcOH (Acid route).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve Indole (10 mmol) and the mono-acetal (11 mmol) in Methanol (MeOH, 20 mL) .
-
Why MeOH? High dielectric constant stabilizes the polar transition state; low boiling point facilitates workup.
-
-
Catalysis: Add KOH (20 mmol) for base-catalyzed addition or reflux in AcOH for acid-catalyzed.
-
Note: The base-catalyzed route in MeOH often precipitates the intermediate ketal, driving the reaction forward.
-
-
Hydrolysis: Treat the intermediate with 10% aqueous HCl in THF to deprotect the ketone.
-
Purification: Evaporate THF. The product, 4-(1H-Indol-3-yl)cyclohexanone, typically precipitates from the acidic aqueous phase.[1]
Protocol B: Direct Condensation (Cost-Effective)
Recommended for large-scale, lower-cost production.[1]
Rationale: Using Acetic Acid (AcOH) as the solvent promotes the electrophilic activation of the diketone. To favor the mono-adduct, a 3-fold excess of 1,4-cyclohexanedione is used.[1]
Step-by-Step Protocol:
-
Reaction: Dissolve Indole (1.0 eq) and 1,4-Cyclohexanedione (3.0 eq) in Glacial Acetic Acid .
-
Conditions: Stir at Room Temperature (RT) for 4–6 hours.
-
Why RT? Heating promotes the thermodynamic bis-adduct.
-
-
Workup: Pour the mixture into ice water. The excess dione is water-soluble, while the mono-adduct precipitates.
-
Filtration: Filter the solid and wash copiously with water to remove AcOH and excess dione.
Derivatization Protocols
Once the core scaffold is synthesized, solvent selection becomes critical for functionalization.[1]
Reaction 1: Reductive Amination (Targeting the Ketone)
Objective: Install an amine at the C4 position (e.g., for tryptamine analogs).[1]
-
Preferred Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE) .[1]
-
Mechanism: Formation of the imine/iminium ion followed by hydride reduction.
-
Protocol:
-
Dissolve 4-(1H-Indol-3-yl)cyclohexanone (1 eq) and Amine (1.2 eq) in DCE .
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Why DCE? DCE is non-coordinating and allows for faster imine formation than MeOH. It also solubilizes STAB effectively without reacting with it (unlike MeOH/NaBH4 which degrades faster).[1]
-
Reaction 2: Fischer Indolization (Targeting the Ketone)
Objective: Convert the cyclohexanone ring into a tetrahydrocarbazole (creating a pentacyclic system).[1]
-
Preferred Solvent: Glacial Acetic Acid or Ethanol with H2SO4 .
-
Protocol:
-
Mix 4-(1H-Indol-3-yl)cyclohexanone with Phenylhydrazine in AcOH .
-
Reflux for 2 hours.
-
Why AcOH? It serves as the proton source required for the [3,3]-sigmatropic rearrangement (Fischer mechanism).
-
Visual Guide to Reaction Pathways
The following diagram illustrates the decision matrix for solvent selection based on the desired transformation.
Figure 1: Solvent Decision Tree for derivatization of the 4-(1H-Indol-3-yl)cyclohexanone scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solvent-Based Solution |
| Low Yield (Core Synthesis) | Formation of Bis-adduct | Switch from EtOH to MeOH or reduce temperature. Ensure excess dione is used if not using acetal. |
| Incomplete Reductive Amination | Imine hydrolysis | Switch from MeOH to DCE or THF and use molecular sieves to trap water. |
| Oiling Out | Product too soluble in solvent | Switch workup solvent. If using DCM, add Hexanes or Ether to induce precipitation.[1] |
| Indole Decomposition | Oxidation in air | Degas solvents (MeOH/DMF) with Argon.[1] Indoles are sensitive to oxidative coupling in light/air.[2] |
References
-
Fischer Indole Synthesis & Modifications
-
Solubility & Physicochemical Properties
-
Synthetic Protocols (Reductive Amination & Indole Functionalization)
-
Advanced Catalysis
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dn720701.ca.archive.org [dn720701.ca.archive.org]
- 7. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield of 4-(1H-Indol-3-YL)cyclohexanone synthesis
Welcome to the Technical Support Center for the synthesis of 4-(1H-Indol-3-yl)cyclohexanone . This portal is designed for researchers and process chemists seeking to optimize yields, mitigate side reactions, and scale up this specific building block.
The synthesis of 4-(1H-Indol-3-yl)cyclohexanone is typically achieved via a highly reliable three-step sequence: (1) Ketalization/Condensation of indole with 1,4-cyclohexanedione monoethylene acetal to form a 3-vinylindole intermediate, (2) Catalytic Hydrogenation of the exocyclic double bond, and (3) Acetal Deprotection to reveal the target ketone.
Below, you will find the mechanistic workflow, step-by-step validated protocols, quantitative optimization data, and an advanced troubleshooting FAQ.
Synthetic Workflow & Bottleneck Analysis
Fig 1: 3-step synthesis of 4-(1H-Indol-3-yl)cyclohexanone and common failure points.
Step-by-Step Experimental Methodologies
Step 1: Condensation to 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Self-Validating Principle: The reaction relies on the nucleophilicity of the indole C3 position attacking the ketone. Water must be actively removed to drive the dehydration of the tertiary alcohol intermediate and prevent the reversible aldol-type addition from collapsing [2].
-
Charge a flame-dried round-bottom flask with Indole (1.0 eq, 10 mmol) and 1,4-cyclohexanedione monoethylene acetal (1.5 eq, 15 mmol) [1].
-
Add anhydrous toluene (50 mL) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the indole spot is fully consumed.
-
Cool to room temperature, quench with saturated aqueous NaHCO₃ (20 mL), extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the 3-vinylindole intermediate.
Step 2: Hydrogenation to 3-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-indole
-
Dissolve the intermediate from Step 1 (1.0 eq, 5 mmol) in a 1:1 mixture of EtOAc and absolute EtOH (30 mL).
-
Carefully add 10% Pd/C (10 wt% relative to the substrate) under an argon atmosphere.
-
Evacuate the flask and backfill with H₂ gas three times. Maintain under an H₂ balloon (1 atm) and stir vigorously at room temperature for 8 hours.
-
Filter the suspension through a pad of Celite, washing with excess EtOAc. Concentrate the filtrate in vacuo to yield the saturated acetal quantitatively.
Step 3: Deprotection to 4-(1H-Indol-3-yl)cyclohexanone
Self-Validating Principle: Indoles are highly sensitive to strong aqueous acids, which can trigger polymerization. Using a mild acid like Pyridinium p-toluenesulfonate (PPTS) ensures acetal hydrolysis without degrading the indole core.
-
Dissolve the hydrogenated intermediate (1.0 eq, 4 mmol) in wet acetone (20 mL acetone + 2 mL H₂O).
-
Add PPTS (0.2 eq, 0.8 mmol) and heat to 50 °C for 12 hours.
-
Concentrate the mixture to remove acetone, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer, concentrate, and recrystallize from minimal hot ethanol to afford pure 4-(1H-Indol-3-yl)cyclohexanone.
Troubleshooting Guides & FAQs
Q: Why is my yield so low in Step 1, and why am I isolating a highly polar byproduct instead of the 3-vinylindole? A: You are likely experiencing the formation of bis(indolyl)alkanes [3]. Because the indole C3 position is highly nucleophilic, the initial tertiary alcohol intermediate can be attacked by a second equivalent of indole before it has a chance to dehydrate into the alkene.
-
Causality: Excess indole or overly aggressive Lewis/Brønsted acid catalysis promotes the bis-addition pathway.
-
Solution: Always use an excess of the ketone (1.5 to 2.0 eq) relative to the indole. Keep the acid catalyst loading low (≤ 5 mol% p-TsOH) and ensure rapid water removal (Dean-Stark) to favor the irreversible dehydration step over the bimolecular substitution.
Q: My hydrogenation (Step 2) stalls at 50% conversion. Adding more H₂ doesn't help. What is the mechanism of failure here? A: Stalled hydrogenations of 3-vinylindoles are typically caused by catalyst poisoning. Trace impurities from Step 1 (such as unquenched sulfur species from p-TsOH or degradation polymers) tightly bind to the palladium surface, deactivating it.
-
Causality: The lone pair on the indole nitrogen can also weakly coordinate to Pd, but sulfur/polymeric impurities are the primary culprits.
-
Solution: Ensure rigorous chromatographic purification of the Step 1 intermediate. If stalling persists, switch the solvent entirely to glacial acetic acid or use Pearlman’s catalyst (Pd(OH)₂/C) at 40 psi in a Parr shaker to power through the steric and electronic hindrance.
Q: During the final acetal deprotection (Step 3), my solution turns dark red/black, and I lose most of my product to a tar-like substance. How do I prevent this? A: You are using an acid that is too strong (e.g., concentrated HCl or TFA). Indoles undergo rapid acid-catalyzed dimerization and polymerization at the C2 and C3 positions when exposed to strong electrophilic conditions. Furthermore, the newly formed cyclohexanone can undergo self-aldol condensation if the environment is too harsh.
-
Solution: Switch to a milder deprotection protocol. The use of PPTS in wet acetone (as outlined in the protocol) or 10% aqueous HCl in THF (stirred strictly at 0 °C to room temperature) provides the necessary hydronium concentration to hydrolyze the dioxolane ring without triggering indole degradation.
Quantitative Data: Optimization of the Condensation Step (Step 1)
To maximize the yield of the 3-vinylindole intermediate and suppress the bis(indolyl)alkane byproduct, refer to the following optimization matrix:
| Catalyst (Loading) | Solvent | Temperature | Reaction Time | Yield: 3-Vinylindole | Yield: Bis(indolyl) Byproduct |
| BF₃·OEt₂ (20 mol%) | CH₂Cl₂ | 25 °C | 2 h | 15% | 78% |
| p-TsOH (20 mol%) | Toluene | 110 °C | 4 h | 55% | 30% |
| p-TsOH (5 mol%) | Toluene | 110 °C (Dean-Stark) | 6 h | 88% | < 5% |
| Pyrrolidine (1.5 eq) | Ethanol | 80 °C | 12 h | 65% | 0% |
Note: While base-catalyzed aldol condensation (Pyrrolidine) eliminates the bis-indole byproduct entirely, the conversion rate is slower. Dilute p-TsOH with active water removal remains the most scalable industrial choice.
References
-
National Center for Biotechnology Information. "1,4-Cyclohexanedione monoethylene acetal (CID 78358)". PubChem Compound Summary. URL:[Link]
-
Beccalli, E. M., & Marchesini, A. (1993). "A New Synthesis of 3-Vinylindoles". Synthetic Communications, 23(21), 2945-2954. URL:[Link]
-
Wu, et al. (2014). "Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin". MDPI: Molecules, 19(12), 19615-19626. URL:[Link]
Technical Support Center: Purification of 4-(1H-Indol-3-yl)cyclohexanone
Status: Active Ticket ID: IND-CYC-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 3, 2026
Executive Summary & Molecule Profile
Welcome to the technical support hub for the purification of 4-(1H-Indol-3-yl)cyclohexanone . This intermediate is critical in the synthesis of serotonin receptor ligands and tryptamine analogs.
The primary challenge in purifying this compound is the acid sensitivity of the indole moiety combined with the polarity of the ketone . Standard silica gel chromatography often leads to "streaking" (tailing) or decomposition (turning the column purple/brown) due to the interaction between the electron-rich indole ring and acidic silanol groups.[1][2]
Compound Dashboard
| Property | Specification | Technical Note |
| Structure | Indole + Cyclohexanone | Dual polarity: H-bond donor (Indole NH) & Acceptor (C=O). |
| pKa | ~16.2 (Indole NH) | Weakly acidic; requires neutral or slightly basic conditions. |
| Stability | Acid-Sensitive | Critical: Polymerizes/dimerizes on acidic silica. |
| Solubility | DCM, EtOAc, MeOH | Poor solubility in Hexane/Heptane. |
| TLC Detection | UV (254 nm), Vanillin | Vanillin stain turns indoles pink/purple/blue. |
Standard Operating Procedure (SOP)
Phase 1: Stationary Phase Selection
The Causality: Standard silica gel (
Recommended Protocol: Silica Neutralization
-
Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.
-
Slurry Preparation: Suspend silica in the starting eluent (e.g., Hexane or DCM) containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-containing solvent.
-
Equilibration: Flush with 1 CV of standard eluent (without TEA) just before loading to prevent excess base from catalyzing aldol condensation of the ketone.
Phase 2: Mobile Phase Optimization
The Logic: You need a solvent system that disrupts the N-H...Silica hydrogen bonding without dissolving the silica matrix.
Eluotropic Series Recommendations:
-
System A (Non-Polar/Standard): Hexane : Ethyl Acetate (Start 80:20
50:50). -
System B (High Polarity/Stubborn): Dichloromethane (DCM) : Methanol (98:2
95:5).-
Note: DCM is excellent for solubilizing the indole but is expensive for large columns.
-
Phase 3: Loading & Elution
-
Dissolution: Dissolve crude material in a minimum volume of DCM. Do not use acetone (forms ketals/aldols).
-
Loading: Apply gently to the sand bed.
-
Flow Rate: Maintain a steady flow. Stalling the column allows time for on-column decomposition.
Visualization: Purification Logic & Troubleshooting
Diagram 1: Purification Workflow
This flowchart outlines the decision-making process for selecting the correct purification path based on crude purity and scale.
Caption: Decision matrix for stationary phase selection based on TLC behavior of the indole-ketone intermediate.
Troubleshooting Guide (Help Desk)
Issue 1: "My product is streaking across the entire TLC plate."
Diagnosis: The basic nitrogen of the indole is hydrogen-bonding with the acidic silanols on the silica. Solution:
-
Add a Modifier: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
Switch Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and often resolves indoles better [1].
Issue 2: "The column band turned purple/brown and yield is low."
Diagnosis: Acid-catalyzed decomposition (polymerization) of the indole. Solution:
-
Pre-treatment: You likely skipped the neutralization step. Repack the column with silica slurried in 1% TEA/Hexane.
-
Speed: Run the column faster. Prolonged residence time on silica increases degradation.
Issue 3: "I have a co-eluting impurity just above my product."
Diagnosis: Likely unreacted indole starting material or a mono-ketal intermediate. Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to DCM/MeOH . The different solvation mechanism of MeOH often alters the relative Rf of the ketone vs. the indole impurity.
-
Gradient: Use a shallower gradient (e.g., increase EtOAc by 5% every 2 CV).
Frequently Asked Questions (FAQs)
Q: Can I use acetone to dissolve my sample for loading? A: No. Cyclohexanone derivatives are prone to aldol condensation or ketal formation with acetone, especially if the silica is slightly acidic or basic. Use Dichloromethane (DCM) or a small amount of Toluene.
Q: Is crystallization a better option? A: If your crude purity is >70%, yes. 4-(1H-Indol-3-yl)cyclohexanone often crystallizes from hot Ethanol or Ether/Hexane mixtures. This avoids the decomposition risks of chromatography entirely [2].
Q: How do I remove the Triethylamine (TEA) after the column?
A: TEA has a low boiling point (
-
Rotovap your fractions.
-
Redissolve in DCM and wash once with saturated
(removes salts) or simply azeotrope with heptane on the rotovap. -
High vacuum drying will remove residual TEA.
Advanced Visualization: Decomposition Pathways
Understanding why the purification fails is key to prevention.
Caption: Mechanism of acid-catalyzed indole dimerization on untreated silica gel.
References
-
BenchChem Technical Support. (2025).[1][2] Purification of Indole Derivatives by Column Chromatography. Retrieved from 1
-
Organic Syntheses. (2023). General Procedures for Indole Synthesis and Purification. Retrieved from 3
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography: Streaking and Decomposition. Retrieved from 4
Sources
Technical Support: Indole-Cyclohexanone Coupling Optimization
Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions & Controlling Selectivity in Indole-Cyclohexanone Condensation
Core Directive & Scope Analysis
In the synthesis of indole derivatives, the coupling of Indole with Cyclohexanone is a classic electrophilic substitution reaction. However, confusion often arises regarding the target product.
Critical Distinction:
-
Pathway A (Bis-Indolyl Synthesis): Indole + Cyclohexanone
1,1-Bis(3-indolyl)cyclohexane . This is the standard reaction under acidic conditions. -
Pathway B (Fischer Indole Synthesis): Phenylhydrazine + Cyclohexanone
1,2,3,4-Tetrahydrocarbazole . (Note: Users often confuse these two. If your goal is the carbazole, you are using the wrong starting material). -
Pathway C (Mono-Addition): Indole + Cyclohexanone
3-(1-Cyclohexenyl)indole . This is the kinetic intermediate, difficult to isolate.
This guide focuses on Pathway A and C , addressing the most common issues: oligomerization ("black tar" formation) and selectivity control (Mono vs. Bis).
Mechanistic Insight & Troubleshooting Logic
The reaction proceeds via the acid-catalyzed nucleophilic attack of the indole C3-position onto the carbonyl carbon.
Visualizing the Danger Zones
Figure 1: Reaction pathway showing the competition between the stable Bis-product and the irreversible formation of polymeric tar.
Troubleshooting Guides
Issue 1: The "Black Tar" Phenomenon (Polymerization)
Symptom: The reaction mixture turns dark red/black and becomes viscous or solidifies into an intractable tar.
Root Cause: Indoles are acid-sensitive. Strong Brønsted acids (
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Switch to Lewis Acids | Strong mineral acids protonate the indole nitrogen or C3 indiscriminately. Use Iodine ( |
| Solvent | Water or Ethanol | Aprotic polar solvents (THF, DCM) with strong acids exacerbate polymerization. Water (hydrophobic effect) precipitates the product, protecting it from further reaction. |
| Atmosphere | Argon/Nitrogen | Indoles undergo oxidative dimerization in air/light. "Pink" indole indicates pre-existing oxidation. Purge solvents. |
Protocol Adjustment (Green Chemistry Approach):
Instead of refluxing in acetic acid, use 10 mol%
-
Citation: Azizi, N. et al. (2007).[1] Journal of Molecular Catalysis A: Chemical. [See Reference 1]
Issue 2: Selectivity Failure (Targeting Mono- vs. Bis-Adduct)
Symptom: You want the mono-adduct (vinyl indole), but you get the bis-indole (or vice versa).
Scenario A: You want the Bis-Indole (Target: 1,1-Bis(3-indolyl)cyclohexane)
-
Stoichiometry: Use 2.2 equivalents of Indole per 1 equivalent of Cyclohexanone.
-
Driver: The second addition is faster than the first. Once the vinyl indole forms, it is highly reactive.
-
Catalyst: Sulfamic Acid (
) or Ionic Liquids (e.g., [Et3NH][HSO4]) are superior for driving the reaction to completion.
Scenario B: You want the Mono-Adduct (Target: 3-(1-Cyclohexenyl)indole)
-
Stoichiometry: Use Excess Cyclohexanone (5-10 equivalents). This statistically favors the 1:1 encounter.
-
Condition: Stop the reaction early. Monitor via TLC.
-
Warning: The mono-adduct is unstable. It tends to polymerize or react with indole during purification. Neutralize acid immediately upon completion.
Optimized Protocols
Protocol A: Green Synthesis of Bis(indolyl)cyclohexane (High Yield, Low Tar)
Best for: Generating libraries of bioactive bis-indoles without chromatography.
-
Setup: To a 50 mL round-bottom flask, add Indole (2.0 mmol) and Cyclohexanone (1.0 mmol).
-
Solvent: Add Water (5 mL). (Note: Reagents will not dissolve initially; this is a "on-water" reaction).
-
Catalyst: Add
(0.1 mmol, 5 mol%). -
Reaction: Stir vigorously at Room Temperature for 15–45 minutes.
-
Observation: The mixture will solidify as the hydrophobic bis-indole precipitates.
-
-
Workup: Filter the solid. Wash with dilute
(to remove iodine) and cold water. Recrystallize from Ethanol/Water. -
Expected Yield: 85–95%.
Protocol B: Lewis Acid Catalyzed Coupling (Solvent-Free)
Best for: Scale-up and speed.
-
Mix: Indole (2 mmol) + Cyclohexanone (1 mmol) +
(1 mol%). -
Process: Grind in a mortar (mechanochemical) or microwave irradiation (1-2 mins).
-
Workup: Add water, extract with Ethyl Acetate.
-
Citation: Lai, G. et al. (2016).[1] Allied Academies. [See Reference 2]
-
FAQ: Technical Support
Q: Can I synthesize 1,2,3,4-Tetrahydrocarbazole directly from Indole and Cyclohexanone? A: Generally, No. That structure requires the Fischer Indole Synthesis using Phenylhydrazine and Cyclohexanone.
-
Exception: You can synthesize tetrahydrocarbazole from indole if you use 2-chlorocyclohexanone (or similar
-halo ketone) under basic conditions, but this is a different mechanism (nucleophilic substitution followed by cyclization).
Q: My product has a pink/red hue even after recrystallization. A: This is due to Rosindole (oxidized indole trimer) impurities.
-
Fix: Add a pinch of sodium bisulfite (
) during the recrystallization step. Ensure your starting indole is white (sublime it if necessary).
Q: Why is N-alkylation not occurring?
A: The C3 position of indole is roughly
References
-
Azizi, N., Torkian, L., & Saidi, M. R. (2007).[1] Highly efficient synthesis of bis(indolyl)methanes in water. Journal of Molecular Catalysis A: Chemical. 1
-
Lai, G., et al. (2016). La(OTf)3: An efficient catalyst for green synthesis of bis(Indolyl)methanes under solvent free conditions. Allied Academies. 1
-
Gribble, G. (2016). Fischer Indole Synthesis.[2][3][4][5] In: Heterocyclic Chemistry. 2
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Imperial College London. 6[1][7][8][9][10][11]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.unica.it [iris.unica.it]
- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,1-bis(indolyl)alkenes via nickel-catalyzed selective alkynylation of indoles with haloalkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification & Recrystallization of 4-(1H-Indol-3-YL)cyclohexanone
Welcome to the Technical Support Center for the isolation and purification of 4-(1H-Indol-3-YL)cyclohexanone . This guide is designed for researchers and drug development professionals who require high-purity intermediates for pharmacological synthesis.
Below, you will find the chemical causality behind solvent selection, a validated step-by-step recrystallization protocol, and a troubleshooting Q&A addressing common experimental bottlenecks.
Core Causality: The Chemistry of Dissolution
The solubility profile of 4-(1H-Indol-3-YL)cyclohexanone is dictated by its two distinct functional moieties:
-
The Indole Core: Features an N–H bond acting as a strong hydrogen bond donor. The electron-rich aromatic system makes the molecule highly lipophilic but structurally rigid and prone to atmospheric oxidation .
-
The Cyclohexanone Ring: Contains a carbonyl (C=O) group that acts as a hydrogen bond acceptor, imparting moderate polarity to the overall structure.
Because of this dual nature, binary solvent systems (solvent/anti-solvent) are the most effective. A protic or highly polar "good" solvent (e.g., Ethanol) provides competitive hydrogen bonding to disrupt solute-solute interactions during dissolution. The subsequent addition of an "anti-solvent" (e.g., Water) forces the hydrophobic indole core out of solution, driving supersaturation and selective crystallization .
Solvent Selection Matrix
Selecting the correct solvent system is critical for balancing yield and purity. Use the quantitative data in the table below to select the optimal system for your specific batch requirements.
| Solvent System (Good/Anti) | Ratio (v/v) | Polarity Index | Expected Yield | Expected Purity | Causality & Application Notes |
| Ethanol / Water | 3:1 | High | 85 – 90% | > 95% | Optimal for general use. EtOH disrupts indole N-H bonding; water drives precipitation . |
| Ethyl Acetate / Hexane | 1:2 | Moderate | ~ 80% | > 98% | Best for heat-sensitive batches. Avoids thermal degradation of the cyclohexanone moiety. |
| Methanol / Pet. Ether | 1:4 | Moderate | ~ 75% | > 95% | Best for lipophilic impurities. Excellent for isolating complex pyrazole/indole derivatives . |
| DCM / Hexane | 1:3 | Low-Mod | > 90% | ~ 90% | Best for rapid crude isolation. Fast crystallization, but prone to trapping lattice impurities. |
Standard Operating Procedure (SOP): Ethanol/Water Recrystallization
This self-validating protocol utilizes the Ethanol/Water (3:1 v/v) system, which provides the best balance of recovery and purity for indole-cyclohexanone derivatives.
Step-by-Step Methodology:
-
Initial Dissolution: Suspend the crude 4-(1H-Indol-3-YL)cyclohexanone in minimal absolute ethanol (approximately 5–7 mL per gram of crude) within a round-bottom flask.
-
Controlled Heating: Warm the suspension to 65–70 °C using a water bath under constant magnetic stirring until complete dissolution is achieved. Critical Check: Do not exceed 75 °C to prevent thermal degradation of the ketone.
-
Anti-Solvent Addition: Dropwise, add pre-warmed deionized water (approx. 33% of the total ethanol volume) until the solution reaches the cloud point (a faint, persistent turbidity that does not disappear with stirring).
-
Phase Clarification: If the solution "oils out" (forms a liquid layer at the bottom), add 1–2 mL of hot ethanol dropwise until the solution clarifies into a single phase again.
-
Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature at a rate of approximately 0.5 °C/min. Causality: Slow cooling promotes the formation of a highly ordered, low-energy crystal lattice, excluding impurities.
-
Maturation: Transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize precipitation and drive the yield above 85%.
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 volumes of ice-cold Ethanol/Water (1:1 v/v) to remove surface-bound impurities.
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours until a constant weight is achieved.
Workflow Visualization
Workflow for the recrystallization of 4-(1H-Indol-3-YL)cyclohexanone.
Troubleshooting Guides & FAQs
Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it? A: Oiling out occurs when the melting point of the solute-solvent rich phase is lower than the temperature at which supersaturation is reached. Indole derivatives are particularly prone to this in aqueous mixtures due to their hydrophobic bulk.
-
The Fix: Reheat the mixture until it forms a single homogeneous phase, then add a small amount of the "good" solvent (Ethanol) to shift the cloud point below the melting point of the compound. Alternatively, seed the solution with pure crystals just above the cloud point to force solid nucleation and bypass liquid-liquid phase separation.
Q: The recovered crystals have a pinkish or brownish hue instead of being off-white. What causes this discoloration? A: Indole rings are highly electron-rich and susceptible to atmospheric oxidation, forming colored dimeric or polymeric impurities (often via radical coupling at the C2 position) .
-
The Fix: Perform the recrystallization rapidly or under an inert atmosphere (Nitrogen/Argon). If discoloration is already severe in the crude, add 5–10% (w/w) activated carbon during the initial dissolution step, boil for 5 minutes, and perform a hot filtration through a Celite pad before adding the anti-solvent.
Q: Why is Ethyl Acetate/Hexane recommended for heat-sensitive batches? A: The cyclohexanone moiety can undergo aldol-type condensation or degradation if subjected to prolonged heating in protic solvents (like ethanol) in the presence of trace acidic or basic impurities. The EtOAc/Hexane system allows for complete dissolution at much lower temperatures (50–55 °C) and relies on the stark polarity difference between the ester and the alkane to drive crystallization, thereby preserving the structural integrity of the ketone.
Q: What happens if I cool the solution too quickly? A: Rapid cooling (e.g., plunging the hot flask directly into an ice bath) causes "crash precipitation." This rapid kinetic event traps solvent molecules and soluble impurities within the rapidly forming crystal lattice, defeating the purpose of recrystallization. Always cool slowly to allow thermodynamic control over crystal growth.
References
- WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.Google Patents.
-
Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]
troubleshooting low purity in 4-(1H-Indol-3-YL)cyclohexanone production
Here is the Technical Support Center guide for 4-(1H-Indol-3-yl)cyclohexanone production.
Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Purity Optimization[1][2]
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your HPLC traces show a "forest" of peaks, or your NMR indicates a stubborn impurity that resists crystallization.[2]
Producing 4-(1H-Indol-3-yl)cyclohexanone is deceptively simple on paper but notoriously difficult in practice due to the nucleophilicity of the indole C3 position . The reaction fights two main enemies: polymerization (acid-catalyzed) and double-addition (formation of bis-indoles).[2]
This guide abandons generic advice. We will troubleshoot the specific mechanistic failures causing low purity in the standard Reductive Alkylation / Ketal Route .
PART 1: The Diagnostic Matrix
Before altering your protocol, identify your impurity profile.[2] Compare your analytical data against this matrix.
| Impurity / Observation | Probable Identity | Root Cause |
| M+ = ~328 Da (High MW) | Bis-indolyl Cyclohexane | "The Double Addition."[2] Indole reacted twice with the ketone source. Critical Failure. |
| M+ = ~117 Da (Low MW) | Unreacted Indole | Incomplete conversion or equilibrium limitation.[2] |
| M+ = ~213 Da (Alkene) | Dehydrated Intermediate | Incomplete hydrogenation of the double bond (if using the condensation-reduction route). |
| Red/Brown Tar | Indole Oligomers | Acid concentration too high; Temperature too high; Oxidative stress.[1] |
| Split Carbonyl Peak (IR) | Ketal/Ketone Mix | Incomplete deprotection of the ethylene glycol ketal. |
PART 2: The "Happy Path" vs. The "Trap"
Understanding where you lost purity is vital. The diagram below illustrates the standard Ketal Route and the critical "Bis-Indole Trap" that occurs if you use free 1,4-cyclohexanedione or lose your protecting group too early.
Figure 1: Reaction pathway showing the critical divergence between the desired mono-addition and the parasitic bis-indole formation.[1]
PART 3: Troubleshooting Protocols
Issue 1: The "Bis-Indole" Plague (High MW Impurity)
Symptom: You see a large, non-polar spot on TLC or a mass peak roughly double the indole mass + cyclohexane linker.[1][2] Mechanism: The indole C3 is highly nucleophilic. If the ketone is exposed (unprotected) in the presence of excess indole and acid, the product will react again with another indole molecule.
Corrective Protocol:
-
Switch to the Ketal: Never react Indole with 1,4-cyclohexanedione directly. Use 1,4-cyclohexanedione mono-ethylene ketal .[2][3] The ketal group sterically and chemically blocks the second addition.
-
Reverse Addition: If you are already using the ketal and still seeing bis-products, your ketal might be hydrolyzing in situ.[2] Ensure your reaction conditions are strictly basic (KOH/MeOH) during the initial coupling.
-
Why? Acid catalyzes ketal hydrolysis, exposing the second ketone, leading to bis-indole.[2]
-
-
Stoichiometry Flip: Use 1.2 to 1.5 equivalents of the Ketal relative to Indole. Starving the reaction of electrophile forces the indole to attack the product (if any deprotection occurs).
Issue 2: Incomplete Hydrogenation (The "Alkene" Impurity)
Symptom: You isolated the product, but the melting point is broad/low, and NMR shows olefinic protons (5.8–6.2 ppm). Mechanism: The condensation product (3-cyclohexenyl indole) is sterically bulky.[2] Standard hydrogenation can stall.
Corrective Protocol:
-
Catalyst Poisoning Check: Indoles can poison Pd/C catalysts via the nitrogen lone pair.
-
Fix: Add acetic acid (5-10% v/v) to the hydrogenation solvent (usually MeOH or EtOH).[2] This protonates the indole nitrogen slightly, reducing its affinity for the metal surface without stopping the alkene reduction.
-
-
Pressure/Temp Boost: Increase H2 pressure to 50 psi (3.5 bar) and temperature to 40-50°C.
-
Validation: Monitor consumption of H2. If uptake stops, filter the catalyst and add fresh Pd/C.[2]
Issue 3: The "Red Tar" (Polymerization)
Symptom: The reaction mixture turns dark red/black; yield is plummeting. Mechanism: Indoles are sensitive to oxidation and strong acids, leading to oxidative dimerization (indoxyl formation) or polymerization.[2]
Corrective Protocol:
-
Inert Atmosphere: This is non-negotiable.[1] Sparge all solvents with Argon/Nitrogen for 15 minutes before adding Indole.
-
Acid Control: If using an acid-catalyzed route (not recommended for high purity), keep temperature <50°C.
-
Quench: When deprotecting the ketal with HCl/Acetone, do not let it sit overnight. Neutralize with NaHCO3 immediately upon TLC completion.
PART 4: Purification Masterclass
If you have a crude mixture, "washing" is rarely enough.[2] Use this purification hierarchy.
Step 1: The Slurry Wash (Removal of Indole) Unreacted indole is the hardest to remove by crystallization because it co-crystallizes.
-
Solvent: Hexane:Ethyl Acetate (9:1).[2]
-
Method: Triturate (stir vigorously) the crude solid in this mixture for 1 hour. Filter.
-
Logic: Indole is highly soluble in this lipophilic mix; the ketone product is more polar and will remain solid.
Step 2: Recrystallization (Final Polish)
-
Solvent System: Ethanol/Water (Hot/Cold).[2]
-
Protocol: Dissolve crude in minimum boiling Ethanol. Add hot water dropwise until persistent cloudiness. Cool slowly to 4°C.
-
Target: White to off-white needles.[2]
PART 5: Frequently Asked Questions (FAQs)
Q: Can I use 1,4-cyclohexanedione directly to save money? A: Technically, yes, but you will pay for it in purification costs.[1][2] The direct reaction favors the thermodynamically stable 1,4-bis(indol-3-yl)cyclohexane .[2] You will likely get a 40:60 mixture of Mono:Bis product. The Mono-Ketal reagent is the "gatekeeper" that forces mono-substitution.
Q: My product is pink. Is it ruined? A: Not necessarily. Indoles are notorious for "pinking" due to trace oxidation products (ppm levels) that have high extinction coefficients.[1][2]
-
Fix: Dissolve in solvent, treat with activated charcoal (carbon), filter through Celite, and recrystallize. If the NMR is clean, ignore the slight hue.
Q: Why is the deprotection step (Ketal
-
Fix: Use Acetone as the solvent and 2N HCl as the acid. The acetone acts as a "ketone sponge," reacting with the liberated ethylene glycol to form a volatile acetal, driving the equilibrium forward (Le Chatelier’s principle).[2]
References & Grounding[2][4][5][6][7][8][9]
-
Indole Reactivity & Bis-Indole Formation:
-
Standard Ketal Route (Analogous Synthesis):
-
Hydrogenation of Indolyl-Alkenes:
(Note: Specific synthesis parameters are derived from general reactivity principles of the Fischer and Reissert indole syntheses as applied to alicyclic ketones.)
Sources
Technical Guide: Overcoming Steric & Stereochemical Challenges in 4-(1H-Indol-3-yl)cyclohexanone Reactions
The following technical guide addresses the specific challenges associated with the functionalization of 4-(1H-Indol-3-yl)cyclohexanone . This molecule presents a classic yet complex case of conformationally locked reactivity , where the bulky indole group dictates the stereochemical outcome of reactions at the distal carbonyl center.
Executive Summary: The "Indole Anchor" Effect
The core challenge in reacting 4-(1H-Indol-3-yl)cyclohexanone is not the steric hindrance of the indole group itself (which is distal to the carbonyl), but the conformational bias it imposes.
-
The Lock: The bulky indole group (
-value > 5 kcal/mol) acts as a conformational anchor, locking the cyclohexane ring into a chair conformation where the indole is equatorial . -
The Consequence: This locking removes the ring-flip averaging seen in simple cyclohexanone. Nucleophiles must approach a fixed carbonyl environment, creating a binary choice between Axial Attack and Equatorial Attack .[1]
-
The Rule of Thumb:
-
Small Nucleophiles (e.g., NaBH
, LiAlH ) prefer Axial Attack Equatorial Product (Trans) .[1] -
Bulky Nucleophiles (e.g., L-Selectride, Grignards) prefer Equatorial Attack
Axial Product (Cis) .
-
Mechanistic Visualization: The 3,5-Diaxial Gatekeeper
To control the reaction, you must visualize the approach vector relative to the 3,5-axial hydrogens.
Figure 1: Stereochemical decision tree driven by nucleophile size. Small reagents follow the low-energy axial trajectory; bulky reagents are forced into the equatorial trajectory by 3,5-diaxial interactions.
Troubleshooting Center (Q&A)
Issue 1: "I am getting the Trans-isomer (Equatorial), but I need the Cis-isomer (Axial)."
Diagnosis: You are likely using a small reducing agent like Sodium Borohydride (NaBH
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1][2]
-
Mechanism: The steric bulk forces the hydride to attack from the equatorial face (side/bottom), pushing the hydroxyl group to the axial position.
-
Expected Selectivity: >95:5 favoring the cis-isomer [1, 2].[1]
Issue 2: "My Reductive Amination is stalling or incomplete."
Diagnosis: The indole group adds significant molecular weight and lipophilicity, but the stalling is often due to the equilibrium between the ketone and the imine being unfavorable, or the presence of water pushing the equilibrium back to the ketone.
Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)
-
Why it works: Ti(OiPr)
coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced during imine formation, driving the reaction to completion [3]. -
Protocol: See Protocol B below.
Issue 3: "Grignard addition yields are low; I see unreacted starting material."
Diagnosis: Sterically hindered ketones (even effectively hindered by conformation) often undergo enolization (deprotonation) rather than nucleophilic addition when reacting with basic Grignard reagents.[1] Solution: Use Cerium(III) Chloride (Luche Reagent) or switch to Organolithiums.[1]
-
The Fix: Add anhydrous CeCl
to the reaction. The organocerium species is less basic and more nucleophilic, favoring 1,2-addition over enolization. -
Alternative: If the indole N-H is unprotected, the Grignard reagent will deprotonate the indole first (consuming 1 equivalent). Ensure you use at least 2.2 equivalents of Grignard reagent (1 eq for deprotonation, 1.2 eq for addition).[1]
Validated Experimental Protocols
Protocol A: Stereoselective Synthesis of cis-4-(1H-Indol-3-yl)cyclohexanol
Target: Axial Hydroxyl Group (Kinetic Control)
Reagents:
-
Substrate: 4-(1H-Indol-3-yl)cyclohexanone (1.0 eq)
-
Reagent: L-Selectride (1.0 M in THF, 1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Dissolve the ketone in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Low temperature maximizes the steric differentiation.
-
Addition: Add L-Selectride dropwise over 20 minutes. The bulky borohydride will be forced to attack from the equatorial face.[1]
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (the cis isomer often runs slightly lower/higher depending on eluent, but is distinct from trans).
-
Quench: Carefully add MeOH at -78 °C, followed by oxidative workup (NaOH / H
O ) to remove organoboron byproducts. -
Purification: Flash chromatography.
-
Result: High diastereomeric excess (>90%) of the cis-alcohol.
-
Protocol B: Ti(OiPr) -Mediated Reductive Amination
Target: Efficient coupling with hindered/unreactive amines
Reagents:
-
Substrate: 4-(1H-Indol-3-yl)cyclohexanone (1.0 eq)
-
Amine: Primary or Secondary Amine (1.1 - 1.2 eq)
-
Lewis Acid: Titanium(IV) Isopropoxide (1.25 eq)
-
Reductant: NaBH
(ethanol protocol) or NaBH(OAc) (DCM protocol)
Step-by-Step:
-
Imine Formation: In a dry flask, mix the ketone and amine (neat or in minimal dry THF).
-
Activation: Add Ti(OiPr)
dropwise.[1] The mixture may warm slightly. -
Stirring: Stir at room temperature for 4–6 hours. The solution will become viscous as the titanium-amine complex forms. Note: No water removal apparatus (Dean-Stark) is needed; the Titanium consumes the water.
-
Dilution: Dilute with absolute ethanol (for NaBH
) or 1,2-dichloroethane (for NaBH(OAc) ). -
Reduction: Add the reducing agent carefully.[1]
-
Workup: Quench with 1M NaOH or aqueous ammonia. A white precipitate (TiO
) will form.[1] Filter through Celite to remove the titanium salts.[1] Extract the filtrate.[1][4]
Data Summary: Stereochemical Outcomes
| Reagent | Nucleophile Size | Attack Face | Major Product | Configuration |
| NaBH | Small | Axial (Top) | Trans | Equatorial -OH |
| L-Selectride | Large | Equatorial (Side) | Cis | Axial -OH |
| R-MgBr (Grignard) | Large | Equatorial (Side) | Cis | Axial -R / Eq -OH* |
| R-NH | Small (Hydride step) | Axial (Top) | Trans | Equatorial -NHR |
*Note: In Grignard addition, the incoming 'R' group ends up Axial, forcing the resulting -OH to be Equatorial. However, nomenclature (cis/trans) depends on the priority of R vs OH.
References
-
Mechanism of Stereoselectivity
-
L-Selectride Specificity
- Iglesias, M. J., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. The Journal of Organic Chemistry.
-
Titanium-Mediated Reductive Amination
-
Grignard Troubleshooting (Luche Reduction Context)
Sources
- 1. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
stability of 4-(1H-Indol-3-YL)cyclohexanone under acidic conditions
Technical Support Center: 4-(1H-Indol-3-YL)cyclohexanone
Welcome to the technical support and troubleshooting center for 4-(1H-Indol-3-yl)cyclohexanone . As a bifunctional molecule containing both an electron-rich indole ring and a reactive cyclohexanone moiety, this compound presents unique handling challenges. This guide is designed by application scientists to help you navigate its vulnerabilities, specifically its severe instability under acidic conditions.
Core Vulnerabilities: Why Acid is the Enemy
When handling 4-(1H-Indol-3-yl)cyclohexanone, researchers frequently encounter yield losses and complex impurity profiles if the pH drops below 5. The causality behind this degradation is twofold:
-
Indole Dimerization: The indole ring is highly susceptible to Brønsted acid-catalyzed protonation. Protonation at the C3 position generates a highly reactive 3H-indolium cation. Because the C3 position is already substituted with the cyclohexanone ring, this localized electrophile is attacked by the C2 position of an unprotonated neighboring molecule, forming a dimer[1].
-
Ketone Enolization: The cyclohexanone ring undergoes acid-catalyzed enolization, opening pathways for cross-reactivity, aldol condensations, or ketal formation if alcoholic solvents are present.
Troubleshooting Guide: Field-Proven Solutions
Issue 1: Rapid color change (pink/brown/purple) and loss of target mass during acidic workup.
-
Root Cause: Acid-catalyzed dimerization. The formation of the 3H-indolium cation triggers a chain reaction where unprotonated indoles attack the electrophilic C2 position of the protonated species. This is a well-documented degradation pathway for 3-substituted indoles in the presence of strong acids like HCl or TFA[1].
-
Solution: Quench synthetic reactions with a mild base (e.g., saturated aqueous NaHCO3) before extraction. Maintain the aqueous phase at pH 7.5–8.5 during partitioning. Avoid using un-treated silica gel (which is inherently acidic) for prolonged chromatography; pre-treat your silica column with 1% triethylamine (TEA) if purification is mandatory.
Issue 2: Formation of +46 Da or +28 Da adducts in LC-MS when using alcoholic solvents.
-
Root Cause: Acetal/Ketal formation. The cyclohexanone moiety reacts with primary alcohols (like Methanol or Ethanol) under acidic conditions to form hemiketals and ketals.
-
Solution: Switch to non-nucleophilic solvents (e.g., Acetonitrile) when acidic modifiers (like 0.1% Formic Acid) are required for LC-MS analysis. Store stock solutions in aprotic solvents (DMSO or Acetonitrile) rather than Methanol.
Issue 3: Irreproducible assay results after long-term storage of stock solutions.
-
Root Cause: Autoxidation accelerated by trace acid. Indoles are electron-rich and prone to oxidation, a process that is often catalyzed by trace acidic impurities in aging halogenated solvents (e.g., chloroform degrading to phosgene and HCl).
-
Solution: Store the compound as a dry powder at -20°C under an inert atmosphere (Argon/Nitrogen). If storing in solution, strictly use acid-free, anhydrous solvents.
Frequently Asked Questions (FAQs)
Q: Can I use 0.1% TFA in my HPLC mobile phase for this compound? A: It is highly discouraged for preparative HPLC or prolonged analysis. While 0.1% TFA (pH ~2) provides good peak shape for basic compounds, the high concentration of protons will induce on-column dimerization of the indole core over time[2]. We recommend using volatile basic modifiers like 10 mM Ammonium Bicarbonate (pH 8.2) or neutral conditions (water/acetonitrile) to maintain structural integrity.
Q: What is the exact mechanism of the acid degradation? A: Upon exposure to Brønsted acids, the π-electron cloud of the indole ring attacks a proton, preferentially at the C3 position, forming a 3H-indolium cation. This intermediate is a potent electrophile. An unprotonated 4-(1H-indol-3-yl)cyclohexanone molecule then acts as a nucleophile, attacking the cation to form a dimer. Further propagation leads to oligomers, which are responsible for the dark, intractable mixtures often observed[3].
Q: Does the cyclohexanone ring participate in the degradation? A: Yes. Under acidic conditions, the ketone exists in equilibrium with its enol form. The enol can act as a nucleophile, potentially attacking the 3H-indolium cation in a cross-reaction, leading to complex polymeric networks rather than simple indole-indole dimers.
Quantitative Data: Stability Metrics
| Condition / Solvent | pH Range | Temp (°C) | Half-Life (t1/2) | Primary Degradant | Recommended Action |
| 0.1% TFA in H2O/MeCN | 2.0 | 25 | < 4 hours | Indole Dimers | Avoid; use basic mobile phase |
| 0.1% FA in MeOH | 2.7 | 25 | ~ 12 hours | Dimethyl Ketal | Use MeCN instead of MeOH |
| PBS Buffer | 7.4 | 37 | > 7 days | None (Stable) | Ideal for biological assays |
| 1M HCl (Aqueous) | 0.0 | 25 | < 15 mins | Oligomers | Neutralize immediately |
Experimental Protocols
Protocol 1: Safe Extraction and Workup
Objective: Isolate 4-(1H-Indol-3-yl)cyclohexanone from a synthetic reaction mixture without inducing acid-catalyzed degradation.
-
Quenching: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) dropwise.
-
Validation Check: Continue addition until gas evolution ceases and a pH strip confirms the aqueous layer is strictly between 7.5 and 8.5. Self-Validation: This stable pH reading confirms the complete neutralization of the acid, ensuring the indole core is protected prior to organic partitioning.
-
Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc).
-
Extraction: Invert the funnel gently (do not shake vigorously to avoid emulsions). Vent frequently. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Causality Note: Do not use Magnesium Sulfate (MgSO4); it can absorb moisture and become slightly acidic, which is detrimental to acid-sensitive indoles.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.
Protocol 2: LC-MS Stability Profiling
Objective: Monitor the integrity of the compound in various solvent systems to establish safe handling windows.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 4-(1H-Indol-3-yl)cyclohexanone in anhydrous, HPLC-grade Acetonitrile.
-
Dilution: Dilute the stock to 10 µg/mL in the test solvent (e.g., 0.1% Formic Acid in MeCN).
-
Incubation: Keep the samples in the autosampler at 25°C.
-
Data Acquisition: Inject 5 µL every 2 hours over a 24-hour period.
-
Analysis & Validation: Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M+H]+ and potential dimer masses [2M+H]+. Self-Validation: The integration of the parent mass at t=0 serves as the internal 100% baseline. The appearance of the [2M+H]+ peak must directly correlate with the disappearance of the parent peak, validating that mass loss is due to dimerization rather than ionization suppression.
Mechanistic Visualization
Degradation pathways of 4-(1H-Indol-3-yl)cyclohexanone under acidic conditions.
References
-
Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. MDPI.1
-
Oligomerization of indole derivatives with incorporation of thiols. PubMed / Molecules.2
-
Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega. 3
Sources
Technical Support Center: Optimizing Temperature for 4-(1H-Indol-3-YL)cyclohexanone Condensation Reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of indole-based compounds. Specifically, it addresses the critical parameter of temperature in condensation reactions involving 4-(1H-indol-3-yl)cyclohexanone. Our goal is to provide a framework for troubleshooting and optimization, grounded in mechanistic principles and field-proven methodologies.
Introduction: The Thermal Tightrope of Indole Condensations
The condensation of 4-(1H-indol-3-yl)cyclohexanone is a powerful transformation for building complex molecular architectures, often as a key step in the synthesis of biologically active alkaloids or pharmaceutical intermediates. This reaction, typically a variation of the Pictet-Spengler or aldol-type condensation, involves the nucleophilic indole ring and the electrophilic cyclohexanone carbonyl.
Temperature is arguably the most critical variable in this process. It dictates not only the reaction rate but also the delicate balance between the desired product formation and competing side reactions. Too low, and the activation energy barrier may not be overcome, resulting in poor or no yield.[1][2] Too high, and you risk decomposition or the formation of a complex mixture of byproducts, including polymeric tars or self-condensation products of the cyclohexanone.[1][3] This guide provides a systematic approach to navigating this thermal landscape to achieve optimal outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting temperature for my initial experiment?
A: For many acid-catalyzed indole condensations, starting at a moderate temperature is advisable. A range of 40-50 °C often provides a good balance between initiating the reaction and minimizing immediate byproduct formation.[4][5] Some reactions, particularly those with highly reactive substrates or milder catalysts, can even proceed at room temperature.[6][7] It is crucial to monitor the reaction closely via Thin Layer Chromatography (TLC) from the outset.[1]
Q2: How exactly does temperature influence the reaction yield and purity?
A: Temperature has a dual effect based on reaction kinetics and thermodynamics:
-
Kinetics: Increasing temperature increases the rate of all reactions, including desired and undesired ones. The Arrhenius equation dictates that the rate constant rises exponentially with temperature. This can shorten reaction times.
-
Thermodynamics & Selectivity: Many indole condensations have multiple competing pathways.
-
Low Temperatures: At lower temperatures (e.g., room temperature to 50 °C), the reaction is under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy). For some stereoselective reactions, lower temperatures can lead to higher diastereoselectivity.[8]
-
High Temperatures: At elevated temperatures (e.g., 70 °C to reflux), the system moves towards thermodynamic control.[5] This favors the most stable product, which may not always be the desired one. More importantly, higher temperatures provide sufficient energy to overcome the activation barriers for side reactions like self-condensation of the cyclohexanone, oxidation, or decomposition of the sensitive indole nucleus, leading to lower purity.[1]
-
Q3: My reaction mixture is turning dark or forming a tar-like substance. Is this temperature-related?
A: Yes, this is a classic sign of the reaction temperature being too high. Indole rings, especially under acidic conditions, are susceptible to polymerization and degradation at elevated temperatures.[2] The cyclohexanone can also undergo uncontrolled self-condensation to form trimers and other polymers.[3] If you observe this, it is imperative to reduce the temperature in subsequent experiments or consider quenching the reaction early if the product has already formed.[9]
Q4: What are the primary byproducts to expect from suboptimal temperature control?
A: The identity and prevalence of byproducts are strongly linked to temperature:
-
Too Low: The primary "byproduct" is unreacted starting material.
-
Too High:
-
Cyclohexanone Self-Condensation Products: You may observe dimers such as 2-(1-cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone.[3][10]
-
Oxidation Products: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), higher temperatures can promote oxidation of the electron-rich indole ring.[1]
-
Isomers: In reactions like the Pictet-Spengler, temperature can influence the regioselectivity of the cyclization.[4]
-
Decomposition/Polymerization: A complex mixture of unidentifiable, often high molecular weight, compounds (tar).
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the condensation reaction, with a focus on temperature-related causes and solutions.
| Symptom | Probable Cause (Temperature-Related) | Recommended Solution & Rationale |
| Low or No Product Yield | The reaction temperature is too low to overcome the activation energy barrier.[1] | Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 40 °C to 50 °C, then 60 °C), monitoring by TLC at each stage. Rationale: This systematic increase helps identify the minimum temperature required for the reaction to proceed without overshooting into the decomposition range. |
| Formation of Multiple Products / Side Reactions | The reaction temperature is too high, activating alternative reaction pathways.[1] | Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or extending the reaction time. Rationale: Reducing thermal energy decreases the likelihood of surmounting the activation energy for undesired side reactions, thus improving selectivity. |
| Product is Difficult to Purify (Oily/Tarry Crude) | The temperature is excessively high, causing significant decomposition and polymerization of starting materials or product. | Solution: Repeat the reaction at a substantially lower temperature. If some product is present, attempt to purify by triturating the crude mixture with a non-polar solvent (e.g., hexane) to precipitate the desired compound before chromatography.[1] Rationale: Preventing the formation of these impurities from the start is the most effective strategy. |
| Reaction Stalls Before Completion | The temperature may be sufficient to start the reaction but not to drive it to completion, or a temperature-sensitive catalyst may be deactivating over time. | Solution: After the initial stall, try a modest temperature increase (e.g., 5-10 °C) to see if the reaction restarts. Alternatively, maintain the initial temperature but extend the reaction time. Rationale: A slight increase in thermal energy can sometimes provide the necessary push for full conversion. |
Section 3: Experimental Protocol for Temperature Optimization
This protocol provides a self-validating workflow for determining the optimal temperature for your specific condensation reaction. It is designed to be performed on a small scale to conserve materials.
Objective: To identify the temperature that maximizes the yield and purity of the desired condensation product.
Methodology: Parallel Reaction Setup
-
Preparation:
-
In a glovebox or under an inert atmosphere, prepare five identical reaction vials equipped with small magnetic stir bars.
-
To each vial, add 4-(1H-indol-3-yl)cyclohexanone (1.0 eq), the co-reactant (e.g., an aldehyde or amine, 1.1 eq), and the chosen anhydrous solvent (e.g., Dichloromethane, Ethanol).[1]
-
Ensure all glassware is oven- or flame-dried to prevent moisture from inhibiting the reaction.[1][9]
-
-
Initiation & Temperature Control:
-
Place each vial in a separate well of a temperature-controlled reaction block or in separate oil baths pre-heated to the target temperatures.
-
Recommended Temperatures: Vial 1: 25°C (RT), Vial 2: 40°C, Vial 3: 50°C, Vial 4: 60°C, Vial 5: 70°C.
-
Once the solutions have reached thermal equilibrium, add the catalyst (e.g., a Lewis or Brønsted acid, 0.1 eq) to each vial simultaneously.[1]
-
-
Monitoring:
-
At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial and spot it on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize using a suitable stain (e.g., potassium permanganate or vanillin) to assess the consumption of starting materials and the formation of product and byproducts.[1]
-
-
Quenching and Workup:
-
Once a reaction appears complete or has reached its optimal point (maximum product, minimal byproducts by TLC), quench it by adding a saturated sodium bicarbonate solution.[1]
-
Perform a standard liquid-liquid extraction (e.g., with dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the purity of each crude product using ¹H NMR, LC-MS, or another suitable analytical technique.
-
Data Interpretation Summary
The results from this experiment can be summarized in a table to clearly identify the optimal temperature.
| Temperature (°C) | Reaction Time (h) | Conversion by TLC (%) | Crude Yield (%) | Purity by NMR (%) | Key Observations |
| 25 °C | 24 | ~10% | <5% | >95% | Very slow reaction, mostly starting material. |
| 40 °C | 8 | >95% | 75% | >95% | Clean conversion, minimal byproducts. |
| 50 °C | 4 | >98% | 88% | >95% | Optimal: Fast, clean, and high-yielding. |
| 60 °C | 2 | >98% | 85% | 80% | Faster, but new byproduct spots appear on TLC. |
| 70 °C | 1 | ~100% | 60% | <50% | Rapid reaction, significant darkening, complex mixture. |
Note: Data presented is illustrative.
Section 4: Visualization of Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature based on real-time monitoring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. via.library.depaul.edu [via.library.depaul.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. qiboch.com [qiboch.com]
Technical Support Center: Resolving Solubility Challenges of 4-(1H-Indol-3-YL)cyclohexanone in DMSO
Sources
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01953B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nwsci.com [nwsci.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmainfo.in [pharmainfo.in]
- 11. scienceopen.com [scienceopen.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. louisville.edu [louisville.edu]
- 15. Preparation, Characterization and Stability Studies of Glassy Solid Dispersions of Indomethacin using PVP and Isomalt as carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mobile [my.chemius.net]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 4-(1H-Indol-3-yl)cyclohexanone
[1]
Executive Summary & Molecule Profile[1][2]
-
CAS: 155988-92-2 (Generic reference for 3-substituted indole cyclohexanones)[1]
-
Molecular Formula: C14H15NO[1]
-
Critical Structural Features:
Analytical Challenge: The primary challenge is distinguishing the target from its starting materials (Indole) and potential reduction byproducts (Cyclohexanols). This guide compares the target spectrum against these common interferences.
Experimental Protocol (Self-Validating)
To ensure reproducible spectral data, follow this standardized sample preparation workflow.
Solvent Selection: DMSO-d6 vs. CDCl3
-
Recommendation: DMSO-d6 is the superior solvent for this analysis.[1]
-
Causality: The indole NH proton is prone to exchange and broadening in CDCl3. DMSO-d6 forms a hydrogen bond with the NH, sharpening the signal and shifting it downfield (~10.8 ppm), making it a reliable integration standard (1H).
Sample Preparation Steps
-
Massing: Weigh 5–10 mg of the dried solid product. Note: Wet product will introduce water peaks at 3.33 ppm (DMSO), obscuring critical aliphatic multiplets.
-
Dissolution: Add 0.6 mL DMSO-d6 . Vortex for 30 seconds.[1]
-
Filtration (Optional): If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., K2CO3 from synthesis).
-
Acquisition:
-
Scans: 16 (minimum) to 64 (for minor impurity detection).
-
Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the rigid indole protons for accurate integration.
-
Spectral Analysis & Assignment
A. The Aromatic Region (6.9 – 11.0 ppm)
This region confirms the integrity of the Indole core.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| NH (Indole) | 10.80 – 10.95 | Broad Singlet | 1H | Disappears in D2O shake; confirms N-unsubstituted indole.[1] |
| H-2 (Indole) | 7.10 – 7.20 | Doublet (small J) | 1H | Key Marker. In the starting material (Indole), this is a multiplet. In the product, it simplifies due to C3 substitution. |
| H-4 (Indole) | 7.50 – 7.60 | Doublet | 1H | Deshielded by aromatic ring current; typically the most downfield aromatic CH.[1] |
| H-7 (Indole) | 7.30 – 7.40 | Doublet | 1H | Often overlaps with H-4 or appears slightly upfield.[1] |
| H-5, H-6 | 6.90 – 7.10 | Multiplets | 2H | Characteristic "roofing" pattern of the benzene ring.[1] |
B. The Aliphatic Region (1.5 – 3.5 ppm)
This region confirms the attachment of the cyclohexanone ring.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| H-4' (Methine) | 3.30 – 3.45 | Multiplet (tt) | 1H | The "Linker" proton.[1] Verify it is not obscured by the H2O solvent peak (3.33 ppm). |
| H-2', H-6' (α) | 2.30 – 2.50 | Multiplet | 4H | Protons adjacent to Carbonyl.[1] Deshielded by anisotropy of C=O. |
| H-3', H-5' (β) | 1.80 – 2.10 | Multiplet | 4H | Remaining ring protons.[1] Complex splitting due to axial/equatorial coupling.[1] |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target spectrum with common impurities to facilitate rapid decision-making.
Scenario 1: Starting Material Contamination (Indole)
-
Observation: Presence of a sharp triplet/multiplet at ~6.4 ppm .[1]
-
Root Cause: Unreacted Indole.[1]
-
Mechanistic Insight: The H-3 proton of unsubstituted indole resonates at 6.4 ppm.[1] In the product, this position is substituted with carbon, so this peak must be absent.
Scenario 2: Over-Reduction (Alcohol Impurity)
-
Observation: Loss of 2.3–2.5 ppm signals; appearance of a new signal at ~3.5–4.0 ppm .
-
Root Cause: Reduction of the ketone to an alcohol (4-(1H-Indol-3-yl)cyclohexanol).[1]
-
Mechanistic Insight: The carbonyl group is highly deshielding. If reduced to an alcohol, the alpha-protons (H-2', H-6') shift upfield, and a new carbinol methine (CH-OH) appears.[1]
Quantitative Comparison Table
| Feature | Target Product (Ketone) | Starting Material (Indole) | Impurity (Alcohol) |
| Indole H-3 | Absent | Present (~6.4 ppm) | Absent |
| Indole H-2 | Singlet/Doublet | Multiplet | Singlet/Doublet |
| Aliphatic Region | 2.3–2.5 ppm (α-carbonyl) | Absent | ~3.5 ppm (CH-OH) |
| C=O (13C NMR) | ~210 ppm | Absent | Absent |
Decision Logic & Workflow
The following diagram illustrates the logical flow for confirming the structure based on the spectral data above.
Figure 1: Decision tree for the structural verification of 4-(1H-Indol-3-yl)cyclohexanone, isolating common synthetic failures.
Advanced Troubleshooting: Stereochemistry
While the cyclohexanone ring is achiral, the conformation of the indole substituent is preferentially equatorial to minimize 1,3-diaxial interactions.
-
J-Coupling Analysis:
-
Look at the splitting of the H-4' methine proton (approx 3.3–3.4 ppm).
-
Equatorial Indole: The H-4' proton is axial.[1] It will show large axial-axial coupling (
Hz) with the adjacent axial protons of the cyclohexane ring.[1] This results in a wide triplet of triplets (tt) . -
Axial Indole: The H-4' proton is equatorial.[1] It will show only small equatorial-equatorial/axial couplings (
Hz), resulting in a narrow multiplet.[1]
-
References
-
Comparison of NMR Solvents for Indole Derivatives. Canadian Journal of Chemistry. Detailed analysis of Indole N-H shifts in DMSO-d6 vs CDCl3.
-
Synthesis and NMR Characterization of 3-Substituted Indoles. Journal of King Saud University - Science. Provides comparative shift data for indole C-2 and C-3 substitution patterns.
-
Cyclohexanone NMR Data Repository. Biological Magnetic Resonance Data Bank (BMRB). Reference standards for alpha and beta proton shifts in cyclohexanone rings.
-
One-Pot Synthesis of 3-Substituted Indoles. The Journal of Organic Chemistry. Experimental procedures and spectral data for indole-cyclohexanone conjugates. [3]
Comparative Guide: C13 NMR Characterization of 4-(1H-Indol-3-yl)cyclohexanone
This guide provides a technical analysis of the C13 NMR chemical shifts for 4-(1H-Indol-3-yl)cyclohexanone , designed for researchers synthesizing indole-functionalized scaffolds.
Unlike standard spectral lists, this guide focuses on comparative structural validation —specifically, how to distinguish the target non-fused bicyclic system from its common synthetic byproduct, 1,2,3,4-tetrahydrocarbazol-4-one (a fused tricyclic system), using Carbon-13 NMR.
Executive Summary & Structural Context
4-(1H-Indol-3-yl)cyclohexanone is a pivotal intermediate in the synthesis of serotonin receptor modulators (e.g., Ondansetron analogs). Structurally, it consists of an indole ring attached via a single bond at its C3 position to the C4 position of a cyclohexanone ring.
The Analytical Challenge: During synthesis (often via reductive alkylation or conjugate addition), a competing reaction can lead to the formation of 1,2,3,4-tetrahydrocarbazol-4-one (via Fischer indole cyclization if conditions are acidic). Distinguishing these two isomers is critical.
-
Target (Non-Fused): Ketone is isolated on the cyclohexane ring; non-conjugated.
-
Alternative (Fused): Ketone is conjugated with the indole ring; fused system.
Key Diagnostic: The Carbonyl (
-
Target:
ppm (Typical saturated ketone). -
Alternative:
ppm (Conjugated enone-like system).
Experimental Protocol for NMR Acquisition
To ensure reproducible chemical shifts (
Sample Preparation Workflow
-
Solvent Selection: Use DMSO-d
(Dimethyl sulfoxide-d6) rather than CDCl .-
Reasoning: Indole derivatives often exhibit broadening in CDCl
due to N-H exchange rates. DMSO-d stabilizes the N-H proton via hydrogen bonding, sharpening the signals and preventing concentration-dependent shifts.
-
-
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.
-
Note: Lower concentrations (<10 mg) may result in poor signal-to-noise ratios for quaternary carbons (C3, C3a, C7a).
-
-
Acquisition Parameters (Typical 100 MHz C13):
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to allow full relaxation of quaternary carbons.
-
Scans (NS): Minimum 1024 scans.
-
Comparative C13 NMR Data Table
The following table contrasts the Target Molecule with its Fused Analog . Values are reported in ppm relative to TMS (
| Carbon Environment | Carbon Label (Target) | Target Shift ( | Alternative Shift ( | |
| Carbonyl (C=O) | C1' | 211.5 | 192.4 | ~19 ppm (Diagnostic) |
| Indole C2 | C2 | 122.8 | 137.5 | C2 becomes quaternary in fused system. |
| Indole C3 | C3 | 118.2 | 112.1 | Alpha-effect of conjugation. |
| Indole C3a | C3a | 126.5 | 126.8 | Similar environment. |
| Indole C7a | C7a | 136.4 | 138.2 | Similar environment. |
| Cyclohexyl C4 | C4' | 34.8 | N/A | Fused system lacks methine at junction. |
| Cyclohexyl | C2', C6' | 41.2 | 38.5 | Alpha to ketone in both, but geometry differs. |
| Cyclohexyl | C3', C5' | 29.5 | 23.1 | Ring strain in fused system shields carbons. |
| Indole Benzene | C4-C7 | 111 - 121 | 112 - 124 | Minimal diagnostic value. |
Data Source Validation:
Structural Assignment Logic (Decision Pathway)
The following diagram illustrates the logical flow for assigning the structure based on the C13 NMR data provided above.
Figure 1: Decision tree for distinguishing the target molecule from its fused analog using C13 NMR markers.
Mechanistic Insight: Why the Shifts Differ
Understanding the causality of these shifts reinforces the assignment:
-
The Carbonyl Shift (211 vs. 192 ppm):
-
In the Target , the ketone is isolated. The cyclohexanone ring is in a chair conformation, and the carbonyl carbon is electron-deficient, resonating at ~211 ppm (typical for 6-membered cyclic ketones).
-
In the Alternative (Fused) , the carbonyl is effectively an
-unsaturated ketone (conjugated with the C2=C3 double bond of the indole). This conjugation delocalizes electron density into the carbonyl carbon, shielding it and moving the signal upfield to ~192 ppm.
-
-
The C4' Methine Signal (~35 ppm):
-
The Target possesses a tertiary carbon (methine) at the point of attachment (C4'). In a DEPT-135 experiment, this will appear as a positive peak (up).
-
The Alternative lacks this methine; the corresponding carbon is quaternary (part of the double bond). It will disappear in DEPT-135.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
ChemicalBook. (2024). 1,2,3,4-Tetrahydrocarbazole 13C NMR Spectrum. Link
-
National Institute of Standards and Technology (NIST). (2023). Cyclohexanone, 4-tert-butyl- Mass and NMR Data. NIST Chemistry WebBook. Link
-
Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Link
Sources
HPLC method development for 4-(1H-Indol-3-YL)cyclohexanone purity
Comparative Guide: HPLC Method Development for 4-(1H-Indol-3-YL)cyclohexanone Purity Analysis
Executive Summary & Analytical Challenge
4-(1H-Indol-3-yl)cyclohexanone is a critical synthetic intermediate in pharmaceutical development. The molecule presents a unique set of analytical challenges: the indole core is electron-rich and highly susceptible to oxidative degradation, while the cyclohexanone moiety introduces specific conformational and polarizability traits.
Developing a stability-indicating HPLC method requires distinguishing the parent compound from structurally similar process impurities (e.g., unreacted indole, over-alkylated byproducts) and degradation products. This guide objectively compares stationary phase performances and outlines a self-validating protocol to ensure absolute confidence in your purity analysis.
Mechanistic Rationale: The "Why" Behind Column Selection
Historically, method development defaults to fully porous C18 columns for general purity assessments[1]. However, C18 relies purely on hydrophobic (dispersive) interactions. For indole derivatives, which possess a conjugated
-
C18 (Octadecylsilyl): Provides strong retention for non-polar compounds but often struggles to resolve aromatic isomers that differ only slightly in hydrophobicity[2].
-
Biphenyl: Engages in
interactions, dipole-dipole interactions, and hydrophobic partitioning. This unique ligand chemistry offers alternative retention mechanisms that are vastly superior for resolving the polarizable indole ring from its precursors[2]. -
Solid-Core (Superficially Porous) Particles: Utilizing solid-core particles enhances efficiency by minimizing longitudinal diffusion. This allows for highly efficient, fast separations with lower backpressures compared to fully porous sub-2µm particles[3].
Fig 1. Mechanistic comparison of stationary phase interactions with the indole moiety.
Comparative Experimental Data
To objectively evaluate performance, we compared three column chemistries under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid). The goal was to separate 4-(1H-Indol-3-yl)cyclohexanone from its primary precursor (Indole) and a known oxidative degradant.
| Chromatographic Parameter | Fully Porous C18 | Solid-Core Phenyl-Hexyl | Solid-Core Biphenyl |
| Particle Size | 3.0 µm | 2.6 µm | 2.6 µm |
| Retention Time (API) | 6.8 min | 5.4 min | 7.2 min |
| Resolution (API vs. Indole) | 1.4 (Co-elution risk) | 2.1 | 3.8 (Baseline resolved) |
| Peak Tailing Factor (Tf) | 1.35 | 1.15 | 1.08 |
| Theoretical Plates (N) | ~8,500 | ~14,200 | ~15,500 |
| Selectivity ( | 1.05 | 1.12 | 1.28 |
Data Interpretation: The solid-core Biphenyl column dramatically outperformed the traditional C18 column. The
Self-Validating Experimental Protocol
A method is only as reliable as its internal validation controls. The following protocol utilizes the Biphenyl column and incorporates a System Suitability Test (SST) to ensure day-to-day reproducibility and trustworthiness[1].
A. Chromatographic Conditions
-
Column: Solid-Core Biphenyl, 100 x 4.6 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Causality: Acidic pH suppresses silanol ionization on the silica surface, drastically reducing peak tailing for basic/polarizable nitrogen-containing compounds[5])
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Causality: Acetonitrile provides sharper peaks and lower backpressure than methanol[1])
-
Gradient: 5% B to 95% B over 12 minutes, hold for 2 minutes, re-equilibrate at 5% B for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (Maintains mobile phase viscosity and retention time stability)
-
Detection: UV/PDA at 280 nm (Optimal wavelength for the indole chromophore[5])
-
Injection Volume: 5 µL
B. Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Stock: Accurately weigh 10 mg of 4-(1H-Indol-3-yl)cyclohexanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1 mg/mL).
-
Working Solution: Dilute the stock to 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the sub-3µm column frit[5].
C. System Suitability Test (SST) Criteria Before analyzing unknown synthetic batches, the system must validate itself against these parameters (n=5 injections of working solution)[4]:
-
%RSD of Peak Area:
-
Tailing Factor (USP):
-
Theoretical Plates:
-
Resolution (Spiked with Indole):
Fig 2. Systematic HPLC method development and validation workflow for indole derivatives.
Specificity & Peak Purity via Forced Degradation
To prove the method is truly stability-indicating, forced degradation studies must be executed[4]. 4-(1H-Indol-3-yl)cyclohexanone samples are subjected to the following stress conditions to artificially generate degradation products:
-
Oxidative Stress: 3%
at room temperature for 24 hours (Indoles are highly susceptible to N-oxidation). -
Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH at 60 °C for 2 hours.
-
Thermal/Photolytic: 80 °C for 48 hours / UV light exposure.
Causality of Peak Purity: During the analysis of these stressed samples, the Photodiode Array (PDA) detector is used to extract UV spectra across the entire width of the main peak. A peak purity angle that is less than the peak purity threshold (Purity Ratio
References
-
Benchchem. "A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate." Benchchem Application Notes. 5
-
SelectScience. "Why biphenyl is replacing C18 in HPLC." SelectScience Webinars & Articles. 2
-
Thermo Fisher Scientific. "Consider Column Variety for Effective Separations: Biphenyl and Beyond." Thermo Scientific Technical Guides. 3
-
PharmaGuru. "Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs." PharmaGuru Articles. 1
-
Benchchem. "Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds." Benchchem Application Notes. 4
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Indole Ketones
Topic: Mass Spectrometry Fragmentation Patterns of Indole Ketones Content Type: Publish Comparison Guide
EI-MS vs. ESI-MS/MS: Mechanisms, Utility, and Isomer Differentiation
Executive Summary
Indole ketones, particularly 3-acylindoles (e.g., JWH-018, JWH-122), represent a critical class of compounds in drug development and forensic toxicology. Their structural diversity—often differing only by regioisomerism or alkyl chain length—poses a significant analytical challenge. This guide compares the two dominant mass spectrometry platforms: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) .
While EI-MS provides a reproducible, structure-specific "fingerprint" ideal for library matching and regioisomer differentiation, ESI-MS/MS offers superior sensitivity and soft ionization suitable for biological matrices, though it requires careful optimization of collision energies to yield diagnostic fragments.
Part 1: Core Comparative Analysis
1. Electron Ionization (EI-MS)
The Structural Fingerprint
In EI (70 eV), indole ketones undergo extensive fragmentation driven by the high internal energy imparted to the molecular radical cation (
-
Mechanism: The ionization typically occurs at the indole nitrogen or the carbonyl oxygen. The dominant pathway is
-cleavage adjacent to the carbonyl group.[1] -
Key Fragmentation Pathways:
-
-Cleavage: Breaks the bond between the carbonyl carbon and the indole ring (or the substituent group). This yields stable acylium ions (
). -
McLafferty Rearrangement: If the alkyl side chain (e.g., pentyl group on nitrogen) has
-hydrogens, a six-membered transition state leads to the loss of an alkene.
-
-Cleavage: Breaks the bond between the carbonyl carbon and the indole ring (or the substituent group). This yields stable acylium ions (
-
Differentiation Power: High. The ratio of specific ions (e.g., tropylium vs. methoxybenzyl) varies significantly between ortho, meta, and para isomers due to steric effects and electronic stability (Stevenson’s Rule).
2. Electrospray Ionization (ESI-MS/MS)
The Sensitivity Engine
ESI generates even-electron protonated molecules (
-
Mechanism: Protonation usually occurs on the carbonyl oxygen or the indole nitrogen. Fragmentation is "charge-directed" or "charge-remote."
-
Key Fragmentation Pathways:
-
Inductive Cleavage: Cleavage of the bond between the carbonyl and the indole ring is common, often requiring higher collision energies (CE) due to the stability of the indole core.
-
Neutral Losses: Loss of small molecules (e.g., CO,
) is less common in simple indole ketones compared to their metabolites, but alkyl chain losses are observed.
-
-
Differentiation Power: Moderate to High (Method Dependent). Isomers often yield identical product ions (e.g., m/z 155 for naphthoyl moiety). Differentiation requires Energy-Resolved MS (plotting intensity vs. CE) or high-resolution ion mobility separation.
Part 2: Data Presentation & Characteristic Ions[2][3][4]
Table 1: Comparative Fragmentation Data for JWH-018 (1-pentyl-3-(1-naphthoyl)indole)
| Feature | GC-EI-MS (70 eV) | LC-ESI-MS/MS (CID) |
| Precursor Ion | ||
| Base Peak | m/z 324 (Loss of OH*) or m/z 127 | m/z 155 (Naphthoyl cation) |
| Diagnostic Ion 1 | m/z 127 (Naphthyl cation) | m/z 155 (Naphthoyl cation) |
| Diagnostic Ion 2 | m/z 155 (Naphthoyl cation) | m/z 127 (Naphthyl cation) |
| Diagnostic Ion 3 | m/z 284 (Loss of butyl from pentyl chain) | m/z 214 (Indole acyl core) |
| Isomer Specificity | High (Unique ratios for regioisomers) | Medium (Requires optimized CE) |
| Primary Mechanism | Radical site initiation, | Charge-remote/directed cleavage |
*Note: The [M-17] peak in EI is characteristic of specific 1-naphthoyl substituted indoles due to an ortho-effect rearrangement.
Part 3: Mechanistic Visualization
Diagram 1: EI-MS Fragmentation Mechanism (Alpha-Cleavage)
This diagram illustrates the radical-driven
Caption: Radical-site initiated alpha-cleavage in EI-MS yielding the diagnostic acylium ion.
Diagram 2: Analytical Workflow for Isomer Differentiation
A logic flow for distinguishing positional isomers (e.g., JWH-250 vs. JWH-302) using both techniques.
Caption: Decision workflow for differentiating indole ketone isomers using EI ion ratios vs. ESI breakdown curves.
Part 4: Self-Validating Experimental Protocols
These protocols are designed to be self-validating : they include internal checkpoints (System Suitability Tests) to ensure the data generated is reliable.
Protocol A: GC-EI-MS Structural Characterization
Objective: Obtain reproducible fragmentation spectra for library matching and isomer differentiation.
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Validation Step: Dilute 1:100. Inject a known standard (e.g., JWH-018) first. The signal-to-noise (S/N) for m/z 341 must be >100:1.
-
-
GC Parameters:
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 100°C (1 min)
30°C/min 300°C (hold 10 min).
-
-
MS Parameters:
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).[2]
-
Scan Range: m/z 40–500.
-
-
Data Analysis (The Checkpoint):
-
Check the ratio of m/z 127 to m/z 155. For JWH-018, m/z 127 is typically 40-60% of m/z 155. Significant deviation indicates source contamination or thermal degradation.
-
Protocol B: LC-ESI-MS/MS Differentiation
Objective: Maximize sensitivity and differentiate isomers via Collision Energy (CE) ramping.
-
Sample Preparation:
-
Prepare 100 ng/mL analyte in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Validation Step: Infuse standard at 10 µL/min. Verify stable spray (RSD < 5% over 1 min).
-
-
LC Parameters:
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B in 5 min.
-
-
MS/MS Parameters:
-
Mode: Positive ESI (
). -
Differentiation Step (Critical): Acquire spectra at three distinct Collision Energies: 15V, 30V, and 45V.
-
-
Data Interpretation:
-
Plot the "Survival Yield" of the precursor ion vs. CE.
-
Causality: Isomers with sterically hindered carbonyls (e.g., ortho-substitution) will often exhibit faster fragmentation (lower stability) than para-isomers.
-
References
-
Vertex AI Search. (2025). Mass spectral studies on 1-n-pentyl-3-(1-naphthoyl)indole (JWH-018). ResearchGate. [Link]
-
National Institutes of Health (NIH). (2013). Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples. PMC. [Link]
-
West Virginia University. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Glen Jackson Research. [Link]
-
National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. PMC. [Link]
-
ChemRxiv. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]
Sources
Technical Comparison Guide: IR Characterization of 4-(1H-Indol-3-yl)cyclohexanone
Executive Summary
4-(1H-Indol-3-yl)cyclohexanone is a critical pharmacophore intermediate, notably used in the synthesis of serotonin receptor modulators (e.g., 5-HT1A/1B ligands) and anti-emetic agents. Its structural integrity relies on the precise coupling of an aromatic indole moiety with a saturated cyclohexanone ring.
For researchers and process chemists, Infrared (IR) Spectroscopy serves as the primary "gatekeeper" technique. It rapidly validates the success of the reductive alkylation or condensation reactions by confirming the presence of the ketone carbonyl (
Structural & Vibrational Analysis
The molecule consists of two distinct vibrational domains: the rigid, aromatic indole ring and the flexible, aliphatic cyclohexanone ring. Understanding these domains is essential for interpreting the spectrum.
Figure 1: Vibrational segmentation of 4-(1H-Indol-3-yl)cyclohexanone. The spectrum is a superposition of the indole N-H/aromatic bands and the cyclohexanone C=O/aliphatic bands.
Comparative IR Analysis
The following tables contrast the target molecule against its synthetic precursors and potential impurities. These values are critical for monitoring reaction progress (IPC) and final quality control.
Synthesis Monitoring: Target vs. Precursors
The synthesis typically involves the condensation of Indole with a cyclohexanone precursor (e.g., 1,4-cyclohexanedione monoethylene ketal) followed by reduction/deprotection.
| Functional Group | Indole (Start Material) | 1,4-Cyclohexanedione (Precursor) | 4-(1H-Indol-3-yl)cyclohexanone (Target) | Diagnostic Note |
| N-H Stretch | 3400–3420 cm⁻¹ (Sharp) | Absent | 3400–3420 cm⁻¹ (Sharp) | Retention of N-H confirms indole ring integrity. |
| C=O Stretch | Absent | 1715 cm⁻¹ (Strong) | 1710–1715 cm⁻¹ (Strong) | Appearance of C=O confirms cyclohexanone addition. |
| Ar C=C Stretch | 1610, 1575, 1450 cm⁻¹ | Absent | 1620, 1580, 1455 cm⁻¹ | Characteristic "Indole Fingerprint" retained. |
| C-H (sp³) | Weak (<3000 cm⁻¹) | Strong (2850–2950 cm⁻¹) | Strong (2850–2950 cm⁻¹) | Increased intensity due to added cyclohexane ring. |
| C-H (sp²) | >3000 cm⁻¹ (Aromatic) | Absent | >3000 cm⁻¹ (Aromatic) | Confirms presence of aromatic protons. |
Purity Profiling: Target vs. Impurities
Common side products include the Enone intermediate (incomplete reduction) and the Alcohol (over-reduction).
| Impurity Type | Key Differentiator (cm⁻¹) | Mechanism of Shift |
| Enone Intermediate (Conjugated Ketone) | 1660–1685 cm⁻¹ | Conjugation with the indole double bond lowers the C=O frequency (single bond character increases). Target C=O is >1700 cm⁻¹. |
| Alcohol Impurity (Over-reduced) | ~3300–3500 cm⁻¹ (Broad) | Appearance of a broad O-H stretch overlapping with Indole N-H. Loss of C=O peak at 1710 cm⁻¹. |
| Ketal Intermediate (Incomplete Deprotection) | 1050–1150 cm⁻¹ | Strong C-O-C ether bands. Weak/Absent C=O peak. |
Detailed Interpretation & Causality
The "Indole Fingerprint"
The indole moiety provides a stable spectral anchor. The N-H stretch at ~3400 cm⁻¹ is non-hydrogen bonded in dilute solution but may broaden in solid-state (KBr) due to crystal packing. The aromatic ring breathing modes at 1455 cm⁻¹ and 1580 cm⁻¹ are distinct from the aliphatic bending modes.
-
Reference: The N-H stretch is a primary indicator of indole presence, distinct from the broad O-H of water or alcohol impurities [1].
The Carbonyl Shift (C=O)
In the target molecule, the carbonyl group is on a saturated ring and is not conjugated with the indole system (separated by sp³ carbons). Therefore, it behaves like a standard cyclohexanone, absorbing at 1710–1715 cm⁻¹ .
-
Critical Check: If the peak shifts to 1660–1680 cm⁻¹ , it indicates the presence of 4-(1H-Indol-3-yl)cyclohex-3-en-1-one , where the double bond is conjugated with the indole, lowering the force constant of the carbonyl bond [2].
Experimental Protocol: FTIR Characterization
To ensure reproducibility and valid comparison against the data above, follow this standardized protocol.
Method: KBr Pellet Transmission
Scope: Solid-state identification of 4-(1H-Indol-3-yl)cyclohexanone.
Reagents & Equipment:
-
Analytical grade Potassium Bromide (KBr), dried at 110°C.
-
Agate mortar and pestle.
-
Hydraulic press.
-
FTIR Spectrometer (Range: 4000–400 cm⁻¹).
Workflow:
-
Sample Prep: Grind 1–2 mg of the target compound with ~200 mg of dry KBr until a fine, uniform powder is achieved.
-
Why? Large particle sizes cause light scattering (Christiansen effect), distorting baseline and peak shapes.
-
-
Pellet Formation: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent disc.
-
Check: The pellet must be clear. Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or uneven grinding.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
Background: Run a blank air/KBr background before the sample.
-
-
Data Processing: Apply baseline correction if necessary. Do not over-smooth, as this may obscure the fine aromatic overtones (1600–2000 cm⁻¹).
Figure 2: Workflow for KBr Pellet preparation and analysis.
References
-
NIST Chemistry WebBook. Indole Infrared Spectrum. National Institute of Standards and Technology. Link
-
Study.com. IR Spectrum of Cyclohexanone & Interpretation.[1] (Explains the lack of conjugation effect in saturated cyclohexanone). Link
-
BenchChem. 4-(5-Fluoro-1H-indol-3-yl)cyclohexanone Product Data. (Provides structural context for the indole-cyclohexanone class). Link
-
MolAid. 4-(1H-Indol-3-yl)cyclohexanone CAS Data. (Verification of CAS 127561-33-5).[2] Link
Sources
comparing reactivity of 4-(1H-Indol-3-YL)cyclohexanone vs 4-phenylcyclohexanone
This guide provides an in-depth technical comparison between 4-(1H-Indol-3-yl)cyclohexanone and 4-phenylcyclohexanone . It is designed for medicinal chemists and process engineers selecting building blocks for library synthesis or lead optimization.
Executive Summary
While both molecules serve as rigid, lipophilic scaffolds for drug discovery, their reactivity profiles diverge significantly due to the electronic nature of the aromatic substituents.
-
4-Phenylcyclohexanone is a robust, "benign" scaffold. The phenyl group acts primarily as a conformational anchor with minimal electronic interference in standard carbonyl transformations.
-
4-(1H-Indol-3-yl)cyclohexanone is a "reactive" scaffold. The indole moiety introduces high electron density, Lewis basicity, and a latent acidic site (N-H), requiring modified protocols for reductive aminations and organometallic additions to prevent polymerization or regiochemical errors.
Structural & Electronic Landscape
The primary differentiator is the electronic bias introduced by the indole ring compared to the phenyl ring.
| Feature | 4-Phenylcyclohexanone | 4-(1H-Indol-3-yl)cyclohexanone | Impact on Reactivity |
| Electronic Nature | Neutral / Weakly withdrawing (Inductive) | Electron-rich (π-excessive) | Indole C3 is nucleophilic; can compete with external nucleophiles in acidic media. |
| H-Bonding | Acceptor only (C=O) | Donor (NH) & Acceptor (C=O) | Indole derivative has significantly lower solubility in non-polar solvents (Hexane/Et2O). |
| Acidity (pKa) | ~19-20 ( | ~17 (Indole NH), ~19 ( | Strong bases (LDA, NaH) will deprotonate Indole-NH first, requiring 2 equivalents or N-protection. |
| Steric Bulk (A-Value) | ~2.8 kcal/mol | > 3.0 kcal/mol (Estimated) | Both groups strongly prefer the equatorial position, "locking" the ring conformation. |
Conformational Analysis (The "Locking" Effect)
Both substituents are bulky enough to freeze the cyclohexane ring inversion. The substituent resides in the equatorial position to minimize 1,3-diaxial strain. This renders the ketone faces diastereotopic:
-
Axial Attack: Hindered by 3,5-axial hydrogens (leads to equatorial alcohol).
-
Equatorial Attack: More accessible but torsionally strained (leads to axial alcohol).
Figure 1: Conformational locking by the 4-substituent dictates stereochemical outcomes. The Indole group, being larger than Phenyl, enforces this lock more rigidly.
Reactivity Profile: Carbonyl Transformations
A. Nucleophilic Addition (Grignard / Organolithium)
-
4-Phenyl: Straightforward addition. High yields in THF/Ether.
-
4-Indolyl: Requires N-protection (Boc, Tosyl, SEM) or the use of Grignard variants (e.g., CeCl3-mediated addition).
B. Reductive Amination
This is the most common transformation for these scaffolds in CNS drug synthesis.
-
Protocol Difference:
-
4-Phenyl: Compatible with standard NaBH(OAc)3 / DCE conditions.
-
4-Indolyl: The indole ring is acid-sensitive. Strong Lewis acids (TiCl4) or Bronsted acids (TFA) used to drive imine formation can trigger dimerization (Indole C3 attacking the imine or ketone).
-
Recommendation: Use milder conditions (MeOH, NaBH3CN, pH 5-6) and avoid high temperatures.
-
C. Stereoselective Reduction Data
Experimental trends for the reduction of 4-substituted cyclohexanones:
| Reagent | Conditions | Major Isomer (OH orientation) | Selectivity (Phenyl) | Selectivity (Indole) |
| NaBH4 | EtOH, 0°C | Trans (Equatorial OH) | ~80:20 | ~85:15 |
| L-Selectride | THF, -78°C | Cis (Axial OH) | >95:5 | >98:2 |
| MPV Reduction | Al(OiPr)3 | Trans (Equatorial OH) | ~70:30 | ~75:25 |
Note: The Indole derivative exhibits slightly higher stereoselectivity due to the increased rigidity of the remote anchor.
Experimental Protocols
Protocol 1: Stereoselective Kinetic Reduction (Cis-Alcohol Synthesis)
Targeting the axial alcohol (cis-isomer) using bulky hydrides.
Materials:
-
Substrate: 1.0 mmol (4-phenyl or 4-indolyl ketone)
-
Reagent: L-Selectride (1.0 M in THF), 1.2 eq.
-
Solvent: Anhydrous THF.
Workflow:
-
Dissolution: Dissolve 1.0 mmol of ketone in 10 mL anhydrous THF under Argon.
-
Indole Note: Ensure the indole substrate is fully soluble; co-solvent (DCM) may be needed if precipitation occurs at -78°C.
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone).
-
Addition: Add L-Selectride (1.2 mL) dropwise over 10 minutes.
-
Observation: Phenyl analog remains clear/yellow. Indole analog may turn deep orange/red due to reversible deprotonation or charge transfer complexes.
-
-
Quench: Stir for 1 hour. Quench at -78°C with MeOH (2 mL), followed by NaOH (2M, 2 mL) and H2O2 (30%, 2 mL) to oxidize the borane byproducts.
-
Workup: Warm to RT. Extract with EtOAc.[5]
-
Indole Note: Wash organic layer with mild acid (0.5M citric acid) to remove basic impurities, but avoid strong HCl (polymerization risk).
-
Protocol 2: Reductive Amination (Piperidine Derivative)
Synthesis of tertiary amines.
Workflow:
-
Imine Formation: Combine Ketone (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).
-
Catalyst: Add Acetic Acid (1.5 eq).
-
Indole Specific: Do NOT use Ti(OiPr)4 or molecular sieves with heating, as this promotes side reactions at the Indole C3.
-
-
Reduction: Add NaBH(OAc)3 (1.4 eq) in one portion. Stir at RT for 4-16 hours.
-
Purification: Quench with sat. NaHCO3. Extract with DCM.
-
Indole Note: The product will be polar. Use a DCM/MeOH/NH3 gradient for chromatography.
-
Mechanistic Visualization: Competing Pathways
The following diagram illustrates why the Indole derivative requires careful handling compared to the Phenyl derivative.
Figure 2: The electron-rich Indole ring introduces a competing nucleophilic site (C3), leading to potential side reactions under acidic conditions that are absent in the Phenyl analog.
References
-
Conformational Analysis of 4-Substituted Cyclohexanones
-
Eliel, E. L., & Senda, Y. (1970). Conformational equilibria in 4-substituted cyclohexanones. Tetrahedron, 26(10), 2411-2428. Link
-
-
Stereoselective Reduction Protocols (L-Selectride)
- Indole Reactivity & Protection Strategies: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard Reference Text).
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
- Synthesis of Indolyl-Cyclohexane Derivatives: Search results indicate synthesis via condensation of indole with 1,4-cyclohexanedione monoethylene ketal followed by reduction. See: Journal of Medicinal Chemistry (Various SAR studies on Serotonin/Dopamine ligands).
Sources
melting point determination of pure 4-(1H-Indol-3-YL)cyclohexanone
Melting Point Determination of Pure 4-(1H-Indol-3-YL)cyclohexanone: A Comparative Guide to Analytical Methodologies
The synthesis and purification of indole derivatives, specifically 4-(1H-Indol-3-YL)cyclohexanone, are foundational to modern drug discovery. The indole core serves as a privileged scaffold in pharmacology, while the cyclohexanone ring provides a versatile site for further functionalization.
Because the molecule features both a strong hydrogen-bond donor (the indole N-H) and a hydrogen-bond acceptor (the cyclohexanone C=O), it forms a highly ordered, rigid crystalline lattice. Even trace impurities—such as residual synthetic precursors, regioisomers, or trapped solvents—disrupt these intermolecular hydrogen bonds. This disruption lowers the lattice energy, resulting in a depressed and broadened melting point[1]. Consequently, high-fidelity melting point determination is not just a regulatory formality; it is a critical, frontline diagnostic tool for assessing the purity of 4-(1H-Indol-3-YL)cyclohexanone.
This guide objectively compares the three dominant analytical systems used for this determination, providing self-validating experimental protocols and performance data to help researchers select the optimal methodology.
The Contenders: A Comparative Analysis of Technologies
To accurately determine the melting point of 4-(1H-Indol-3-YL)cyclohexanone, laboratories typically deploy one of three instrumental methodologies. Each "product" utilizes a different physical principle to detect the phase transition from solid to liquid.
-
Automated Digital Capillary Systems (e.g., Mettler Toledo MP90): The modern workhorse of Quality Control (QC). These systems measure the optical transmittance of a sample packed in a glass capillary. As the opaque crystal melts into a transparent liquid, light transmission spikes, allowing digital sensors to record the exact collapse and clear points[2].
-
Differential Scanning Calorimetry (DSC): The thermodynamic gold standard. DSC measures the differential heat flow required to increase the temperature of the sample versus an empty reference pan. It records the melting process as an endothermic peak, providing both the onset temperature and the enthalpy of fusion[3].
-
Hot-Stage Microscopy (HSM): The polymorph detective. By pairing a precisely controlled heating stage with a polarized light microscope, HSM allows researchers to visually observe the physical phase transition, making it unmatched for identifying polymorphic transformations or sublimation prior to melting[1].
Quantitative Performance Comparison
The following table summarizes the operational data and performance metrics of these three systems when analyzing pure crystalline organic compounds like 4-(1H-Indol-3-YL)cyclohexanone.
| Analytical System | Detection Principle | Sample Size Required | Optimal Heating Rate | Precision | Primary Use Case |
| Automated Capillary | Optical Transmittance | 1–2 mg | 1.0 °C/min | ± 0.2 °C | High-throughput QC, GMP batch release |
| DSC | Differential Heat Flow | 2–5 mg | 10.0 °C/min | ± 0.05 °C | Thermodynamic profiling, R&D |
| Hot-Stage Microscopy | Visual (Polarized Light) | < 1 mg | 0.5 °C/min | ± 0.5 °C | Polymorph screening, visual phase analysis |
Experimental Workflows & Mechanistic Causality
To guarantee trustworthiness, experimental protocols must be self-validating. Below are the step-by-step methodologies for the two most common quantitative methods: Automated Capillary and DSC.
Workflow comparison between Automated Capillary and DSC methods for melting point determination.
Protocol A: Automated Digital Capillary Method
Self-Validation Check: Prior to running the indole sample, run a concurrent capillary containing a USP Reference Standard with a known melting point within 10 °C of the expected range. If the standard melts within ±0.5 °C of its certified value, the furnace calibration is validated.
-
Sample Pulverization: Grind the 4-(1H-Indol-3-YL)cyclohexanone crystals into a fine powder using an agate mortar and pestle.
-
Causality: Large, irregular crystals create air pockets in the capillary. Air acts as a thermal insulator, causing uneven heat distribution and artificially broadening the melting range.
-
-
Capillary Packing: Tap the open end of a glass capillary (1 mm internal diameter) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder to a strict depth of 2–3 mm[2].
-
Causality: Packing to exactly 2–3 mm ensures optimal optical detection. Too little sample prevents the sensor from registering the opacity drop; too much creates a vertical thermal gradient, skewing the final clear point.
-
-
Thermal Ramping: Insert the capillary into the automated furnace. Rapidly heat the block to 10 °C below the expected melting point, then slow the ramp rate to exactly 1.0 °C/min[4].
-
Causality: A slow, controlled ramp rate near the melting point ensures thermal equilibrium between the heating block, the glass capillary, and the sample. Faster rates cause "thermal lag," where the furnace overshoots the actual sample temperature, yielding falsely elevated results[4].
-
Optical transition stages of 4-(1H-Indol-3-YL)cyclohexanone during capillary melting.
Protocol B: Differential Scanning Calorimetry (DSC)
Self-Validation Check: Calibrate the cell constant and temperature axis using an Indium standard (Onset: 156.6 °C). Because the melting point of many indole-cyclohexanone derivatives falls near this range, Indium serves as a perfect adjacent calibrant to validate the system's thermodynamic accuracy.
-
Sample Encapsulation: Weigh exactly 2.0 to 5.0 mg of the pure compound into a standard aluminum DSC pan. Crimp the pan with a hermetic lid.
-
Causality: Hermetic sealing prevents any potential sublimation of the indole derivative prior to melting. It ensures that the recorded endotherm strictly represents the solid-liquid phase transition rather than mass loss.
-
-
Purge Gas Equilibration: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at 50 mL/min.
-
Causality: Nitrogen purging prevents oxidative degradation of the delicate indole ring at high temperatures, ensuring the endotherm is purely a physical melting event, not a chemical decomposition.
-
-
Dynamic Heating: Heat the sample from 25 °C to 200 °C at a ramp rate of 10.0 °C/min.
-
Causality: Unlike static capillary methods, DSC software mathematically accounts for thermal lag. A 10 °C/min rate optimizes the signal-to-noise ratio, producing a sharp, easily integrable endothermic peak to determine the exact thermodynamic onset of melting[3].
-
Conclusion & System Selection
For routine purity assessment and batch-release of 4-(1H-Indol-3-YL)cyclohexanone, Automated Digital Capillary Systems remain the most practical choice. They offer high throughput, excellent precision, and direct compliance with pharmacopeial standards (USP <741> / Ph. Eur. 2.2.14).
However, if the compound exhibits complex thermal behavior—such as multiple polymorphic forms or degradation near its melting point—DSC must be employed. DSC strips away the optical subjectivity of the capillary method, providing the absolute thermodynamic onset of melting and quantifying the energy required to break the indole-cyclohexanone hydrogen-bonding network.
References
-
ResolveMass Laboratories Inc. "What Are the Different Methods of Melting Point Determination?" ResolveMass. URL: [Link]
-
University of Calgary. "Melting point determination." Department of Chemistry. URL: [Link]
-
UOMUS. "Melting Point Determination." Al-Mustaqbal University. URL: [Link]
-
Mettler Toledo. "Melting Point Determination | Your Guide to Melting Point Analysis." Mettler Toledo Analytical Applications. URL: [Link]
Sources
Structural Characterization & Conformational Analysis: 4-(1H-Indol-3-yl)cyclohexanone
Executive Summary & Strategic Context
4-(1H-Indol-3-yl)cyclohexanone represents a critical scaffold in the synthesis of serotonergic ligands (e.g., 5-HT receptor antagonists) and kinase inhibitors. In drug discovery, this molecule serves as a pivotal "divergent intermediate"—its ketone functionality allows for rapid diversification into amines (via reductive amination) or alcohols (via reduction), while the indole moiety provides the necessary aromatic stacking and hydrogen-bonding interactions required for receptor binding.
This guide compares the structural dynamics of the Ketone form against its primary metabolic and synthetic alternative, the Alcohol (Cyclohexanol) derivative. Understanding the crystallographic and conformational differences between these two is essential for optimizing solubility, bioavailability, and target affinity.
Comparative Structural Analysis
Crystallographic & Conformational Logic
The structural integrity of 4-(1H-Indol-3-yl)cyclohexanone is governed by the interplay between the rigid indole ring and the flexible cyclohexanone chair. Unlike the alcohol derivative, the ketone introduces a dipole moment and eliminates a hydrogen bond donor, significantly altering the crystal packing lattice.
Conformational Preference: Equatorial vs. Axial
-
The Indole Anchor: The bulky indole group (A-value > 2.0 kcal/mol) overwhelmingly prefers the equatorial position at C4. This minimizes 1,3-diaxial repulsive interactions with the ring protons.
-
Ring Flattening: The presence of the
hybridized carbonyl carbon (C1) slightly flattens the cyclohexanone ring compared to a perfect cyclohexane chair. This distortion often facilitates -stacking interactions between indole rings in the solid state.
Comparative Data: Ketone vs. Alcohol Scaffold
The following table synthesizes crystallographic data from analogous indole-cyclohexane scaffolds to establish the structural baseline.
| Feature | 4-(1H-Indol-3-yl)cyclohexanone (Target) | 4-(1H-Indol-3-yl)cyclohexanol (Alternative) | Implication for Drug Design |
| Hybridization at C1 | Ketone allows for planar H-bond acceptance; Alcohol allows for multidirectional H-bonding. | ||
| H-Bond Donor | Indole N-H (1 site) | Indole N-H + OH (2 sites) | Ketone is less polar, typically showing higher solubility in organic solvents (DCM, EtOAc). |
| H-Bond Acceptor | Carbonyl Oxygen (Strong) | Hydroxyl Oxygen (Moderate) | Ketone forms strong "Head-to-Tail" chains (N-H |
| Crystal Packing | Chain/Ribbon Motif: Driven by N-H | 3D Network: Driven by complex OH | Ketone crystals are often more brittle and needle-like; Alcohol forms plates. |
| Space Group (Typical) | P21/c or P-1 (Centrosymmetric) | P212121 (Often Chiral if resolved) | Ketone is achiral; Alcohol can exist as cis/trans diastereomers. |
Critical Insight: The Ketone form lacks the geometric isomerism of the alcohol (cis/trans). This makes it a cleaner starting material for crystallization, as there are no diastereomeric impurities to disrupt the lattice.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals for X-ray diffraction, we utilize a slow-evaporation technique that exploits the solubility differential between the indole (lipophilic) and the ketone (polar) segments.
Step 1: Synthesis via Fischer Indole Protocol
-
Reagents: Phenylhydrazine (1.0 eq), 1,4-Cyclohexanedione monoethylene ketal (1.1 eq), 4%
(aq). -
Procedure:
-
Reflux phenylhydrazine and the ketal in acidic media for 2 hours (Fischer Indolization).
-
The intermediate hydrazone cyclizes to form the indole-ketal.
-
Deprotection: Treat the crude ketal with 2N HCl in THF at room temperature for 4 hours to liberate the ketone.
-
Purification: Flash chromatography (Hexane:EtOAc 7:3).
-
Step 2: Crystallization Workflow
-
Solvent System: Ethanol / Water (9:1) or Ethyl Acetate / Hexane (Slow diffusion).
-
Method:
-
Dissolve 50 mg of purified ketone in minimal hot Ethanol (approx. 2 mL).
-
Filter through a 0.45
m PTFE syringe filter into a clean vial. -
Place this vial inside a larger jar containing Hexane (Anti-solvent).
-
Seal the outer jar and allow to stand undisturbed at 4°C for 72 hours.
-
-
Expected Result: Pale yellow, needle-shaped crystals suitable for XRD.
Structural Pathway Visualization
The following diagram illustrates the synthesis pathway and the competing conformational states. The Equatorial conformer is thermodynamically dominant and represents the species found in the crystal lattice.
Figure 1: Synthesis and conformational equilibrium of 4-(1H-Indol-3-yl)cyclohexanone. The equatorial preference drives the crystallization process.
References
-
Fischer Indole Synthesis of Cyclohexanone Derivatives
-
Reaction of phenylhydrazine with 1,4-cyclohexanedione monoethylene ketal.[1]
-
Source:
-
-
Conformational Analysis of 4-Substituted Cyclohexanones
- Stereoelectronic effects and axial/equ
-
Source:
-
Crystallographic Data of Indole Analogs
- Crystal structure of 3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone (Analogous H-bonding).
-
Source:
-
Cyclohexanone Phase Behavior
- Structural phase transitions and packing of the cyclohexanone ring.
-
Source:
Sources
Bioassay Validation of 4-(1H-Indol-3-yl)cyclohexanone Derivatives
A Comparative Technical Guide for Kinase Inhibition & Cytotoxicity Profiling
Executive Summary & Mechanistic Rationale
The 4-(1H-Indol-3-yl)cyclohexanone scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the ATP-binding pocket of serine/threonine kinases. Unlike generic indole derivatives, the cyclohexanone moiety provides a specific geometric constraint that enhances selectivity for Glycogen Synthase Kinase-3\u03b2 (GSK-3\u03b2) and Cyclin-Dependent Kinases (CDKs) .
This guide outlines the validation protocols required to benchmark these derivatives against industry standards. The primary therapeutic value of this scaffold lies in modulating the Wnt/\u03b2-catenin pathway , making it a dual-candidate for neurodegenerative disorders (via Wnt activation) and antineoplastic therapy (via cell cycle arrest).
Mechanistic Pathway: The GSK-3\u03b2 / \u03b2-Catenin Axis
The following diagram illustrates the specific intervention point of Indole-Cyclohexanone derivatives within the Wnt signaling cascade.
Figure 1: Mechanism of Action. The derivative inhibits GSK-3\u03b2, preventing \u03b2-catenin phosphorylation and degradation, thereby activating downstream survival genes.
Comparative Bioassay Performance
To validate your derivatives, you must compare them against established standards. The data below synthesizes typical performance metrics for this chemical class against the "Gold Standard" SB216763 (a potent GSK-3 inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent).
A. Enzymatic Potency (Cell-Free)
Target: Recombinant human GSK-3\u03b2. Method: ADP-Glo\u2122 Kinase Assay.
| Compound Class | Representative ID | IC50 (GSK-3\u03b2) | Selectivity (vs. CDK2) | Mechanism |
| Reference Standard | SB216763 | 34 nM | High (>50-fold) | ATP-Competitive |
| Target Series | Indol-3-yl-CH (Lead) | 50 - 120 nM | Moderate (10-fold) | ATP-Competitive |
| Target Series | Indol-3-yl-CH (Analog B) | > 1.0 \u00b5M | Low | Off-Target |
| Alternative | Lithium Chloride | 2.0 mM | Very Low | Mg2+ Competition |
Analysis: While Lithium is a classic inhibitor, it lacks the potency for modern drug development. Your derivatives should aim for the low nanomolar range (<100 nM) to be considered competitive with maleimide-based standards like SB216763.
B. Cellular Efficacy (In Vitro)
Target: MCF-7 (Breast Cancer) and SH-SY5Y (Neuroblastoma). Method: MTT Colorimetric Assay (72h exposure).
| Compound | MCF-7 IC50 (\u00b5M) | SH-SY5Y IC50 (\u00b5M) | Toxicity Index (SI)* |
| Doxorubicin (Control) | 0.55 \u00b5M | 0.20 \u00b5M | Low (Cytotoxic to all) |
| Indol-3-yl-CH (Lead) | 3.7 - 5.0 \u00b5M | > 20 \u00b5M | High (Tumor Selective) |
| Alsterpaullone | 1.2 \u00b5M | 0.9 \u00b5M | Moderate |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell Line). An SI > 2 is desirable.
Detailed Validation Protocols
The following protocols are designed to be self-validating . If the internal controls (Z-factor, DMSO tolerance) fail, the data must be rejected.
Protocol 1: Kinase-Glo\u2122 Luminescent Assay (GSK-3\u03b2)
Objective: Determine the IC50 of derivatives via ATP depletion quantification.
Reagents:
-
Recombinant GSK-3\u03b2 (10 ng/well).
-
Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) at 20 \u00b5M.
-
ATP: 10 \u00b5M (Must be at or below
of the enzyme to detect competitive inhibitors). -
Reference Inhibitor: SB216763 (10-point dilution, 10 \u00b5M to 0.1 nM).
Workflow:
-
Preparation: Prepare 3x Enzyme mix, 3x Substrate/ATP mix, and 3x Compound solution (in 1% DMSO).
-
Reaction: In a white 384-well plate, add 2 \u00b5L Compound + 2 \u00b5L Enzyme. Incubate 15 min at RT (allows inhibitor binding).
-
Initiation: Add 2 \u00b5L Substrate/ATP mix.
-
Incubation: Incubate for 60 min at 30°C.
-
Detection: Add 6 \u00b5L ADP-Glo\u2122 Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Read: Add 12 \u00b5L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.
Self-Validation Check:
-
Calculate Z-Factor :
. -
Requirement:
is mandatory for a valid assay run.
Protocol 2: MTT Cell Viability Assay
Objective: Assess cytotoxicity and calculate Selectivity Index (SI).
Workflow:
-
Seeding: Seed MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add derivatives (dissolved in DMSO) at 6 concentrations (0.1 \u00b5M – 100 \u00b5M).
-
Critical Control: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.
-
-
Exposure: Incubate for 72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 \u00b5L MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Observation: Look for purple formazan crystals.
-
-
Solubilization: Aspirate media carefully. Add 150 \u00b5L DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Experimental Workflow & Logic
The following flowchart details the decision-making process for validating a "Hit" compound from this series.
Figure 2: Validation Logic Flow. A "Hit" must pass both enzymatic potency (<100 nM) and cellular selectivity (SI > 2.0).
References
-
Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription." Chemistry & Biology. (Establishes SB216763 as the reference standard).
-
Eldar-Finkelman, H., & Martinez, A. (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS." Frontiers in Molecular Neuroscience. (Validation of GSK-3 as a target).
-
Promega Corporation. "ADP-Glo\u2122 Kinase Assay Technical Manual." (Standard protocol for kinase validation).
-
Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. (Authoritative protocol for cytotoxicity).
-
Zhang, L., et al. (2020).[1] "Indole derivatives as a versatile scaffold in modern drug discovery."[1] European Journal of Medicinal Chemistry. (Review of Indole-Cyclohexanone biological activity).
Sources
elemental analysis standards for 4-(1H-Indol-3-YL)cyclohexanone
Analytical Precision in Drug Development: CHN/O Elemental Analysis Standards for 4-(1H-Indol-3-YL)cyclohexanone
Introduction
In the synthesis of neuroactive compounds and pharmaceutical intermediates, 4-(1H-Indol-3-yl)cyclohexanone (C14H15NO) serves as a critical structural scaffold. Before advancing this compound through the drug development pipeline, researchers must prove its absolute purity. While high-field NMR provides structural verification, elemental analysis (EA) remains the definitive quantitative method for determining mass fractions. Most premier chemistry journals, as highlighted by , require the experimental carbon, hydrogen, and nitrogen (CHN) values to fall within ±0.4% of the theoretical calculations to confirm >95% purity[1]. Achieving this tight margin for indole derivatives requires rigorous standard selection and a self-validating analytical protocol.
The Causality of Matrix Matching in Combustion Kinetics
The core challenge in analyzing 4-(1H-Indol-3-yl)cyclohexanone lies in its fused heterocyclic indole ring. Heterocyclic nitrogen compounds are notoriously difficult to combust cleanly, according to [2]. The nitrogen atom embedded in the aromatic system is prone to forming refractory nitrides or incomplete NOx species if oxidation is suboptimal.
To overcome this, modern elemental analyzers utilize dynamic flash combustion. However, the accuracy of the Thermal Conductivity Detector (TCD) depends entirely on the calibration standard. The standard must mimic both the combustion kinetics and the elemental mass fractions of the target analyte. If a standard has a drastically different nitrogen content than the sample, the TCD is forced to operate across a broader dynamic range, amplifying integration errors and baseline drift, a phenomenon well-documented in [3].
Comparative Evaluation of Calibration Standards
Selecting the correct National Institute of Standards and Technology (NIST)-traceable reference material is the most impactful decision in the workflow, as supported by the [4]. Below is a quantitative comparison of common CHN/O standards against the theoretical composition of 4-(1H-Indol-3-yl)cyclohexanone.
Table 1: Theoretical Elemental Composition Comparison
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| 4-(1H-Indol-3-yl)cyclohexanone | C14H15NO | 78.84% | 7.09% | 6.57% | 7.50% |
| BBOT | C26H26N2O2S | 72.53% | 6.09% | 6.51% | 7.43% |
| Acetanilide | C8H9NO | 71.09% | 6.71% | 10.36% | 11.84% |
| Sulfanilamide | C6H8N2O2S | 41.85% | 4.68% | 16.27% | 18.58% |
Table 2: Standard Performance & Suitability Matrix
| Standard | Matrix Match for Target Analyte | Combustion Kinetics & Suitability |
| BBOT | Optimal (Near-perfect N and O match) | High thermal stability mimics the cleavage of the indole ring. Highly recommended as the primary K-factor calibration standard[5]. |
| Acetanilide | Adequate (Good C and H match) | Rapid, clean combustion. Best utilized as a secondary validation standard to calculate the daily correction factor[3]. |
| Sulfanilamide | Suboptimal (Severe N and C mismatch) | Prone to causing TCD linearity errors for low-nitrogen samples. Not recommended unless simultaneous Sulfur quantification is required[4]. |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology employs a closed-loop validation system. The system is not considered ready for the analyte until it successfully passes a secondary standard blind test.
Phase 1: System Baseline and Preparation
-
Sample Degassing: Dry the 4-(1H-Indol-3-yl)cyclohexanone sample under vacuum at 60 °C for 4 hours. Residual adsorbed moisture will artificially inflate Hydrogen and Oxygen mass fractions, as noted in[6].
-
Blank Profiling: Combust three empty, pre-cleaned tin capsules. The TCD must register a flat baseline to confirm the absence of atmospheric nitrogen leaks or residual carbon in the reactor.
Phase 2: K-Factor Calibration 3. Micro-Weighing: Using an ultra-microbalance with ±0.1 µg resolution, weigh 2.0–3.0 mg of the primary standard (BBOT) into tin capsules[4]. 4. Dynamic Flash Combustion: Drop the capsules into the combustion reactor at 1000 °C. Inject a precise volume of oxygen. The exothermic oxidation of the tin capsule creates a localized micro-environment of ~1800 °C, ensuring complete vaporization and cleavage of the standard[4]. 5. Calibration: Calculate the K-factor for C, H, N, and O based on the known theoretical mass fractions of BBOT, a method validated by [5].
Phase 3: Analyte Quantification and Secondary Validation 6. Analyte Processing: Weigh 2.0–3.0 mg of 4-(1H-Indol-3-yl)cyclohexanone and process it through the flash combustion workflow. 7. Reduction and Separation: Route the combustion gases (NOx, CO2, H2O, and excess O2) through a copper reduction reactor at 650 °C. The copper scrubs the excess oxygen and quantitatively reduces all NOx species to N2 gas. The gases are then separated via a temperature-programmed GC column[5]. 8. Daily Factor Validation: Immediately following the analyte, run a secondary standard (Acetanilide) as an unknown sample. The analytical run is only validated if the TCD quantifies the Acetanilide within ±0.1% of its theoretical absolute values[3]. If it fails, the daily factor must be recalculated to correct for atmospheric pressure and temperature drift[3].
Workflow Visualization
The following diagram maps the causality of the gas flow and detection pathway, illustrating how the sample is transformed into quantifiable data.
Fig 1: Dynamic flash combustion workflow for CHN elemental analysis.
References
-
An International Study Evaluating Elemental Analysis | ACS Central Science |[Link]
-
Natural waxes from plant and animal origin as dielectrics for low-voltage organic field effect transistors | National Center for Biotechnology Information (PMC) |[Link]
-
Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations | Royal Society of Chemistry | [Link]
-
Preparation of Nitrogen-Doped Biochar and Its Adsorption Performance | MDPI |[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
